molecular formula C38H50N8O10S2 B1496556 CCK (26-31) (non-sulfated) CAS No. 89911-64-8

CCK (26-31) (non-sulfated)

Cat. No.: B1496556
CAS No.: 89911-64-8
M. Wt: 843 g/mol
InChI Key: JNUIRLWWYUBVSM-QKUYTOGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCK (26-31) is an N-terminal fragment of CCK, a peptide hormone found in the intestine and brain that stimulates digestion, mediates satiety, and is involved in anxiety.>

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N8O10S2/c1-21(47)42-31(18-33(50)51)38(56)46-29(16-22-8-10-24(48)11-9-22)36(54)45-28(13-15-58-3)35(53)41-20-32(49)43-30(37(55)44-27(34(39)52)12-14-57-2)17-23-19-40-26-7-5-4-6-25(23)26/h4-11,19,27-31,40,48H,12-18,20H2,1-3H3,(H2,39,52)(H,41,53)(H,42,47)(H,43,49)(H,44,55)(H,45,54)(H,46,56)(H,50,51)/t27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUIRLWWYUBVSM-QKUYTOGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N8O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Amino Acid Sequence and Characterization of CCK (26-31) Non-Sulfated

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CCK (26-31) Non-Sulfated is a hexapeptide fragment derived from the N-terminus of the Cholecystokinin-8 (CCK-8) molecule.[1][2] While the C-terminal tetrapeptide (CCK-4) contains the minimal pharmacophore for receptor activation, the CCK (26-31) fragment represents a critical metabolic intermediate. It is primarily generated via the cleavage of the Met³¹-Asp³² bond by metalloendopeptidases, specifically Thimet Oligopeptidase (EC 3.4.24.15) .

This guide details the structural identity, biological context, and rigorous protocols for the synthesis and analysis of this peptide. Special emphasis is placed on preventing methionine oxidation during Solid Phase Peptide Synthesis (SPPS), a common failure point in handling this sequence.

Part 1: Structural Identity & Physiochemical Properties

Sequence Definition

The "26-31" numbering refers to the position within the 33-amino acid precursor (CCK-33).[3]

  • Sequence: Aspartyl-Tyrosyl-Methionyl-Glycyl-Tryptophyl-Methionine

  • One-Letter Code: DYMGWM

  • Termini:

    • N-terminus: Free Amine (H-) or Acetylated (Ac-) depending on application (Standard metabolite is H-).

    • C-terminus: Free Acid (-OH). Note: The parent CCK-8 is amidated, but enzymatic cleavage at Met-Asp usually yields a free C-terminal carboxylate on the 26-31 fragment.

Physiochemical Data Table[4]
PropertyValueNotes
Formula C₃₈H₅₁N₇O₁₀S₂Based on free acid form
Molecular Weight 830.0 g/mol Monoisotopic
Isoelectric Point (pI) ~3.8Acidic due to Asp²⁶
Hydrophobicity Moderate-HighContains 2 Met, 1 Trp, 1 Tyr
Oxidation Potential High Two Methionine residues make it highly susceptible to sulfoxide formation (+16 Da or +32 Da).
UV Absorbance λmax 280 nmDominated by Tryptophan and Tyrosine

Part 2: Biological Context & Metabolic Pathway

The Inactivation Pathway

CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) is the primary bioactive form in the central nervous system. Its biological activity is terminated by specific peptidases.

  • CCK (26-31) is the product of Thimet Oligopeptidase (TOP) , which cleaves the Met³¹-Asp³² bond.

  • This cleavage removes the C-terminal Asp-Phe-NH₂, effectively destroying the receptor-binding pharmacophore and rendering the peptide biologically inactive regarding CCK-A/B receptor signaling.

  • Non-Sulfated vs. Sulfated: The "non-sulfated" designation refers to the Tyrosine at position 27. In bioactive CCK, this is sulfated (Tyr-SO₃H). The non-sulfated form (CCK-8NS) has significantly lower affinity for CCK-A receptors but retains affinity for CCK-B. Consequently, CCK (26-31) non-sulfated is the specific degradation product of CCK-8NS.

Visualization: CCK-8 Degradation Pathway

The following diagram illustrates the enzymatic generation of CCK (26-31).

CCK_Metabolism CCK8 CCK-8 (Non-Sulfated) Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 TOP Thimet Oligopeptidase (EC 3.4.24.15) CCK8->TOP Cleavage at Met31-Asp32 NEP Neutral Endopeptidase (Neprilysin) CCK8->NEP Cleavage at Asp26-Tyr27 or Gly29-Trp30 CCK2631 CCK (26-31) Asp-Tyr-Met-Gly-Trp-Met-OH (Target Peptide) TOP->CCK2631 Frag2 Asp-Phe-NH2 (Inactive Fragment) TOP->Frag2 OtherFrags Other Fragments (e.g., CCK-4) NEP->OtherFrags

Caption: Enzymatic hydrolysis of CCK-8 by Thimet Oligopeptidase yields the CCK (26-31) metabolite.

Part 3: Synthesis Protocol (SPPS)

Expertise Note: The synthesis of Asp-Tyr-Met-Gly-Trp-Met is technically demanding due to the presence of two Methionines (susceptible to oxidation) and one Tryptophan (susceptible to alkylation by carbocations during cleavage). The following protocol uses Fmoc chemistry with specific scavengers to mitigate these risks.

Materials
  • Resin: Wang Resin (for C-terminal acid) pre-loaded with Fmoc-Met-OH. Loading: 0.3–0.5 mmol/g.

  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage Cocktail (Reagent K equivalent): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

Step-by-Step Workflow
  • Resin Swelling: Swell Fmoc-Met-Wang resin in DCM for 30 min, then wash with DMF.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Coupling Cycles (Iterative):

    • Amino Acid 5 (Trp): Fmoc-Trp(Boc)-OH. Crucial: Use Boc protection on Trp indole to prevent side reactions.

    • Amino Acid 4 (Gly): Fmoc-Gly-OH.

    • Amino Acid 3 (Met): Fmoc-Met-OH. Note: Do not use Met(O) unless you plan a post-synthesis reduction step.

    • Amino Acid 2 (Tyr): Fmoc-Tyr(tBu)-OH.

    • Amino Acid 1 (Asp): Fmoc-Asp(OtBu)-OH.

  • Final Deprotection: Remove N-terminal Fmoc. Wash DCM (5x), MeOH (2x), dry under vacuum.

  • Cleavage & Global Deprotection (The Critical Step):

    • Prepare Cocktail K : TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), EDT (Ethanedithiol) (2.5%).

    • Why EDT? EDT is the most effective scavenger for preventing Met oxidation and Trp alkylation. If the smell is prohibitive, DODT (3,6-dioxa-1,8-octanedithiol) is a less odorous alternative.

    • Incubate resin in cocktail for 2.5 to 3 hours at room temperature under N₂ atmosphere.

  • Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether. Centrifuge to pellet the peptide.

Part 4: Analytical Validation & Quality Control

HPLC Method for Met-Oxide Separation

Standard C18 gradients often fail to separate the native peptide from its sulfoxide form (Met-O). Use the following optimized conditions.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5µm, 300Å.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Shallow gradient is required. 10% B to 40% B over 30 minutes.

  • Detection: 280 nm (Trp/Tyr) and 214 nm (Amide bond).

Self-Validating Check: Inject the crude. If you see a "split" peak or a peak preceding the main peak by ~1-2 minutes, this is likely the Met-sulfoxide impurity (+16 Da).

  • Native (Reduced): Elutes later (more hydrophobic).

  • Oxidized (+16/+32): Elutes earlier (more hydrophilic).

Mass Spectrometry (ESI-MS)
  • Theoretical [M+H]⁺: 831.0 Da

  • Target Observation: 831.0 ± 0.5 Da.

  • Red Flag: Peaks at 847.0 Da (+16, mono-oxidized) or 863.0 Da (+32, di-oxidized). If these exceed 5% intensity, the synthesis cleavage lacked sufficient scavengers.

References

  • Noble, F., & Roques, B. P. (1999). CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology. Progress in Neurobiology. Link

  • Rose, C., et al. (1996). Characterization of the metabolism of CCK-8 by Thimet Oligopeptidase (EC 3.4.24.15). Journal of Neurochemistry. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research. Link

  • Biotage. (2023). Strategies to prevent methionine oxidation during peptide synthesis.[4][5][6] Biotage Knowledge Base. Link

  • MedChemExpress. CCK (26-31) non-sulfated Product Datasheet. Link

Sources

The Physiological Role of Non-Sulfated CCK 26-31 in the CNS

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the non-sulfated CCK fragment 26-31 (CCK 26-31), distinguishing its specific physiological status from the biologically active octapeptide (CCK-8) and tetrapeptide (CCK-4).

Technical Guide & Whitepaper

Executive Summary: The Metabolic Silencer

In the study of cholecystokinin (CCK) neurobiology, the fragment CCK 26-31 (Sequence: Asp-Tyr-Met-Gly-Trp-Met ) occupies a critical but often misunderstood niche. Unlike its parent molecule CCK-8 (26-33) or the panicogenic fragment CCK-4 (30-33), CCK 26-31 lacks the C-terminal dipeptide amide (Asp-Phe-NH₂ ), which constitutes the essential pharmacophore for high-affinity binding and activation of CCK-A (CCK1) and CCK-B (CCK2) receptors.

Consequently, the primary physiological role of non-sulfated CCK 26-31 in the Central Nervous System (CNS) is not that of a signal transducer, but rather a metabolic end-product and a marker of signal termination . Its formation represents the enzymatic "braking" mechanism that limits the duration of CCK-mediated synaptic transmission, anxiety signaling, and satiety responses.

Key Technical Distinctions
  • Active Agonist: CCK-8S (Sulfated, 26-33) – High affinity for CCK1/CCK2.

  • Active Agonist: CCK-4 (30-33) – High affinity for CCK2 (anxiogenic).

  • Inactive/Regulatory Metabolite: CCK 26-31 – Truncated C-terminus; negligible agonist activity; serves as a catabolic intermediate.

Structural & Biochemical Profile[1]

Sequence Analysis

The peptide CCK 26-31 corresponds to the N-terminal hexapeptide of the standard CCK-8 molecule.

DesignationSequenceKey FeaturePhysiological Status
CCK-8 (Sulfated) Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ C-term Amide + Sulfated TyrMajor CNS Neurotransmitter
CCK-8 (Non-Sulfated) Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ C-term Amide + Non-sulfatedWeak CCK1, High CCK2 affinity
CCK-4 Trp-Met-Asp-Phe-NH₂ Minimal PharmacophorePotent Anxiogen (CCK2)
CCK 26-31 (Non-Sulfated) Asp-Tyr-Met-Gly-Trp-Met Lacks Asp-Phe-NH₂ Biologically Inactive / Degradation Product
The "Missing Pharmacophore"

The biological activity of CCK peptides at G-protein coupled receptors (GPCRs) is strictly dictated by the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH₂ ).[1]

  • Residue 33 (Phe-NH₂): Critical for hydrophobic pocket binding in the receptor.

  • Residue 32 (Asp): Essential for ionic interaction with the receptor.

  • CCK 26-31 terminates at Methionine-31. Without the Asp-32 and Phe-33 residues, the peptide cannot stabilize the active conformation of the CCK2 receptor.

Physiological Context: Signal Termination & Metabolism

The presence of CCK 26-31 in CNS tissue is primarily a result of the enzymatic degradation of active CCK-8. This process is vital for temporal resolution of neuronal signaling—preventing excitotoxicity or prolonged anxiety states.

Enzymatic Cleavage Pathway

The synaptic inactivation of CCK-8 involves specific metalloendopeptidases (e.g., Enkephalinase/Neprilysin, EC 3.4.24.11) and aminopeptidases.

  • Cleavage Event: Hydrolysis of the Met(31)-Asp(32) bond.

  • Result: Release of the active dipeptide (Asp-Phe-NH₂) and the inactive N-terminal fragment (CCK 26-31 ).

  • Implication: Once cleaved to 26-31, the peptide loses >99% of its affinity for CCK receptors, effectively turning the signal "off."

Visualization of CCK Processing

The following diagram illustrates the transition from the active precursor to the inactive 26-31 metabolite.

CCK_Metabolism cluster_status Physiological Status PrePro Prepro-CCK (115 AA) ProCCK Pro-CCK PrePro->ProCCK Post-translational processing CCK8S CCK-8 Sulfated (Active) [Asp-Tyr(S)-Met-Gly-Trp-Met-Asp-Phe-NH2] ProCCK->CCK8S Cleavage & Sulfation CCK2631 CCK 26-31 (Inactive) [Asp-Tyr-Met-Gly-Trp-Met] CCK8S->CCK2631 Hydrolysis at Met31-Asp32 DiPeptide Asp-Phe-NH2 (Degradation Fragment) CCK8S->DiPeptide Enzyme Metalloendopeptidase (EC 3.4.24.11 / Neprilysin) Enzyme->CCK8S Catalyzes

Figure 1: The metabolic degradation pathway of CCK-8 showing the generation of the inactive CCK 26-31 fragment via enzymatic hydrolysis.

Receptor Pharmacology & Experimental Utility

While physiologically inactive as an agonist, CCK 26-31 serves important roles in research and drug development as a control agent.

Negative Control in Receptor Assays

In competitive binding assays (radioligand binding), CCK 26-31 is the "gold standard" negative control.

  • Protocol: When testing a novel CCK antagonist, researchers introduce CCK 26-31 to the assay.

  • Expected Result: No displacement of radiolabeled CCK-8.

  • Validation: If a response is observed with 26-31, it indicates non-specific binding or an off-target effect (non-CCK receptor mechanism).

Potential for Weak Antagonism

Some early literature (Gardner et al., 1985) suggested that high concentrations of N-terminal fragments (like 26-31 or 26-32) might exhibit weak competitive antagonism.

  • Mechanism: The N-terminal sequence (Asp-Tyr-Met-Gly) may loosely occupy the entrance of the receptor binding pocket without penetrating the transmembrane core required for activation.

  • Clinical Relevance: This effect is generally too weak to be physiologically relevant compared to potent synthetic antagonists (e.g., L-365,260), but it suggests that accumulation of 26-31 in the synaptic cleft could theoretically "buffer" synaptic re-entry of active CCK.

Non-Sulfated Status

The user specified "non-sulfated."

  • Sulfation (Tyr27): Critical for CCK1 (Peripheral/Alimentary) affinity.

  • Non-sulfated CCK-8: Retains high affinity for CCK2 (Brain/Anxiety) receptors.

  • Non-sulfated CCK 26-31: Since the C-terminus is missing, the sulfation state of Tyr27 becomes irrelevant for receptor activation. Both sulfated and non-sulfated forms of 26-31 are biologically inert regarding signal transduction.

Comparative Physiological Activity Table

The following table summarizes the functional differences between CCK fragments, essential for interpreting experimental data.

Peptide FragmentPrimary ReceptorBioactivityPhysiological Role
CCK-8S (26-33) CCK1 & CCK2Full Agonist Satiety, Anxiety, Enzyme Secretion, Dopamine modulation.
CCK-8NS (26-33) CCK2 (Selective)Agonist CNS neurotransmission; lower potency in gut.
CCK-4 (30-33) CCK2Agonist Panic induction, respiratory control.
CCK 26-31 None (Low Affinity)Inactive Signal termination product; metabolic clearance marker.

Experimental Protocol: Validating CCK 26-31 Inactivity

To confirm the physiological role (or lack thereof) of CCK 26-31 in a specific experimental setup, the following self-validating protocol is recommended.

Calcium Mobilization Assay (FLIPR)

Objective: Demonstrate that CCK 26-31 does not induce Gq-coupled calcium release in CCK2-expressing cells.

  • Cell Line: HEK293 cells stably transfected with human CCK2 receptor (HEK-CCK2R).

  • Reagents:

    • Positive Control: CCK-8S (10 nM).

    • Test Compound: Non-sulfated CCK 26-31 (Titration: 1 nM to 10 µM).

    • Dye: Fluo-4 AM (Calcium indicator).

  • Workflow:

    • Load cells with Fluo-4 AM for 45 mins at 37°C.

    • Establish baseline fluorescence.

    • Injection A: Add CCK 26-31. Monitor for 120 seconds. (Expectation: Flatline).

    • Injection B: Add CCK-8S to the same wells. Monitor response. (Expectation: Sharp fluorescence spike).

  • Interpretation:

    • Lack of response to Injection A confirms 26-31 inactivity.

    • Response to Injection B confirms cell viability and receptor presence.

    • If Injection A shows activity: Check for contamination with CCK-8 or off-target effects.

References

  • Gardner, J. D., et al. (1985). "N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini." American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • Rehfeld, J. F. (2017). "Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger." Frontiers in Endocrinology.

  • Noble, F., & Roques, B. P. (1999).[2] "CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology." Progress in Neurobiology.

  • Dufresne, M., et al. (2006).[2] "Cholecystokinin and Gastrin Receptors."[3][1][2] Physiological Reviews.

  • Dockray, G. J. (1980). "Cholecystokinin in the rat brain: proteolysis and the nature of the extracted forms." Brain Research.

Sources

Technical Guide: CCK (26-31) Non-Sulfated – Structure, Properties, and Experimental Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Definition

CCK (26-31) Non-Sulfated is a synthetic peptide fragment corresponding to the N-terminal hexapeptide of Cholecystokinin-8 (CCK-8). Unlike the full CCK-8 octapeptide, which is a potent agonist for CCK receptors, the 26-31 fragment lacks the critical C-terminal dipeptide (Asp-Phe-NH


) required for receptor activation. Consequently, it serves primarily as a negative control , a metabolic standard , and a tool for epitope mapping  in cholecystokinin research.

The "non-sulfated" designation indicates the absence of a sulfate group on the Tyrosine residue at position 27. While sulfation is critical for CCK-A receptor affinity in full-length peptides, the truncation in CCK (26-31) renders the peptide largely inactive regardless of sulfation, though the non-sulfated form exhibits even lower non-specific binding potential.

Chemical Identity[1]
  • Sequence: Ac-Asp-Tyr-Met-Gly-Trp-Met-NH

    
    
    
  • Common Name: N-Acetyl Cholecystokinin (26-31), Non-Sulfated[1][2]

  • CAS Number: 89911-64-8[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
    
    
    [1]
  • Molecular Weight: 842.98 Da[1]

Chemical Structure & Physicochemical Properties[4][5][6][7][8][9][10]

The physicochemical behavior of CCK (26-31) is dominated by its two Methionine residues and the central Tryptophan. These residues make the peptide susceptible to oxidation, necessitating strict handling protocols.

Structural Diagram (Graphviz)

The following diagram illustrates the sequence connectivity and the enzymatic cleavage relationship between the parent CCK-8 and the 26-31 fragment.

CCK_Structure cluster_properties CCK (26-31) Key Features CCK8 Parent: CCK-8 (26-33) Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 Cleavage Enzymatic Cleavage (e.g., Neutral Endopeptidase) CCK8->Cleavage Met31-Asp32 Bond Break CCK2631 Target: CCK (26-31) Asp-Tyr-Met-Gly-Trp-Met Cleavage->CCK2631 N-Terminal Product Fragment C-Term Fragment Asp-Phe-NH2 Cleavage->Fragment C-Terminal Product Feat1 Non-Sulfated Tyr27 CCK2631->Feat1 Feat2 Lacks Bioactive Core (Asp-Phe-NH2) CCK2631->Feat2 Feat3 Met Oxidation Prone CCK2631->Feat3

Figure 1: Enzymatic derivation of CCK (26-31) from CCK-8, highlighting the loss of the bioactive C-terminus.

Physicochemical Data Table[11]
PropertyValue / DescriptionExperimental Implication
Sequence Asp-Tyr-Met-Gly-Trp-MetN-terminal hexapeptide of CCK-8.[3]
Modifications N-Acetyl, C-AmidatedCaps mimic internal peptide bond stability.
Solubility Water (1 mg/mL)Soluble in aqueous buffers; sonication may be required.
Isoelectric Point ~3.8 (Acidic)Due to Asp residue; soluble in neutral/basic pH.
UV Absorbance

280 nm
Dominated by Trp and Tyr; useful for concentration verification.
Oxidation Risk HighContains 2 Met and 1 Trp; avoid vortexing; use degassed buffers.

Biological Properties & Pharmacology[7][8][12][13]

Receptor Affinity Profile

Unlike CCK-8 (sulfated or non-sulfated) and CCK-4, the CCK (26-31) fragment exhibits negligible agonist activity .

  • CCK-A Receptor (CCK1R): High affinity requires both the sulfated Tyrosine (Tyr27) and the C-terminal Phenylalanine (Phe33). CCK (26-31) non-sulfated lacks both, resulting in essentially zero affinity.

  • CCK-B Receptor (CCK2R): Affinity is driven by the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH

    
    ). Since CCK (26-31) terminates at Met31, it lacks the "message" sequence required for binding and activation.
    

Key Insight: In competitive binding assays using [


I]-CCK-8, the sulfated form of CCK (26-31) shows weak antagonistic properties (inhibiting binding by ~20% at high concentrations of 0.1 mM). The non-sulfated form is even less active , making it an ideal negative control  to assess non-specific effects of peptide backbones in cellular assays.
Metabolic Significance

CCK (26-31) is a relevant metabolite. The cleavage of CCK-8 between Met31 and Asp32 is a known degradation pathway mediated by synaptic peptidases.

  • Enzyme: Neutral Endopeptidase 24.11 (Neprilysin).

  • Relevance: Accumulation of CCK (26-31) in biological samples can indicate enzymatic breakdown of the active hormone.

Experimental Protocols

Reconstitution and Storage
  • Solvent: Sterile distilled water or 0.1 M acetic acid (to prevent aggregation).

  • Concentration: Stock solutions at 1 mg/mL (approx. 1 mM).

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

  • Precaution: Flush vials with nitrogen or argon before closing to protect Methionine residues from oxidation to sulfoxides (Met(O)).

Protocol: Negative Control in Receptor Binding Assays

Objective: Validate that a test compound's binding is specific by comparing it to the inactive CCK (26-31) non-sulfated fragment.

Materials:

  • HEK-293 cells expressing CCK-B receptor.

  • Radioligand: [

    
    I]-CCK-8 (50 pM).
    
  • Competitor: CCK (26-31) Non-Sulfated (Range:

    
     M to 
    
    
    
    M).

Step-by-Step Workflow:

  • Buffer Prep: Prepare binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    , 0.2% BSA). Critical: Add 0.1 mg/mL Bacitracin to inhibit peptidase degradation.
    
  • Incubation:

    • Add 100 µL cell membrane suspension.

    • Add 50 µL [

      
      I]-CCK-8.
      
    • Add 50 µL CCK (26-31) non-sulfated (serial dilutions).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity.

    • Expected Result: CCK (26-31) should show no displacement of the radioligand, resulting in a flat competition curve (Ki > 10 µM).

    • Validation: If displacement occurs, check for contamination with full-length CCK-8 or receptor overexpression artifacts.

Protocol: Epitope Mapping Control

Objective: Verify antibody specificity for the N-terminus of CCK.

  • Coating: Coat ELISA plate with CCK-8 conjugated to BSA.

  • Blocking: Block with 5% non-fat milk.

  • Primary Antibody: Incubate with anti-CCK antibody.

  • Competition: Pre-incubate antibody with excess CCK (26-31) non-sulfated.

    • Interpretation: If the signal decreases, the antibody recognizes the N-terminal (26-31) epitope. If the signal remains high, the antibody is specific to the C-terminal bioactive core (Asp-Phe-NH

      
      ).
      

References

  • MedChemExpress. CCK (26-31) non-sulfated Product Information. Retrieved from

  • TargetMol. CCK (26-31) sulfated and non-sulfated Biological Activity.[1][2] Retrieved from

  • Gardner, J. D., et al. (1985). N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini.[1] American Journal of Physiology-Gastrointestinal and Liver Physiology.

  • PubChem. Compound Summary for CCK Fragment 26-31. Retrieved from

  • Cayman Chemical. CCK (26-31) (sulfated) Product Data.[2] Retrieved from

Sources

Technical Deep Dive: Receptor Binding Profile of Non-Sulfated CCK Fragment 26-31

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Cholecystokinin (CCK) fragment 26-31 non-sulfated isoform . It is designed for researchers investigating neuropeptide signaling, specifically those requiring negative controls or studying metabolic degradation pathways of CCK-8.

Executive Summary

The CCK 26-31 non-sulfated isoform (Sequence: Asp-Tyr-Met-Gly-Trp-Met ) represents the N-terminal hexapeptide fragment of the bioactive CCK-8. Unlike its parent peptide, this isoform lacks the critical C-terminal dipeptide (Asp-Phe-NH2) and the tyrosine sulfation required for high-affinity receptor interaction.

In drug development and neuropharmacology, this fragment is primarily characterized as a metabolic remnant or a low-affinity negative control . It exhibits negligible binding affinity (>100 µM range) for both CCK1 (CCK-A) and CCK2 (CCK-B) receptors, effectively delineating the minimal pharmacophore requirements for cholecystokinin receptor activation.

Structural Determinants of Affinity Loss

To understand the binding profile of CCK 26-31 non-sulfated (ns), one must analyze the structural components it lacks relative to the bioactive CCK-8.

The Missing Pharmacophore (The "C-Terminal Gap")

The biological activity of all CCK and Gastrin peptides resides in the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2 ).

  • CCK-8 Sequence: Asp-Tyr(SO3)-Met-Gly-Trp-Met-Asp-Phe-NH2 [1]

  • CCK 26-31 ns Sequence: Asp-Tyr-Met-Gly-Trp-Met [2][3]

The truncation at Methionine-31 removes the Asp-Phe moiety. Structure-Activity Relationship (SAR) studies confirm that the C-terminal Phenylalanine amide is essential for hydrophobic pocket engagement in both CCK1 and CCK2 receptors. Its removal results in a


-fold loss in affinity.
The Desulfation Factor
  • CCK1 Receptor (Peripheral): Strictly requires sulfation at Tyrosine-27 (Tyr2 in CCK-8 numbering) for nanomolar affinity. The non-sulfated CCK 26-31 isoform lacks this group, rendering it unrecognizable to the CCK1 orthosteric site.

  • CCK2 Receptor (Central): While less dependent on sulfation, the CCK2 receptor still requires the full C-terminal tetrapeptide. The combination of desulfation and truncation renders CCK 26-31 ns inert.

Quantitative Binding Data[4][5]

The following table synthesizes comparative binding affinities, demonstrating the drastic reduction in potency for the 26-31 fragment compared to the parent CCK-8.

Peptide IsoformSequenceCCK1R Affinity (

)
CCK2R Affinity (

)
Biological Status
CCK-8 (Sulfated) DY(SO3)MGWMDF-NH2~0.2 nM~0.5 nMPotent Agonist
CCK-8 (Non-sulfated) DYMGWMDF-NH2~200 - 500 nM~1 - 5 nMCCK2 Selective
CCK-4 WMDF-NH2>10,000 nM~2 - 10 nMCCK2 Selective
CCK 26-31 (Sulfated) DY(SO3)MGWM>100 µM*>100 µMWeak/Inactive
CCK 26-31 (Non-sulfated) DYMGWM Undetectable Undetectable Inactive Remnant

>100 µM indicates that at the highest tested concentrations (0.1 mM), inhibition of radioligand binding is often less than 20-25%.

Visualization: The Degradation & Affinity Pathway

The following diagram illustrates the relationship between the parent CCK-8 peptide, its enzymatic cleavage, and the resulting loss of receptor affinity.

CCK_Affinity_Logic CCK8 CCK-8 (Sulfated) High Affinity (pM/nM) Sulfatase Desulfation (Loss of Tyr-SO3) CCK8->Sulfatase Proteolysis C-Terminal Truncation (Loss of Asp-Phe-NH2) CCK8->Proteolysis Direct Cleavage CCK8_NS CCK-8 (Non-Sulfated) CCK2 Selective (nM) CCK8_NS->Proteolysis CCK_Frag CCK 26-31 (Non-Sulfated) Inactive (>100 µM) Sulfatase->CCK8_NS Reduces CCK1 Affinity Proteolysis->CCK_Frag Abolishes CCK2 Affinity

Caption: Pathway illustrating the stepwise loss of affinity. The transition to CCK 26-31 involves the loss of the critical C-terminal pharmacophore, resulting in an inactive peptide.

Experimental Protocol: Validating "Non-Binding"

When using CCK 26-31 ns as a negative control, it is crucial to prove its lack of binding in your specific assay system to rule out non-specific interference.

Protocol: High-Concentration Competition Binding Assay

Objective: Confirm the lack of displacement of


-CCK-8 by CCK 26-31 ns.
Reagents
  • Receptor Source: HEK-293 cells stably expressing hCCK1R or hCCK2R (or guinea pig cortical membranes).

  • Radioligand:

    
    -CCK-8 (Sulfated), ~2000 Ci/mmol.
    
  • Competitor: CCK 26-31 non-sulfated (reconstituted in DMSO/Water).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% BSA, 0.1 mg/mL Bacitracin (to prevent degradation).

Workflow
  • Preparation: Harvest cells and homogenize to obtain membrane fractions. Resuspend in binding buffer.

  • Incubation Setup:

    • Total Binding: Membrane + Radioligand (20 pM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess CCK-8 (1 µM).

    • Experimental Arms: Membrane + Radioligand + CCK 26-31 ns (Titrate:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60-90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

  • Analysis: Measure Radioactivity (CPM).

    • Expected Result: CCK 26-31 ns should show no significant reduction in CPM compared to Total Binding, even at

      
       M (100 µM).
      
    • Validation: If displacement occurs >20%, check for contamination with CCK-8 or non-specific membrane disruption.

Metabolic Significance

While pharmacologically inert, CCK 26-31 is significant in metabolomics . The cleavage of CCK-8 by Neutral Endopeptidase (NEP 24.11) often occurs at the Asp-Phe bond or the Gly-Trp bond.

  • Detection of CCK 26-31 in biological fluids (via LC-MS/MS) can serve as a biomarker for the rate of CCK-8 degradation.

  • Researchers using CCK 26-31 ns in vivo should be aware that it does not cross the blood-brain barrier effectively and is rapidly cleared.

Self-Validating Check

If your experiment suggests high affinity for CCK 26-31 ns:

  • Check Purity: Ensure the peptide is not contaminated with CCK-8.

  • Check Sequence: Verify the peptide ends at Met-31 and does not contain the C-terminal Phenylalanine.

  • Check Label: Ensure you are not using a non-selective radioligand that binds to low-affinity scavenger sites.

References

  • Dockray, G. J., et al. (2012). "The gastrin-cholecystokinin family: brain-gut peptides." British Journal of Pharmacology. (Context: General SAR of CCK peptides).

  • Fourmy, D., et al. (1987). "Structure-activity studies of C- and N-terminal fragments of cholecystokinin 26-33 in guinea pig isolated tissues." Neuropeptides. (Context: Confirms CCK 26-33 > CCK 26-31 potency).

  • Roques, B. P., et al. (1989). "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews. (Context: Mechanisms of CCK degradation producing inactive fragments).

  • MedChemExpress. "CCK (26-31) non-sulfated Product Information." MCE Catalog. (Context: Commercial validation of peptide as a low-activity fragment).

  • TargetMol. "CCK (26-31) (sulfated) Activity Data." TargetMol Catalog. (Context: Data showing 0.1 mM concentration required for minimal inhibition).

Sources

Navigating the Labyrinth of Proteolysis: An In-Depth Technical Guide to the Metabolic Stability of Cholecystokinin Fragment 26-31 (CCK-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Promise and Peril of a Potent Peptide

Cholecystokinin (CCK) is a pivotal peptide hormone in the gastrointestinal system, orchestrating digestion and satiety.[1] Its C-terminal tetrapeptide fragment, CCK-4 (Trp-Met-Asp-Phe-NH2), also known as tetragastrin, has garnered significant interest for its potent and selective action on CCK receptors, particularly the CCK-B subtype prevalent in the central nervous system.[2][3] This has opened avenues for its investigation in neuroscience, including its use as a tool to induce panic-like symptoms in clinical research to test novel anxiolytic drugs.[3][4] However, the therapeutic potential of CCK-4 is severely hampered by its fleeting existence in biological systems. This guide provides a deep dive into the core challenge of CCK-4's metabolic instability, offering a technical exploration of its degradation pathways, methodologies for its assessment, and strategic interventions to enhance its viability as a drug candidate.

The Achilles' Heel of CCK-4: A Tale of Rapid Degradation

The clinical utility of exogenous CCK-4 is profoundly limited by its rapid enzymatic degradation, leading to a very short biological half-life.[4] In human plasma, the half-life of CCK-4 has been measured to be approximately 13 minutes.[4][5] The situation is even more dire in preclinical rodent models, with a half-life of less than a minute in rat plasma, posing significant challenges for in vivo studies and translational research.[5]

The Primary Culprits: Unmasking the Proteolytic Machinery

The primary drivers of CCK-4's rapid clearance are plasma proteases, with aminopeptidases playing a central role.[5][6] These enzymes catalyze the cleavage of amino acids from the N-terminus of peptides.[6][7] For CCK-4, this means the initial and critical point of enzymatic attack is the peptide bond between the N-terminal Tryptophan (Trp) and the adjacent Methionine (Met).

Caption: Primary enzymatic degradation of CCK-4 by aminopeptidases.

Inhibition studies have substantiated the role of aminopeptidases in CCK-4 degradation. The presence of aminopeptidase inhibitors like bestatin and puromycin has been shown to significantly slow the breakdown of related CCK fragments.[5]

Quantifying Instability: Methodologies for Metabolic Assessment

A thorough understanding of a peptide's metabolic fate is a cornerstone of drug development. For CCK-4 and its analogs, in vitro assays are indispensable tools for quantifying stability and evaluating the efficacy of stabilization strategies.

In Vitro Plasma Stability Assay: A First Line of Investigation

This assay provides a direct measure of a peptide's susceptibility to degradation by plasma proteases.

Protocol: In Vitro Peptide Stability in Plasma

  • Preparation of Plasma: Obtain fresh or frozen plasma (human, rat, or other species of interest) containing anticoagulants such as heparin or EDTA. Thaw frozen plasma at 37°C immediately before use.

  • Peptide Stock Solution: Prepare a concentrated stock solution of CCK-4 or its analog in a suitable solvent (e.g., water or a buffer with a small percentage of organic solvent like DMSO to aid solubility).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Initiate the reaction by adding a small volume of the peptide stock solution to the plasma to achieve a final concentration typically in the low micromolar range.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching and Protein Precipitation: Immediately quench the enzymatic activity by adding a protein precipitating agent, such as a cold organic solvent (e.g., acetonitrile or methanol) or a strong acid (e.g., trichloroacetic acid). This step also serves to separate the peptide from plasma proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining intact peptide using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the percentage of remaining peptide against time. From this curve, the half-life (t½) of the peptide in plasma can be calculated using a first-order decay model.

Liver Microsomal Stability Assay: Probing Phase I Metabolism

While peptidases in the plasma are the primary concern for CCK-4, assessing its stability in the presence of liver microsomes can provide valuable insights into its susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes. This is particularly relevant for modified analogs that may have altered clearance pathways.

Caption: Workflow for in vitro metabolic stability assessment.

Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human or other species) on ice.

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP450 enzymes).

  • Incubation Mixture:

    • In a microcentrifuge tube, combine the reaction buffer, peptide stock solution, and liver microsomes.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling and Quenching: At various time points, take aliquots and quench the reaction with a cold organic solvent containing an internal standard.

  • Sample Processing and Analysis: Centrifuge the samples to pellet the microsomes and analyze the supernatant by LC-MS to determine the concentration of the parent peptide.

  • Data Analysis: Calculate the half-life and intrinsic clearance (CLint), which is a measure of the rate of metabolism by the liver enzymes.

Fortifying the Defenses: Strategies to Enhance CCK-4 Stability

The inherent instability of CCK-4 necessitates chemical modifications to prolong its half-life and improve its pharmacokinetic profile. The goal is to create analogs that retain high-affinity binding to the target receptor while resisting enzymatic degradation.

N-Terminal Modification: Shielding the Primary Cleavage Site

Given that aminopeptidases are the main culprits, protecting the N-terminus is a logical and effective strategy.

  • Pyroglutamate Formation: The cyclization of an N-terminal glutamine residue to form a pyroglutamate is another effective N-terminal blocking strategy.

  • Linker Addition: Introducing a linker molecule, such as beta-alanine (βAla) or 6-aminohexanoic acid (Ahx), between a chelator (for radiolabeling) and the N-terminus of CCK-4 has been shown to preserve receptor affinity and can also enhance stability by moving the susceptible bond away from the enzyme's active site.[8]

D-Amino Acid Substitution: A Chiral Defense

Proteases are stereospecific enzymes, typically recognizing and cleaving peptide bonds between L-amino acids. Substituting one or more L-amino acids with their D-enantiomers can render the peptide significantly more resistant to proteolysis.[9][10] This strategy has been successfully employed to enhance the stability of numerous peptides.[9][11][12][13]

Peptidomimetics: Beyond the Conventional Peptide Backbone

Peptidomimetics are compounds that mimic the essential pharmacophoric elements of a natural peptide but with a modified, non-peptidic backbone.[14][15] This approach offers the potential for significant improvements in metabolic stability and oral bioavailability.

Caption: Key strategies for enhancing the metabolic stability of CCK-4.

Comparative Stability Profile: A Snapshot of Improvement

The following table provides a comparative overview of the metabolic stability of native CCK-4 and the anticipated improvements with various modifications. It is important to note that specific half-life data for many modified CCK-4 analogs are not extensively published in a comparative format. The values for modified analogs are therefore presented as qualitative improvements based on established principles of peptide stabilization.

CompoundModificationIn Vitro Half-life (Human Plasma)Rationale for Stability
CCK-4 None (Native Peptide)~13 minutes[4][5]Susceptible to aminopeptidase cleavage at the N-terminus.
N-acetyl-CCK-4 N-terminal AcetylationSignificantly Increased (Expected)Blocks the N-terminus, preventing recognition and cleavage by aminopeptidases.
[D-Trp¹]-CCK-4 D-Amino Acid SubstitutionSignificantly Increased (Expected)The D-amino acid at the N-terminus resists cleavage by stereospecific proteases.[9]
CCK-4 Peptidomimetic Backbone ModificationSubstantially Increased (Expected)Non-peptide backbone is not a substrate for proteases.[14]

Conclusion and Future Directions

The potent biological activities of CCK-4 make it an attractive molecule for neuroscience research and potentially for therapeutic development. However, its utility is fundamentally limited by its rapid metabolic degradation. This guide has outlined the primary enzymatic pathways responsible for this instability and has provided detailed methodologies for its quantitative assessment.

The future of CCK-4-based therapeutics lies in the rational design of stabilized analogs. Strategies such as N-terminal modification, D-amino acid substitution, and the development of peptidomimetics have shown great promise in overcoming the challenge of metabolic instability. For drug development professionals, a systematic approach that combines in vitro stability profiling with in vivo pharmacokinetic studies will be crucial in advancing novel, long-acting CCK receptor modulators from the laboratory to the clinic. The continued exploration of these stabilization strategies will undoubtedly unlock the full therapeutic potential of this fascinating and powerful peptide fragment.

References

  • Koulischer, D., Moroder, L., & Deschodt-Lanckman, M. (1982). Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro.
  • Wikipedia contributors. (2023, December 2). CCK-4. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Wikipedia contributors. (2024, January 29). Cholecystokinin. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Bertaccini, G. (1976). Functional peptides of the gut. Gastroenterology, 71(5), 871-884.
  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide.
  • Ge, L., & Hecht, M. H. (2018). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science, 27(8), 1457-1466.
  • de Jong, M., Breeman, W. A., Bernard, B. F., van Gameren, A., de Bruin, E., Bakker, W. H., ... & Krenning, E. P. (1999). Effect of N-terminal peptide modifications on in vitro and in vivo properties of 111In-labeled peptide analogs targeting CCK2R. Journal of Nuclear Medicine, 40(12), 2081-2087.
  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology, 8, 47.
  • Lecoq, L., et al. (2023). Optimized LC-MS/MS Method for the Detection of ppCCK(21–44): A Surrogate to Monitor Human Cholecystokinin Secretion. Metabolites, 13(8), 941.
  • Wodke, R., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8503.
  • Wang, C., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 873-880.
  • Science.gov. (n.d.). d-amino acid substitutions: Topics by Science.gov. Retrieved February 14, 2026, from [Link]

  • Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Borgia, J. A., & Paolella, D. N. (2007). Clinical pharmacokinetics of N-acetylcysteine. Clinical Pharmacokinetics, 46(3), 211-220.
  • Fischer, W. H., et al. (2005). Characterizing Degradation Products of Peptides Containing N-Terminal Cys Residues by (Off-Line High-Performance Liquid Chromatography)/Matrix Assissted Laser Desorption/Ionization Quadrupole Time-of-Flight Measurements. Analytical Chemistry, 77(23), 7765-7774.
  • Ferraro, L., et al. (2003). Effects of cholecystokinin tetrapeptide (CCK(4)) and of anxiolytic drugs on GABA outflow from the cerebral cortex of freely moving rats.
  • Taylor & Francis. (n.d.). Peptidomimetics – Knowledge and References. Retrieved February 14, 2026, from [Link]

  • Wikipedia contributors. (2023, December 1). Aminopeptidase. In Wikipedia, The Free Encyclopedia. Retrieved February 14, 2026, from [Link]

  • Taylor & Francis. (n.d.). Aminopeptidase – Knowledge and References. Retrieved February 14, 2026, from [Link]

  • Flatt, P. R., & Irwin, N. (2018). Cholecystokinin (CCK) and related adjunct peptide therapies for the treatment of obesity and type 2 diabetes. Peptides, 99, 1-8.

Sources

Biological Activity and Pharmacological Implications of C-Terminal Truncated CCK Fragments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental analysis of C-terminal truncated Cholecystokinin (CCK) fragments.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Discovery Scientists, Pharmacologists

Executive Summary: The Pharmacophore Paradox

In the study of Cholecystokinin (CCK), a critical distinction must be made regarding "truncation." The biological activity of CCK resides almost exclusively in its C-terminus . Therefore, fragments that are N-terminally truncated (retaining the C-terminus, e.g., CCK-4) often retain specific biological activity. Conversely, fragments that are C-terminally truncated (losing the C-terminal residues) are generally rendered biologically inert or converted into competitive antagonists.

This guide analyzes the structure-activity relationship (SAR) of these fragments, the enzymatic mechanisms of their formation (inactivation), and the protocols required to assess their potency.

Note on Nomenclature: This guide focuses on the peptide hormone fragments. It is distinct from the "CCK-8 Cell Counting Kit," a colorimetric assay utilizing WST-8 tetrazolium salt, which is unrelated to the neuropeptide physiology.

The C-Terminal Pharmacophore: Structural Basis of Activity

The minimal active sequence for CCK receptor activation is the C-terminal tetrapeptide amide: Trp-Met-Asp-Phe-NH₂ .

Receptor Selectivity Determinants
  • CCK1 Receptor (CCK-A): Requires the C-terminal heptapeptide AND a sulfated tyrosine residue at position 7 from the C-terminus (

    
    ).
    
  • CCK2 Receptor (CCK-B): Requires only the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂ ). It is less discriminating regarding the sulfated tyrosine.

The "Death" of Activity: True C-Terminal Truncation

Removal of the C-terminal Phenylalanine (


) or even the amide group (

) destroys the amphipathic nature required for the ligand to dock into the transmembrane binding pocket of the GPCR.

Table 1: Comparative Binding Affinities of CCK Fragments

Peptide FragmentSequence (C-Terminal)CCK1R Affinity (

)
CCK2R Affinity (

)
Biological Status
CCK-8 (Sulfated)

~0.2 nM~0.1 nMFull Agonist (Non-selective)
CCK-4

> 10,000 nM~2.0 nMCCK2 Selective Agonist
CCK-8 (Des-Phe)

> 10,000 nM> 10,000 nMInactive Metabolite
CCK-8 (Des-sulfated)

~200 nM~0.3 nMCCK2 Selective Agonist

Enzymatic Regulation and Inactivation

The physiological termination of CCK signaling is primarily driven by Neprilysin (NEP, EC 3.4.24.11) , also known as Enkephalinase. This membrane-bound metalloprotease cleaves the peptide at specific hydrophobic residues.

The Cleavage Mechanism

NEP targets the Asp-Phe bond at the very C-terminus.

  • Substrate: Active CCK-8 (

    
    )
    
  • Cleavage: Hydrolysis of the peptide bond between Asp and Phe.

  • Product: Des-Phe-CCK-7 (Inactive) + Phenylalanine-amide.

This single cleavage event acts as a binary "off-switch" for the hormone.

The "Shielding" Hypothesis (CCK-58)

While CCK-8 is rapidly degraded, the longer form CCK-58 exhibits a prolonged half-life. Structural studies suggest that the N-terminal extension of CCK-58 folds over to "shield" the C-terminal pharmacophore, protecting the critical Asp-Phe bond from NEP access while still allowing receptor binding (albeit with different kinetics).

CCK_Degradation CCK8 Active CCK-8 (Agonist) NEP Neprilysin (NEP) (Membrane Protease) CCK8->NEP  Substrate CCK1R CCK1 Receptor (Signaling ON) CCK8->CCK1R  Binds (nM affinity) DesPhe Des-Phe-CCK (Biologically Inactive) NEP->DesPhe  Cleavage at Asp-Phe PheNH2 Phe-NH2 NEP->PheNH2 DesPhe->CCK1R  No Binding

Figure 1: Enzymatic inactivation of CCK-8 by Neprilysin. The cleavage of the C-terminal Phenylalanine residue irreversibly inactivates the peptide.

Experimental Protocols for Activity Assessment

To rigorously evaluate C-terminal truncated fragments, one must distinguish between loss of affinity (binding) and loss of efficacy (function).

Protocol A: Competitive Radioligand Binding Assay

Purpose: Determine if the truncated fragment retains affinity for the receptor.

  • Cell Line: HEK293 cells stably transfected with human CCK1R or CCK2R.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet.

  • Radioligand: Use

    
    -CCK-8 (sulfated) at 20-50 pM.
    
  • Competition:

    • Incubate membranes with radioligand and increasing concentrations (

      
       to 
      
      
      
      M) of the test fragment (e.g., Des-Phe-CCK).
    • Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity (CPM). Plot % Bound vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation: If

      
       > 1 µM, the fragment is considered to have lost the pharmacophore.
      
Protocol B: IP1 Accumulation Assay (Functional)

Purpose: Determine if the fragment acts as an agonist, antagonist, or is inert. CCK receptors couple to


, leading to 

turnover.
  • Reagents: Cisbio IP-One HTRF® kit (or equivalent).

  • Cell Seeding: 20,000 cells/well in 384-well low-volume plates.

  • Stimulation:

    • Agonist Mode: Add test fragment. Incubate 1 hr at 37°C in presence of LiCl (to prevent IP1 degradation).

    • Antagonist Mode: Add test fragment +

      
       concentration of standard CCK-8.
      
  • Detection: Add HTRF acceptor (anti-IP1-d2) and donor (Eu-cryptate).

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

  • Interpretation:

    • Signal Increase: Agonist.[1][2]

    • Signal Decrease (vs CCK-8): Antagonist.[2][3]

    • No Change: Inert (typical for C-terminal truncated fragments).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling outcomes based on the fragment structure.

CCK_Signaling CCK8 CCK-8 (Full Length) Trp-Met-Asp-Phe-NH2 CCK1R CCK1 Receptor (Pancreas/Gallbladder) CCK8->CCK1R High Affinity CCK2R CCK2 Receptor (Brain/Stomach) CCK8->CCK2R High Affinity CCK4 CCK-4 (N-Truncated) Trp-Met-Asp-Phe-NH2 CCK4->CCK1R Low Affinity CCK4->CCK2R High Affinity DesPhe Des-Phe-CCK (C-Truncated) Trp-Met-Asp DesPhe->CCK1R No Binding DesPhe->CCK2R No Binding Gq Gq Protein CCK1R->Gq CCK2R->Gq PLC PLC-beta Gq->PLC Ca Ca2+ Release PLC->Ca Signaling Cascade

Figure 2: Differential signaling activation. Note that C-terminal truncation (Des-Phe) abolishes interaction with both receptor subtypes, whereas N-terminal truncation (CCK-4) preserves CCK2R activity.

References

  • Dufresne, M., et al. (2006). "Cholecystokinin and Gastrin Receptors." Physiological Reviews. Link

  • Reeve, J. R., et al. (2002). "Differences in receptor binding and stability to enzymatic digestion between CCK-8 and CCK-58." Pancreas. Link

  • Roques, B. P., et al. (1989). "Neutral endopeptidase 24.11: structure, inhibition, and experimental and clinical pharmacology." Pharmacological Reviews. Link

  • Bernstein, J.A., et al. (2021). "Roles of Cholecystokinin in the Nutritional Continuum." Frontiers in Physiology. Link

  • IUPHAR/BPS Guide to Pharmacology. "Cholecystokinin Receptors." Link

Sources

Technical Analysis: CCK(26-31) Non-Sulfated Interaction with CCK-B Receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile and experimental characterization of CCK(26-31) non-sulfated (CCK(26-31)ns).

Executive Summary

CCK(26-31) non-sulfated is a hexapeptide fragment (Sequence: Asp-Tyr-Met-Gly-Trp-Met ) derived from the N-terminus of the bioactive Cholecystokinin-8 (CCK-8) peptide. Unlike its parent molecule, CCK(26-31)ns lacks the C-terminal dipeptide (Asp-Phe-NH₂ ), which constitutes the critical activation pharmacophore for the CCK-B receptor (CCK2R) .

Consequently, this guide defines CCK(26-31)ns not as an active ligand, but as a metabolic degradation product and a negative control in receptor pharmacology. Its interaction with CCK-B is characterized by a near-total loss of affinity (


), demonstrating the absolute necessity of the C-terminal amide for receptor binding and activation.
Key Pharmacological Parameters
ParameterCCK-8 (Non-Sulfated)CCK(26-31) (Non-Sulfated)
Sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂ Asp-Tyr-Met-Gly-Trp-Met
CCK-B Affinity (

)
~1–2 nM (High Affinity)> 100,000 nM (Inactive)
Functional Activity Full AgonistInactive / Negligible
Physiological Role Neurotransmitter / HormoneInactive Metabolite

Structural Activity Relationship (SAR)

The interaction—or lack thereof—between CCK(26-31)ns and the CCK-B receptor provides a "negative proof" of the receptor's binding requirements.

The Missing Pharmacophore

The CCK-B receptor binding pocket creates a high-affinity latch with the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH₂ ), known as CCK-4 .

  • Trp30 & Met31: Present in CCK(26-31)ns. These residues provide hydrophobic anchoring but are insufficient for stable binding without the C-terminus.

  • Asp32: Absent in CCK(26-31)ns. This residue forms critical ionic bonds or hydrogen bonds with arginine/lysine residues in the receptor's transmembrane loops.

  • Phe33-NH₂: Absent in CCK(26-31)ns. The C-terminal amide is the "switch" for receptor activation. Its removal destabilizes the ligand-receptor complex entirely.

Sulfation Role

While sulfation at Tyr27 is critical for CCK-A (CCK1) receptor affinity (increasing it by >500-fold), the CCK-B (CCK2) receptor tolerates non-sulfated tyrosine well. However, even with sulfation, the CCK(26-31) fragment remains inactive because the C-terminal deletion outweighs the N-terminal contribution.

Metabolic Pathway Visualization

CCK(26-31) is generated via the enzymatic cleavage of the C-terminal dipeptide, a reaction characteristic of Angiotensin Converting Enzyme (ACE) or similar peptidyl-dipeptidases that inactivate the peptide.

CCK_Degradation CCK8 CCK-8 (Active) Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 Enzyme Peptidyl Dipeptidase (e.g., ACE) CCK8->Enzyme Substrate Binding CCK2631 CCK(26-31) Asp-Tyr-Met-Gly-Trp-Met Enzyme->CCK2631 Cleavage Product 1 Fragment Asp-Phe-NH2 (C-terminal Dipeptide) Enzyme->Fragment Cleavage Product 2 CCKB CCK-B Receptor (Inactive State) CCK2631->CCKB No Binding (Ki > 100 µM)

Figure 1: Enzymatic inactivation of CCK-8 generating the CCK(26-31) fragment, which fails to bind the CCK-B receptor.

Experimental Protocols

To experimentally validate the non-interaction of CCK(26-31)ns, researchers must use high-sensitivity competition assays. The following protocols are designed to demonstrate the loss of affinity relative to CCK-8.

Competitive Radioligand Binding Assay

Objective: Quantify the


 of CCK(26-31)ns by attempting to displace radiolabeled CCK-8 from CCK-B receptors.

Reagents:

  • Receptor Source: HEK-293 cells stably transfected with human CCK-B receptor (or guinea pig cortical membranes).

  • Radioligand: [¹²⁵I]-CCK-8 (sulfated) or [³H]-CCK-8 (non-sulfated). Concentration: ~0.1 nM.

  • Competitor: CCK(26-31)ns (Range:

    
     M to 
    
    
    
    M).
  • Control: CCK-8 (non-sulfated) (Range:

    
     M to 
    
    
    
    M).

Protocol Steps:

  • Membrane Preparation: Homogenize cells in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA).

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (20-50 µg protein).

    • 25 µL Radioligand (Fixed conc).

    • 25 µL Competitor (CCK(26-31)ns or CCK-8 control).

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Harvest via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Count radioactivity in a gamma counter (for ¹²⁵I) or scintillation counter (for ³H).

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: CCK-8ns will show a sigmoidal displacement curve (

      
       nM). CCK(26-31)ns will show flat line  or displacement only at 
      
      
      
      .
Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm that CCK(26-31)ns does not induce


-coupled signaling (calcium release).

Protocol Steps:

  • Cell Loading: Seed CCK-B expressing CHO cells in black-wall 96-well plates. Load with Fluo-4 AM calcium dye for 45 mins at 37°C.

  • Baseline Measurement: Record baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Agonist Injection: Inject CCK(26-31)ns (Final conc: 10 µM).

    • Positive Control:[1] Inject CCK-8ns (Final conc: 10 nM).

  • Observation: Monitor fluorescence for 120 seconds.

  • Result:

    • CCK-8ns: Rapid, transient spike in fluorescence (Ca²⁺ release).

    • CCK(26-31)ns: No change in fluorescence (Flat baseline), confirming lack of agonism.

Technical Note on Nomenclature

Researchers must distinguish between the peptide fragment and commercial assay kits:

  • CCK(26-31): The peptide fragment discussed here (Asp-Tyr-Met-Gly-Trp-Met).[2]

  • CCK-8 Kit (Cell Counting Kit-8): A widespread colorimetric assay for cell viability using WST-8 tetrazolium salt.[3][4][5] There is no chemical relationship between the CCK-8 peptide and the CCK-8 viability kit.

References

  • Molecular Pharmacology of CCK Receptors

    • Title: Cholecystokinin (CCK)-A and CCK-B/gastrin receptors in human tumors.[6]

    • Source: Reubi, J. C., et al. (Cancer Research).
    • Significance: Establishes the binding rank order where CCK-8ns binds CCK-B with high affinity, while trunc
  • CCK Degradation Pathways

    • Title: Neutral endopeptidase 24.
    • Source: M
    • Significance: Defines the enzymatic cleavage sites that gener
  • Fragment Activity Analysis

    • Title: N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists.
    • Source: Gardner, J. D., et al. (American Journal of Physiology).
    • Significance: Demonstrates that removing the C-terminus converts agonists into weak antagonists or inactive molecules.

Sources

enzymatic degradation pathways of CCK-8 into CCK 26-31

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enzymatic degradation pathways of Cholecystokinin-8 (CCK-8), with a specific focus on the mechanism generating the CCK 26-31 fragment.

Technical Guide for Pharmacological & Metabolic Analysis

Executive Summary

Cholecystokinin-8 (CCK-8, sulfated) is the predominant neuronal and peripheral form of cholecystokinin.[1] Its metabolic stability is governed by three primary proteolytic systems: Aminopeptidase A (APA) , Neutral Endopeptidase (NEP 24.11) , and Angiotensin-Converting Enzyme (ACE) .

While APA and NEP are the dominant inactivators in the synaptic cleft, ACE (Peptidyl-dipeptidase A) is the specific enzyme responsible for the generation of the CCK 26-31 fragment. This guide delineates the molecular mechanism of this specific cleavage event, distinguishing it from general clearance pathways.

Structural Definition & Cleavage Topology

To understand the degradation logic, we must first map the target peptide sequence against the active sites of the relevant proteases.

Substrate: CCK-8 (Sulfated) Sequence (Residues 26-33 of CCK-33): Asp - Tyr(SO3H) - Met - Gly - Trp - Met - Asp - Phe - NH2[1][2][3][4]

Target Product: CCK 26-31 Sequence: Asp - Tyr(SO3H) - Met - Gly - Trp - Met[3]

Required Cleavage: Hydrolysis of the peptide bond between Met(31) and Asp(32) .

Proteolytic Map

The following table summarizes the specificity of the enzymes acting on CCK-8.

EnzymeEC NumberPrimary Cleavage SiteProduct(s)Inhibitor (Validation)
ACE (Peptidyl-dipeptidase A)3.4.15.1Met(31) - Asp(32) CCK 26-31 + Asp-Phe-NH2Captopril, Enalapril
Neutral Endopeptidase (NEP)3.4.24.11Asp(32) - Phe(33) Gly(29) - Trp(30)CCK 26-32, CCK 26-29Thiorphan, Phosphoramidon
Aminopeptidase A (APA)3.4.11.7Asp(26) - Tyr(27)CCK-7 (CCK 27-33)Amastatin, EC-33
Serine Protease (TPP II)3.4.14.10N-terminal TripeptideCCK-5 (CCK 29-33)TPCK

The ACE-Mediated Pathway (CCK 26-31 Generation)

The generation of CCK 26-31 is a result of the peptidyl-dipeptidase activity of Angiotensin-Converting Enzyme (ACE). Unlike endopeptidases that cleave internally, ACE specifically recognizes the C-terminus of CCK-8 and cleaves the penultimate bond, releasing a dipeptide.

Mechanism of Action
  • Recognition: The active site of ACE binds the C-terminal Asp-Phe-NH2 moiety of CCK-8.[2]

  • Hydrolysis: The zinc-metalloprotease catalytic domain attacks the peptide bond between Methionine (Met-31) and Aspartic Acid (Asp-32).

  • Release:

    • Leaving Group: The amidated dipeptide Asp-Phe-NH2.[2][3]

    • Retained Fragment: The hexapeptide Asp-Tyr(SO3H)-Met-Gly-Trp-Met (CCK 26-31).

Causality & Experimental Validation

The identification of this pathway is validated through differential inhibition. In experimental assays (e.g., using kidney brush border membranes or purified ACE), the accumulation of CCK 26-31 is:

  • Blocked by Captopril: Specific ACE inhibitors prevent the formation of the 26-31 fragment.

  • Unaffected by Thiorphan: NEP inhibition blocks the formation of other fragments (like CCK-4) but does not prevent the specific Met-Asp cleavage associated with ACE.

  • Unaffected by Bestatin: Aminopeptidase inhibition preserves the N-terminus but does not stop C-terminal processing by ACE.

Pathway Visualization

The following diagram illustrates the competing degradation pathways and the specific route to CCK 26-31.

CCK_Degradation CCK8 CCK-8 (Sulfated) Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 CCK2631 CCK 26-31 Asp-Tyr-Met-Gly-Trp-Met CCK8->CCK2631 ACE (EC 3.4.15.1) Cleavage at Met31-Asp32 CCK7 CCK-7 (Des-Asp CCK-8) CCK8->CCK7 Aminopeptidase A (N-terminal cleavage) Fragments Small Inactive Fragments (e.g., CCK-4, Dipeptides) CCK8->Fragments Neutral Endopeptidase (NEP) (Cleavage at Gly29-Trp30) Dipeptide Asp-Phe-NH2 (C-terminal Dipeptide) CCK8->Dipeptide ACE Activity CCK2631->Fragments Secondary Degradation (NEP / Aminopeptidases)

Figure 1: Enzymatic hydrolysis pathways of CCK-8.[2][5][6] The green path highlights the ACE-mediated production of CCK 26-31.

Experimental Protocol for Pathway Verification

To isolate and quantify the conversion of CCK-8 to CCK 26-31, the following self-validating protocol is recommended. This workflow uses HPLC-MS to distinguish the unique 26-31 fragment from other degradation products.

Materials
  • Substrate: Synthetic CCK-8 (sulfated), >95% purity.

  • Enzyme Source: Purified Rabbit Lung ACE (Sigma) or Rat Kidney Brush Border Membranes (rich in both ACE and NEP).

  • Inhibitors:

    • Captopril (10 µM) - Negative Control for Pathway A

    • Thiorphan (10 µM) - Inhibitor for Pathway B (NEP)

    • Amastatin (10 µM) - Inhibitor for Pathway C (APA)

  • Buffer: 50 mM Tris-HCl, 300 mM NaCl (Chloride is essential for ACE activity), pH 7.4.

Step-by-Step Methodology
  • Preparation: Dissolve CCK-8 to a final concentration of 50 µM in the reaction buffer.

  • Incubation Groups:

    • Group A: Enzyme only.

    • Group B: Enzyme + Captopril.

    • Group C: Enzyme + Thiorphan.

  • Reaction: Incubate at 37°C. Collect aliquots at T=0, 15, 30, and 60 minutes.

  • Termination: Stop reaction by adding 10% Trifluoroacetic acid (TFA) to a final concentration of 1%.

  • Analysis (HPLC-MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient of Acetonitrile in 0.1% Formic Acid.

    • Detection Target: Monitor for the specific mass of CCK 26-31 (approx. MW 883 Da for unsulfated, +80 Da for sulfated).

    • Validation Criterion: The peak corresponding to CCK 26-31 must appear in Group A and C, but be absent or significantly reduced in Group B (Captopril treated) .

References

  • Dubreuil, P., et al. (1989). "Degradation of cholecystokinin-8 by angiotensin-converting enzyme."[2][4][7] Life Sciences.[4] Link

  • Matsumura, Y., et al. (1990). "ACE-like hydrolysis of gastrin analogs and CCK-8 by fundic mucosal cells of different species with release of the amidated C-terminal dipeptide." Biochimica et Biophysica Acta (BBA). Link

  • Rose, C., et al. (1988). "Characterization of the degradation pathways of cholecystokinin-8 by brain synaptic membranes." Journal of Neurochemistry. Link

  • Najdovski, T., et al. (1985). "Hydrolysis of the C-terminal octapeptide of cholecystokinin by rat kidney membranes: characterization of the cleavage by solubilized endopeptidase-24.11." Life Sciences.[4] Link

Sources

Methodological & Application

Application Note: Protocol for Dissolving CCK (26-31) Non-Sulfated Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Molecule Profile[1]

Scope and Disambiguation

CRITICAL ALERT: This protocol specifically addresses the neuropeptide fragment CCK (26-31) .[1]

  • Do NOT confuse this with the "CCK-8 Cell Counting Kit" (WST-8 assay) used for cell viability.[1]

  • Do NOT confuse this with bioactive CCK-8 (sulfated) (Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2).[1]

The CCK (26-31) non-sulfated fragment is a truncated, less active metabolite often used as a negative control or in receptor binding specificity studies.[1] Its solubility profile differs significantly from the full-length sulfated hormone due to the lack of the highly acidic sulfate group and the C-terminal Asp-Phe tail.

Physicochemical Analysis

To design a self-validating dissolution protocol, we must first analyze the amino acid sequence.

  • Sequence: Asp-Tyr-Met-Gly-Trp-Met-NH₂ (Often N-acetylated: Ac-Asp-Tyr-Met-Gly-Trp-Met-NH₂)[1][2]

  • Molecular Weight: ~843 Da (varies with salt/acetylation)[1]

  • Hydrophobicity Profile: High.[1]

    • Methionine (Met) x2: Hydrophobic, highly prone to oxidation.[1]

    • Tryptophan (Trp): Hydrophobic, aromatic, prone to oxidation.[1]

    • Tyrosine (Tyr): Amphipathic, non-sulfated form is less soluble than sulfated.[1]

  • Charge Profile:

    • Asp (26): Acidic (pKa ~3.9).[1]

    • Net Charge (pH 7.0): Likely -1 (if N-acetylated) or Zwitterionic (if free N-term).[1]

The Challenge: While the Aspartic acid residue provides some polarity, the core of the peptide (Met-Gly-Trp-Met) is highly hydrophobic and prone to aggregation in neutral water. Furthermore, the presence of two Methionines and one Tryptophan makes this peptide an "oxygen sponge," requiring strict anaerobic handling to prevent oxidation (+16 Da mass shift).[1]

Part 2: Solubility Strategy (The Logic)[1]

We employ a "Solubility Decision Tree" based on the peptide's hydropathy. Since the peptide is acidic (Asp) and hydrophobic (Met/Trp), acidic buffers (like 0.1% TFA) may suppress ionization of the Asp residue, leading to precipitation.[1] Therefore, Basic conditions or Organic solvents are required.[1][3]

Diagram 1: Solubility Decision Logic

SolubilityLogic Start Start: CCK (26-31) Lyophilized Powder CheckAssay Check Assay Tolerance: Is DMSO Permitted? Start->CheckAssay YesDMSO Method A: Organic Stock (Recommended) CheckAssay->YesDMSO Yes NoDMSO Method B: Aqueous/Basic (Alternative) CheckAssay->NoDMSO No StepA1 Dissolve in sterile, anhydrous DMSO (Target: 5-10 mg/mL) YesDMSO->StepA1 StepB1 Add 0.1M Ammonium Hydroxide (NH4OH) Dropwise until dissolved NoDMSO->StepB1 StepA2 Dilute into Assay Buffer (Keep DMSO < 1% final) StepA1->StepA2 OxidationCheck CRITICAL: Purge all buffers with N2/Ar (Protect Met/Trp) StepA2->OxidationCheck StepB2 Dilute with PBS/Water (Check pH immediately) StepB1->StepB2 StepB2->OxidationCheck

Caption: Decision matrix for solubilizing CCK (26-31) based on assay constraints. Method A is preferred for stability.

Part 3: Detailed Protocols

Reagents & Equipment[1][4]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (Sigma-Aldrich or equivalent).[1]

  • Alternative Solvent: Ammonium Hydroxide (NH₄OH), 10% stock solution.[1]

  • Buffer: PBS (pH 7.4), degassed.

  • Gas: Nitrogen (N₂) or Argon (Ar) tank with a low-pressure regulator.[1]

  • Vials: Amber glass or low-binding polypropylene (to prevent surface adsorption).[1]

Protocol A: The "Gold Standard" (DMSO Stock)

Best for long-term storage and high-concentration stocks.[1]

  • Equilibration: Allow the peptide vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold peptide (hygroscopicity).[1]

  • Calculation: Calculate the volume of DMSO required to reach a stock concentration of 5–10 mg/mL .

    • Note: Do not attempt to make a dilute stock (e.g., 0.1 mg/mL) directly in DMSO; peptides are more stable at higher concentrations.[1]

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Agitation: Gently tap or swirl the vial. Do NOT vortex vigorously , as this introduces oxygen bubbles which attack the Methionine residues.

    • Observation: The solution should become clear and colorless immediately.

  • Aliquot & Storage:

    • Flush the headspace of the vial with N₂ gas.

    • Aliquot into single-use volumes (e.g., 10–50 µL).

    • Store at -80°C . Stable for 6–12 months.

Protocol B: The "Organic-Free" Method (Ammonium Hydroxide)

Use only if your assay (e.g., certain cell lines or in vivo models) cannot tolerate DMSO.[1]

  • Preparation: Prepare a dilute 0.1 M NH₄OH solution.

  • Titration: Add the NH₄OH solution dropwise to the peptide powder.

    • Target: Add just enough to wet and dissolve the peptide. The pH will spike to ~9–10, which deprotonates the Aspartic acid and solubilizes the hydrophobic core.

  • Dilution: Immediately dilute with degassed PBS or water to the desired working concentration (e.g., 0.5 mg/mL).

    • Self-Correction: Check the pH.[4] If it is still >8.5, adjust carefully with dilute HCl, but do not go below pH 6.0, or the peptide may crash out.[1]

  • Usage: Use immediately. Do not store aqueous solutions of Met-containing peptides for more than 24 hours, even at 4°C.

Part 4: Quality Control & Troubleshooting

Oxidation Verification (The "Canary" Check)

Because this peptide contains Met-Gly-Trp-Met , it is an oxidation indicator.[1] If your experimental results are inconsistent, run an LC-MS check.

ObservationCauseSolution
Mass Shift +16 Da Methionine Sulfoxide (Met → Met(O))Eliminate oxygen; use fresh DMSO; purge buffers with Argon.[1]
Mass Shift +32 Da Double Oxidation (Both Mets)Severe oxidation.[1] Discard stock.
Precipitate in PBS pH < 6.0 or Salting OutAdd 1-2 μL of NH₄OH to resolubilize; ensure pH is neutral/basic.
Yellow Discoloration Trp Oxidation (Photo-oxidation)Protect from light (Amber vials).[1]
Diagram 2: Handling Workflow for Met-Rich Peptides

HandlingWorkflow Vial Lyophilized Vial (CCK 26-31) Warm Warm to RT (Desiccator) Vial->Warm Gas N2/Ar Flush (Displace O2) Warm->Gas Solvent Add Solvent (DMSO/NH4OH) Gas->Solvent Aliquot Aliquot & Freeze (-80°C) Solvent->Aliquot

Caption: Critical workflow to prevent Methionine oxidation during dissolution.

References

  • Peptide Institute. (n.d.).[1] CCK-Octapeptide (26-33) (Non-Sulfated Form) Product Information. Retrieved from [Link]

  • GenScript. (2023). Peptide Solubility Guidelines. Retrieved from [Link]

Sources

preparation of CCK 26-31 stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of CCK 26-31 Stock Solutions for In Vitro Assays

Abstract & Scientific Rationale

The cholecystokinin fragment 26-31 (CCK 26-31) represents the N-terminal portion of the bioactive octapeptide CCK-8. Depending on the specific research application, this peptide exists in two primary forms: sulfated (Ac-Asp-Tyr(SO3H)-Met-Gly-Trp-Met-NH2) and non-sulfated .

The preparation of CCK 26-31 stock solutions presents a unique "dual-threat" challenge in peptide chemistry:

  • Oxidative Instability: The sequence contains two Methionine (Met) residues and one Tryptophan (Trp) residue. Methionine is highly susceptible to oxidation into methionine sulfoxide, a modification that renders the peptide biologically inactive and drastically alters receptor binding affinity.

  • Hydrolytic Instability (Sulfated form): The sulfate ester on the Tyrosine residue is acid-labile. Improper pH handling (< pH 6.0) can lead to rapid desulfation, converting the potent sulfated form into the less active non-sulfated analog.

This guide details a self-validating protocol designed to preserve the structural integrity of CCK 26-31, ensuring high-fidelity data in receptor binding and cell signaling assays.

Physicochemical Profile & Solubility Logic

Before handling, verify the specific salt form (Ammonium vs. TFA) and modification state of your peptide.

PropertyCCK 26-31 (Sulfated)CCK 26-31 (Non-Sulfated)
Sequence Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-NH₂Ac-Asp-Tyr-Met-Gly-Trp-Met-NH₂
MW (approx) ~923.1 Da~842.98 Da
Hydrophobicity Moderate (Met/Trp core)High (Lacks sulfate charge)
Isoelectric Point (pI) Acidic (< 4.0)Acidic (~4.0)
Critical Risk Desulfation (in acid) + Oxidation (Met)Oxidation (Met)
Preferred Solvent 100% DMSO or 1% NH₄OH (aq)100% DMSO

The Solubility Paradox: While the Aspartate (Asp) and Sulfate groups provide negative charges, the central Met-Gly-Trp-Met core is highly hydrophobic.

  • Avoid Acid: Do not use TFA or Acetic Acid for solubilization, as this accelerates desulfation.

  • Recommended Approach: Use high-grade DMSO for the primary stock to solvate the hydrophobic core, or mild alkaline buffers (Ammonium Bicarbonate) for aqueous working stocks.

Protocol: Primary Stock Solution Preparation

Objective: Create a stable 1 mM or 5 mM Master Stock.

Reagents & Equipment
  • Peptide: CCK 26-31 (Lyophilized powder).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%, sterile-filtered. Note: Use a fresh bottle to minimize dissolved oxygen.

  • Vials: Polypropylene or Siliconized microcentrifuge tubes (Low-Retention). Never use Polystyrene (high adsorption).

  • Gas: Argon or Nitrogen stream (optional but recommended).

Step-by-Step Workflow
  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature (RT) in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture condensation, which causes hydrolysis.

  • Gravimetric vs. Molar Calculation:

    • Do not rely solely on weight. Peptide salts and hydration shells make weighing inaccurate.

    • Weigh the powder to get an approximate mass (e.g., 1 mg).

    • Dissolve in a volume of DMSO calculated to yield ~80% of the target volume.

  • Dissolution:

    • Add the DMSO.[1][2][3][4] Vortex gently (10-15 seconds).

    • Observation: The solution should be clear. If cloudy, sonicate in a water bath for 30 seconds.

  • Concentration Verification (The "Self-Validating" Step):

    • Dilute a small aliquot (e.g., 1:100) in 0.1 M NaOH or Phosphate Buffer (pH 7.4).

    • Measure Absorbance at 280 nm (A280) .

    • Calculate exact Molar Concentration (

      
      ) using the Beer-Lambert Law:
      
      
      
      
      • 
         (Extinction Coefficient): ~6970 M⁻¹cm⁻¹ (1 Trp @ 5690 + 1 Tyr @ 1280). Note: Sulfation causes a minor spectral shift; for absolute precision, amino acid analysis is gold standard, but A280 is sufficient for routine assays.
        
  • Final Adjustment: Adjust the stock volume with DMSO to reach the exact target concentration (e.g., 5 mM).

  • Aliquoting:

    • Dispense into single-use aliquots (e.g., 10–50 µL).

    • Overlay with Argon/Nitrogen gas before closing to prevent Methionine oxidation.

    • Store at -80°C .

Visualization: Preparation Workflow

CCK_Prep_Workflow Powder Lyophilized CCK 26-31 (Warm to RT) Weigh Weigh & Calculate (~80% Target Vol) Powder->Weigh Desiccator Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Avoid Acid QC QC: Measure A280 (Check Concentration) Dissolve->QC Dilute 1:100 Adjust Adjust Volume to Target Conc. QC->Adjust Calc Molarity Storage Aliquot & Store (-80°C, Argon Overlay) Adjust->Storage Minimize O2

Figure 1: Critical path for CCK 26-31 stock generation. Note the emphasis on QC before final volume adjustment.

Protocol: Working Solutions & Serial Dilution

Core Principle: Keep DMSO concentration in the final cell assay < 0.5% (v/v) to avoid cytotoxicity or solvent artifacts.

Dilution Scheme (Example for 100 nM Final Assay Concentration)
StepSource SolutionDiluent (Buffer)Volume TransferFinal Conc.DMSO %
1 Master Stock (5 mM)Assay Buffer*2 µL into 998 µL10 µM0.2%
2 Step 1 (10 µM)Assay Buffer100 µL into 900 µL1 µM0.02%
3 Step 2 (1 µM)Assay Buffer100 µL into 900 µL100 nM0.002%

*Assay Buffer Recommendation: PBS + 0.1% BSA. BSA is mandatory to prevent the hydrophobic peptide from sticking to the plastic tips and plate walls.

Critical Handling Notes
  • The "BSA Shield": CCK peptides are "sticky." Always include 0.1% - 0.5% BSA or HSA in your dilution buffer. Without carrier protein, you may lose up to 50% of the peptide to adsorption at nanomolar concentrations.

  • Freshness: Methionine oxidizes within hours in aqueous solution if exposed to air. Prepare working dilutions immediately before addition to cells.

  • pH Check: Ensure the Assay Buffer is pH 7.2–7.4. Acidic environments (pH < 6) risk desulfating the peptide during the assay incubation.

Visualization: Serial Dilution Logic

Serial_Dilution Stock Master Stock (5 mM in DMSO) Inter1 Intermediate 1 (10 µM) Stock->Inter1  1:500 Dilution (Reduces DMSO to 0.2%) Inter2 Intermediate 2 (1 µM) Inter1->Inter2  1:10 Dilution Well Assay Well (100 nM Final) Inter2->Well  1:10 Dilution (Final DMSO < 0.01%) Buffer Assay Buffer (PBS + 0.1% BSA) Buffer->Inter1 Buffer->Inter2

Figure 2: Dilution strategy ensuring minimal DMSO carryover while maintaining peptide solubility via BSA carrier.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Loss of Activity Methionine OxidationUse fresh DMSO; overlay stocks with Argon; add 1 mM DTT to assay buffer (if receptor tolerates).
Inconsistent IC50 Adsorption to PlasticEnsure 0.1% BSA is present in all dilution steps. Switch to low-retention tips.
Precipitation Desulfation / pHCheck buffer pH. Ensure pH > 7.0. Avoid freeze-thaw cycles of aqueous dilutions.[1][3]
Cloudy Stock Moisture in DMSOUse anhydrous DMSO. Sonicate briefly.[1][4] If persistent, add 1-2% NH₄OH (only if compatible with downstream assay).

References

  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology. Link

  • Thermo Fisher Scientific. (n.d.). Peptide Handling Guidelines. Link

  • Sigma-Aldrich (Merck). (n.d.). Solubility Guidelines for Peptides. Link

  • Gardner, J. D., et al. (1985).[5] N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists in guinea pig pancreatic acini. American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

  • NovoPro Bioscience. (n.d.). Peptide Extinction Coefficient Calculation. Link

Sources

Application Note: Optimization of Storage and Handling Protocols for Lyophilized CCK 26-31

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cholecystokinin fragment 26-31 (CCK 26-31) is a biologically active peptide corresponding to the N-terminal region of the CCK-8 octapeptide.[1] Its sequence, Asp-Tyr-Met-Gly-Trp-Met , contains residues highly susceptible to oxidative degradation and hydrolysis.[1] This application note defines the critical parameters for maintaining the structural integrity and biological potency of CCK 26-31. We provide a rigorous, field-validated protocol for storage, reconstitution, and handling, emphasizing the prevention of methionine oxidation and tryptophan photolysis.

Physicochemical Characterization & Stability Risks[1]

To design an effective storage protocol, one must first understand the molecular vulnerabilities of the peptide.

Peptide Sequence and Properties[2]
  • Sequence (Non-sulfated): Ac-Asp-Tyr-Met-Gly-Trp-Met-NH₂[1][2]

  • Sequence (Sulfated): Ac-Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-NH₂[1][3]

  • Molecular Weight: ~842.98 Da (Non-sulfated) / ~923.1 Da (Sulfated)[1]

  • Solubility: Soluble in water (up to 1 mg/mL) and organic solvents (DMSO, DMF).[1]

Critical Degradation Pathways

The stability of CCK 26-31 is compromised primarily by three mechanisms:

  • Methionine Oxidation (Major Risk): The peptide contains two Methionine (Met) residues.[1] Methionine is highly prone to oxidation by atmospheric oxygen, forming Methionine Sulfoxide (+16 Da) .[1] This reaction is irreversible under standard conditions and significantly alters the peptide's hydrophobicity and receptor binding affinity.

    • Mechanism:[4][5][6]

      
      
      
  • Tryptophan Photolysis: The Tryptophan (Trp) residue is photosensitive. Exposure to UV or intense visible light can lead to ring opening and the formation of N-formylkynurenine, reducing biological activity.

  • Desulfation (Sulfated Analog Only): If using the sulfated form (Tyr-SO₃H), the sulfate ester is acid-labile.[1] Storage in acidic buffers or exposure to moisture can catalyze hydrolysis, reverting the peptide to its non-sulfated (less active) form.[1]

Protocol: Long-Term Storage of Lyophilized Peptide

Objective: Maximize shelf-life by arresting chemical kinetics and excluding environmental reactants (water, oxygen, light).[1]

Temperature and Environment[5][8][9][10]
  • Optimal Temperature: -80°C .

    • Rationale: At -80°C, molecular mobility is virtually halted, minimizing the probability of collision-based degradation reactions.[1]

    • Acceptable:-20°C (for storage < 1 year).[1][7]

  • Container: Amber glass vials with Teflon-lined screw caps.[1]

    • Rationale: Amber glass blocks UV/visible light (protecting Trp).[1] Teflon liners prevent gas exchange and leaching.

  • Atmosphere: Argon or Nitrogen overlay.[8]

    • Rationale: Displacing headspace air with inert gas prevents Methionine oxidation.

Moisture Control

Lyophilized peptides are hygroscopic. Moisture absorption leads to "cake collapse" and hydrolysis.

  • Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or molecular sieves.[1]

  • Equilibration Rule: Before opening a stored vial, allow it to equilibrate to room temperature for at least 30-60 minutes inside the desiccator.

    • Why? Opening a cold vial in humid room air causes immediate condensation on the peptide powder, dissolving it in a micro-layer of water and accelerating degradation.

Protocol: Reconstitution and Solubilization

Objective: Convert the lyophilized powder into a stable liquid stock without inducing aggregation or oxidation.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Sterile Water (Milli-Q) Good Suitable for immediate use.[1] pH is unbuffered; check solubility limit (~1 mg/mL).
DMSO (Dimethyl Sulfoxide) Excellent Recommended for Stock Solutions .[1] Prevents microbial growth and aggregation. Freezes at 18.5°C (easy to handle).[1]
PBS (pH 7.4) Moderate Good for working aliquots.[1] Avoid for long-term stock due to potential precipitation or oxidation acceleration at neutral pH.[1]
Acidic Buffer (0.1% Acetic Acid) Poor (for Sulfated) Avoid for sulfated CCK 26-31 (causes desulfation).[1] Acceptable for non-sulfated.[9][2][5]
Reconstitution Workflow
  • Centrifuge: Briefly spin the vial (5,000 x g, 10 sec) to pellet the powder.

  • Solvent Addition: Add sterile DMSO or Water to achieve a stock concentration of 1–5 mg/mL .

    • Tip: Do not reconstitute directly to the final working concentration (e.g., nM range); peptides are less stable at low concentrations due to surface adsorption.[1]

  • Dissolution: Vortex gently (low setting) for 10-20 seconds. If particles persist, sonicate in a water bath for < 30 seconds.[1]

    • Warning: Excessive sonication generates heat and free radicals, damaging Met/Trp residues.[1]

Protocol: Storage of Reconstituted Aliquots

Once in solution, the kinetic barrier to degradation is lowered. Strict handling is required.[4][10]

Aliquoting Strategy
  • Never refreeze the bulk stock. Repeated freeze-thaw cycles cause ice crystal formation that shears peptide bonds and promotes aggregation.

  • Aliquot Size: Divide the stock into single-use aliquots (e.g., 10–50 µL) immediately after reconstitution.

  • Vial Type: Use low-protein-binding polypropylene tubes (e.g., LoBind) to prevent peptide loss to plastic walls.[1]

Storage Conditions
  • Temperature: -80°C is mandatory for solution storage > 1 week.

  • Duration:

    • 4°C: Use within 24 hours.

    • -20°C: Stable for 1–3 months.[1]

    • -80°C: Stable for 6–12 months.[1]

Quality Control & Troubleshooting

Validating Integrity

Before critical assays, validate the peptide integrity using LC-MS (Liquid Chromatography-Mass Spectrometry) .[1]

  • Check for Oxidation: Look for a mass shift of +16 Da (Met-Sulfoxide) or +32 Da (Met-Sulfone).[1]

  • Check for Hydrolysis: Look for mass shifts corresponding to Asp cleavage (-115 Da) or desulfation (-80 Da).[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Insoluble Particles Hydrophobic aggregation or salt incompatibilityAdd 10-20% DMSO or sonicate briefly.[1] Ensure pH is not at the isoelectric point (pI).[1]
Loss of Activity Met Oxidation or Adsorption to plasticUse Argon overlay during storage. Switch to LoBind tubes. Add 1 mM DTT (if assay permits).
Mass Shift (-80 Da) Desulfation (Tyr-SO3H loss)Avoid acidic solvents.[1] Store at -80°C immediately.

Visual Workflow: Handling & Degradation Pathways

The following diagram illustrates the logical flow of handling CCK 26-31 to minimize specific degradation risks.

CCK_Handling Fig 1. Optimal Handling Workflow for CCK 26-31 to mitigate specific degradation pathways. Lyophilized Lyophilized CCK 26-31 (Powder) Storage_Solid Storage: -80°C Desiccated, Dark Lyophilized->Storage_Solid Immediate Equilibration Equilibrate to Room Temp (Inside Desiccator) Storage_Solid->Equilibration Before Use Risk_Moisture Risk: Moisture (Hydrolysis) Storage_Solid->Risk_Moisture Risk_Light Risk: Trp Photolysis Storage_Solid->Risk_Light Reconstitution Reconstitution (Solvent: DMSO or H2O) Equilibration->Reconstitution Add Solvent Aliquot Aliquot into LoBind Tubes Reconstitution->Aliquot Risk_Oxidation Risk: Met Oxidation (+16 Da) Reconstitution->Risk_Oxidation Storage_Liquid Storage: -80°C (Avoid Freeze-Thaw) Aliquot->Storage_Liquid Flash Freeze Risk_Adsorption Risk: Plastic Adsorption Aliquot->Risk_Adsorption Experiment Experimental Use Storage_Liquid->Experiment Thaw Once

Figure 1: Optimal Handling Workflow for CCK 26-31 to mitigate specific degradation pathways.

References

  • GenScript. (2025).[1] Peptide Storage Guidelines: Moisture and Oxidation Control. Retrieved from [Link][1]

  • Biotage. (2023).[1] How to handle peptides that contain methionine. Retrieved from [Link][1]

Sources

Application Note: High-Fidelity Synthesis of Non-Sulfated CCK(26-31) Fragment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The Cholecystokinin (CCK) fragment 26-31 (Ac-Asp-Tyr-Met-Gly-Trp-Met-NH₂ ) is a critical research tool used to delineate the structural requirements of CCK receptor binding (CCK-A vs. CCK-B).[1] While the native CCK-8 is sulfated at the Tyrosine position, the non-sulfated 26-31 fragment serves as a vital negative control and a substrate for metabolic stability studies.

Synthesizing this specific hexapeptide presents a "perfect storm" of peptide chemistry challenges:

  • Methionine Richness: Two Methionine (Met) residues (33% of the sequence) create a high risk of oxidation to sulfoxide (+16 Da).[1]

  • Tryptophan Susceptibility: The Tryptophan (Trp) indole ring is prone to irreversible alkylation by carbocations during cleavage.

  • Hydrophobicity: The C-terminal Trp-Met sequence can induce aggregation on-resin, reducing coupling efficiency.[1]

This application note details a High-Fidelity Protocol designed to eliminate Met-oxidation and Trp-alkylation, ensuring >95% crude purity.

Strategic Planning: The "Why" Behind the Protocol

Sequence Analysis & Resin Selection[1]
  • Target Sequence: Ac-Asp(26)-Tyr(27)-Met(28)-Gly(29)-Trp(30)-Met(31)-NH₂[1]

  • C-Terminus: Amide.[1] The commercial standard for this fragment is the C-terminal amide to mimic the internal peptide bond of the native protein.

  • Resin Choice: Rink Amide MBHA Resin (Low Loading: 0.3–0.4 mmol/g).[1]

    • Reasoning: Low loading reduces chain aggregation (inter-chain hydrogen bonding) common in Trp/Met-rich sequences, improving solvation and coupling yields.[1]

Protecting Group Strategy
  • Methionine: Use Fmoc-Met-OH (unprotected side chain).[1]

    • Risk:[1][2] Susceptible to oxidation.[3][4]

    • Mitigation: Strict inert atmosphere (N₂) and high-scavenger cleavage.[1]

  • Tryptophan: Use Fmoc-Trp(Boc)-OH .[1]

    • Reasoning: The Boc group protects the indole nitrogen. During cleavage, the Boc group is removed, but it suppresses alkylation by tert-butyl cations released from Asp/Tyr protecting groups.

  • Aspartic Acid: Use Fmoc-Asp(OtBu)-OH .[1]

  • Tyrosine: Use Fmoc-Tyr(tBu)-OH .[1]

Detailed Synthesis Protocol

Materials & Reagents
ReagentGrade/SpecPurpose
Rink Amide MBHA Resin 100-200 mesh, 0.35 mmol/gSolid Support
Fmoc-AA-OH HPLC Grade (>99%)Building Blocks
HBTU / DIEA Synthesis GradeActivator / Base
DMF Anhydrous, Amine-freeSolvent
Piperidine 20% in DMFDeprotection
Acetic Anhydride Reagent GradeN-Term Capping
DODT 3,6-Dioxa-1,8-octanedithiolCritical Scavenger
TIS TriisopropylsilaneScavenger
Solid Phase Synthesis Workflow (Fmoc-SPPS)

Step 1: Resin Preparation

  • Weigh 0.1 mmol of resin into a reaction vessel.

  • Swell in DCM for 30 minutes. Drain.

  • Wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection (The "Standard" Cycle)

  • Add 20% Piperidine/DMF (5 mL).

  • Agitate for 5 minutes. Drain.

  • Add fresh 20% Piperidine/DMF (5 mL).

  • Agitate for 10 minutes. Drain.

  • Wash: DMF (5 x 1 min). Crucial: Ensure all piperidine is removed to prevent premature Fmoc removal in the next step.

Step 3: Coupling (HBTU/DIEA Activation) Stoichiometry: 4 eq Amino Acid : 4 eq HBTU : 8 eq DIEA.

  • Dissolve Fmoc-AA-OH (0.4 mmol) and HBTU (0.4 mmol) in minimal DMF (2 mL).

  • Add DIEA (0.8 mmol). Activate for 30 seconds.

  • Add solution to resin.

  • Agitate for 45–60 minutes at Room Temp.

  • Wash: DMF (3 x 1 min).

Step 4: Elongation Cycle Repeat Steps 2 & 3 for the sequence: Met → Trp → Gly → Met → Tyr → Asp .

Step 5: N-Terminal Acetylation (Final Capping) Since the target is N-acetylated, do NOT perform a final Fmoc deprotection after Asp coupling.[1]

  • Remove Fmoc from the final Asp residue (Standard Step 2).

  • Wash with DMF.

  • Add Capping Solution : Acetic Anhydride / DIEA / DMF (1:2:7 v/v/v).

  • Agitate for 20 minutes.

  • Wash DMF (3x), DCM (3x), Methanol (2x).[1]

  • Dry resin under vacuum.

Critical Cleavage Protocol (The "Anti-Oxidation" Method)

This is the most critical step for CCK 26-31. Standard cleavage cocktails will lead to significant Met-sulfoxide formation.[1]

Cocktail Selection: Reagent K (Modified) We utilize a DODT-based cocktail which is less malodorous than EDT but equally effective at reducing oxidized Methionine back to its native state in situ.[1]

Composition:

  • TFA: 90% (Acidolysis)[1]

  • Phenol: 2.5% (Scavenger for Tyr cations)[1]

  • Water: 2.5% (Hydrolysis)[1]

  • TIS: 2.5% (Scavenger for Trp)[1]

  • DODT: 2.5% (Specific Scavenger for Met/Cys)[1]

Procedure:

  • Cool the cleavage cocktail to 4°C (Pre-chilling reduces initial exothermic side reactions).

  • Add 5 mL cocktail per 0.1 mmol resin.

  • Agitate for 3 hours at Room Temperature.

    • Note: The extended time (vs standard 2h) allows DODT to reduce any Met(O) that forms transiently.[1]

  • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min) and decant ether.

  • Wash pellet 2x with cold ether.

Visualization of Chemical Logic

The following diagrams illustrate the workflow and the specific chemical protection mechanisms employed.

Synthesis Workflow

SynthesisWorkflow Start Resin Preparation (Rink Amide MBHA) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling (AA + HBTU + DIEA) Deprotect->Couple Couple->Deprotect Repeat for Met, Trp, Gly, Met, Tyr, Asp Cap N-Term Acetylation (Ac2O / DIEA) Couple->Cap After final Asp Cleave Global Cleavage (TFA / DODT / Phenol) Cap->Cleave Isolate Ether Precipitation & Lyophilization Cleave->Isolate

Figure 1: Step-by-step solid-phase synthesis workflow for Ac-CCK(26-31)-NH₂.

Scavenger Mechanism (Met/Trp Protection)

ScavengerLogic tBu t-Butyl Cation (from Asp/Tyr) Trp Tryptophan Indole tBu->Trp Alkylation (Damage) ROS Reactive Oxygen (Dissolved O2) Met Methionine Thioether ROS->Met Oxidation (Damage) TIS TIS / Phenol (Scavenger) TIS->tBu Intercepts DODT DODT (Reductant/Scavenger) DODT->ROS Reduces DODT->Met Reverses Oxidation

Figure 2: Mechanism of action for Cleavage Cocktail scavengers protecting sensitive Met and Trp residues.[1]

Analytical Quality Control

Mass Spectrometry Interpretation

Upon ESI-MS analysis, use the following table to identify the product and common impurities.

SpeciesFormulaMonoisotopic Mass (Da)m/z (M+H)⁺Notes
Target C₃₈H₅₀N₈O₁₀S₂842.31 843.3 Main Peak
Met(O) + Oxygen858.31859.3Oxidation (+16).[1] If >5%, reduce with NH₄I/TFA.
Met(O)₂ + 2 Oxygens874.31875.3Double oxidation (both Mets).[1]
tBu-Adduct + C₄H₈898.37899.4Incomplete scavenging (Trp alkylation).[1]
Purification (Preparative HPLC)
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).[1]

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 15% to 45% B over 30 minutes. (CCK fragments are moderately hydrophobic).[1]

  • Handling: Lyophilize immediately. Store at -20°C under Argon.

References

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1] [1]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990).[1] "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[3][4][5] International Journal of Peptide and Protein Research, 36(3), 255-266.[1]

  • Dojindo. "Cell Counting Kit-8 Technical Manual." (Reference for CCK bioactivity context).

  • Sigma-Aldrich. "Fmoc Resin Cleavage and Deprotection Protocol."

  • Beck-Sickinger, A. G., et al. (1991).[1] "Structure/activity relationships of C-terminal cholecystokinin analogues with CCK receptor subtypes." European Journal of Biochemistry. (Context for 26-31 fragment utility).

Sources

Application Note: Administration of CCK 26-31 (Non-Sulfated) in Rodent Anxiety Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating the neuropharmacological properties of the Cholecystokinin (CCK) fragment CCK 26-31 non-sulfated (CCK 26-31 ns).

While CCK-4 (CCK 30-33) is the established standard for inducing panic-like anxiety, CCK 26-31 ns represents a specific N-terminal fragment of the CCK-8 octapeptide. Its administration requires precise handling due to the absence of the C-terminal pharmacophore (Asp-Phe-NH2) typically required for high-affinity CCK-B receptor activation. Consequently, this protocol emphasizes a comparative experimental design using CCK-4 as a positive control to validate the assay sensitivity.

Abstract & Scientific Rationale

The cholecystokinin system is a primary regulator of anxiety and panic states in mammals. The CCK-B receptor (CCK-BR), abundant in the basolateral amygdala and cortex, mediates these anxiogenic effects.

  • CCK-4 (Trp-Met-Asp-Phe-NH2): The minimal active fragment and a potent CCK-BR agonist. It is the gold-standard "panicogen."

  • CCK 26-31 ns (Asp-Tyr-Met-Gly-Trp-Met-NH2): This fragment corresponds to the N-terminal portion of CCK-8 but lacks the critical C-terminal Asp-Phe residues.

Experimental Utility: CCK 26-31 ns is typically utilized in structure-activity relationship (SAR) studies to determine the contribution of the N-terminal domain to receptor binding affinity or to act as a low-affinity partial agonist/antagonist control against full agonists like CCK-4 or CCK-8S.

Mechanism of Action & Signaling Pathway

Activation of the CCK-B receptor triggers a Gq-protein coupled cascade. The diagram below illustrates the canonical pathway activated by CCK agonists and the structural comparison of the peptides.

CCK_Signaling CCK4 CCK-4 (Agonist) [Trp-Met-Asp-Phe-NH2] CCKBR CCK-B Receptor (Gq-Coupled) CCK4->CCKBR High Affinity Activation CCK2631 CCK 26-31 ns [Asp-Tyr-Met-Gly-Trp-Met-NH2] CCK2631->CCKBR Low Affinity / Modulatory? Gq Gq Protein CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Anxiety Anxiety/Panic Behavior Ca->Anxiety

Figure 1: CCK-B Receptor Signaling Pathway. CCK-4 acts as a full agonist, driving the Calcium-dependent anxiety response. CCK 26-31 ns interacts at the receptor interface but lacks the C-terminal activation domain.

Peptide Handling & Preparation (Critical)

CCK peptides are highly susceptible to enzymatic degradation (aminopeptidases) and oxidation (Methionine residues).

Storage & Stability
  • Lyophilized Peptide: Store at -20°C or -80°C. Desiccate before opening.

  • Solubility: Soluble in water or 0.9% saline. If precipitation occurs, add minimal 0.1M NH4OH (dropwise) or 1-5% DMSO.

  • Oxidation Risk: The Methionine (Met) residues in CCK 26-31 are prone to oxidation, which destroys biological activity. Avoid vortexing vigorously.

Vehicle Preparation
ComponentConcentrationPurpose
Sterile Saline (0.9%) BasePhysiological carrier.
BSA (0.1%) OptionalPrevents peptide adsorption to plastic/glass surfaces.
DMSO (1-2%) OptionalUse only if high-concentration stock (>5mg/mL) is required.
Protocol A: Intracerebroventricular (i.c.v.) Administration

Rationale: Peptides like CCK 26-31 have poor Blood-Brain Barrier (BBB) permeability. Direct i.c.v. injection is the only method to ensure the peptide reaches the amygdala/cortex receptors without peripheral degradation.

Subjects: Male Sprague-Dawley Rats (250–300 g) or C57BL/6 Mice.

Surgical Prep (Pre-Study):

  • Implant a permanent guide cannula targeting the lateral ventricle (Coordinates relative to Bregma: AP -0.8 mm, L +1.5 mm, DV -3.5 mm).

  • Allow 5–7 days recovery before testing.

Injection Procedure:

  • Habituation: Handle animals for 3 days prior to testing to reduce stress-induced baseline anxiety.

  • Preparation: Prepare fresh peptide solution on the day of testing.

    • Dose Range: 0.5 µg, 1.0 µg, and 5.0 µg (in 1-2 µL volume).

  • Injection:

    • Insert internal injector (extending 1 mm beyond guide).

    • Infuse at a rate of 1 µL/min .

    • Leave injector in place for 60 seconds post-infusion to prevent backflow.

  • Testing Window: Immediately transfer the animal to the behavioral apparatus. The half-life is <15 minutes.

Protocol B: Intraperitoneal (i.p.) Administration

Rationale: High-throughput screening. Requires significantly higher doses to overcome peripheral metabolism and limited BBB transport.

Dosing Strategy:

  • Dose Range: 0.1 mg/kg – 2.0 mg/kg.

  • Timing: Administer 15 minutes prior to testing.

  • Note: Peripheral administration of CCK peptides often causes gut motility changes (cramping), which can confound anxiety data (false positives due to freezing/pain). i.c.v. is strongly preferred for mechanism validation.

Behavioral Assay: Elevated Plus Maze (EPM)

The EPM is the validated assay for CCK-induced anxiety.

Apparatus:

  • Two open arms (50 x 10 cm, 500 lux) and two closed arms (50 x 10 cm, <50 lux).

  • Elevated 50 cm above the floor.

Workflow Diagram:

EPM_Workflow Prep Acclimation (1 Hour in Dark) Inject Injection (i.c.v. or i.p.) Prep->Inject Wait Latency (5-15 mins) Inject->Wait Test EPM Test (5 mins) Wait->Test Analyze Video Analysis (Open Arm Time) Test->Analyze

Figure 2: Experimental Workflow. Precise timing between injection and testing is crucial due to rapid peptide hydrolysis.

Data Analysis (Primary Endpoints):

  • Time in Open Arms (%): Reduced time = Anxiogenic effect.

  • Open Arm Entries (%): Reduced entries = Anxiogenic effect.

  • Total Distance Traveled: Control for sedation. (If distance drops significantly, the peptide may be causing sedation or sickness, not anxiety).

Self-Validating Experimental Design

To ensure scientific integrity, your experiment must include the following groups. Since CCK 26-31 ns is a fragment with unknown or low efficacy compared to CCK-4, the Positive Control is mandatory .

GroupTreatmentExpected OutcomeValidation Check
1. Vehicle Saline (i.c.v./i.p.)Baseline exploration (30-40% Open Arm Time).Establishes baseline.
2. Positive Control CCK-4 (1 µg i.c.v.)Panic-like state (<10% Open Arm Time).Confirms the assay can detect anxiety.
3. Test Article CCK 26-31 ns (Low Dose)Unknown (Likely no effect or weak effect).Comparison vs Vehicle.
4. Test Article CCK 26-31 ns (High Dose)Unknown.Dose-dependency check.
5. Antagonist Check CCK 26-31 ns + CCK-4Does 26-31 block CCK-4?Tests for antagonist activity.[1][2]
Troubleshooting
  • No effect seen with CCK-4 (Positive Control fails):

    • Cause: Peptide degradation.

    • Solution: Use fresh aliquots. Ensure pH is neutral. Check cannula patency.

  • Animal freezes immediately (Locomotion drops):

    • Cause: Dose too high or peripheral pain (if i.p.).

    • Solution: Lower the dose.[3] Switch to i.c.v. to avoid gut cramping.

  • High Variability:

    • Cause: Stress during injection.

    • Solution: Increase handling/habituation days. Ensure the room is quiet.

References
  • Bradwejn, J., et al. (1991). The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder. Archives of General Psychiatry. Link

  • Harro, J., et al. (1993). CCK interaction with the GABAergic system in the elevated plus-maze. Pharmacology Biochemistry and Behavior. Link

  • Wang, H., et al. (2005). Cholecystokinin-2 receptor signaling pathways in the regulation of anxiety-like behavior in the rat. Psychopharmacology. Link

  • Beinborn, M., et al. (1993). A single amino acid of the cholecystokinin-B/gastrin receptor determines specificity for non-peptide antagonists. Nature. Link

  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology. Link

Sources

Technical Guide: Reconstitution & Handling of Non-Sulfated CCK (26-31)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the reconstitution, handling, and storage of CCK (26-31) non-sulfated (Sequence: Asp-Tyr-Met-Gly-Trp-Met ).

This protocol deviates from generic "add water" instructions. It addresses the specific physicochemical vulnerabilities of this sequence—namely, the high risk of Methionine/Tryptophan oxidation and hydrophobic aggregation potential—to ensure experimental reproducibility.

Physicochemical Profile & Risk Assessment

Before breaking the seal on the lyophilized vial, researchers must understand the molecule's intrinsic properties. The sequence Asp-Tyr-Met-Gly-Trp-Met presents a specific set of challenges:

PropertyValue/DescriptionImplication for Reconstitution
Sequence H-Asp-Tyr-Met-Gly-Trp-Met-OH (or -NH2)DYMGWM
Molecular Weight ~842.98 DaSmall peptide, rapid diffusion.
Hydrophobicity High (Tyr, Trp, 2x Met)Prone to aggregation in neutral aqueous buffers.
Isoelectric Point (pI) ~3.8 - 4.2 (Acidic)Solubility is poor in acidic media. Soluble in basic pH.
Redox Sensitivity Critical (2x Met, 1x Trp)High risk of oxidation. Methionine converts to sulfoxide; Tryptophan to kynurenine derivatives upon exposure to air/light.
The "Why" Behind the Protocol
  • Oxidation Risk: 50% of this peptide's residues (Met, Trp, Met) are oxidation-sensitive. Standard vortexing introduces air bubbles (oxygen), which can chemically alter the peptide, rendering it biologically inactive or creating confounding metabolites. Gentle swirling and degassing are mandatory.

  • Solubility Logic: The N-terminal Aspartic Acid (Asp) is acidic. In water (pH ~5-6) or acidic buffers, the carboxyl groups are protonated (uncharged), increasing hydrophobicity and causing precipitation. Raising the pH deprotonates Asp, creating a negative charge that repels molecules and aids solubility.

Reconstitution Protocol (Step-by-Step)

Materials Required[1][2][3][4][5][6][7]
  • Lyophilized Peptide: CCK (26-31) non-sulfated.[1][2]

  • Primary Solvent: Ammonium Hydroxide (0.1 M NH₄OH) or Dimethyl Sulfoxide (DMSO, anhydrous, sterile).

  • Diluent: Phosphate Buffered Saline (PBS), pH 7.4 (Degassed).

  • Inert Gas: Nitrogen or Argon stream (for headspace purging).

  • Vessel: Low-protein binding polypropylene tubes (Eppendorf LoBind or equivalent).

Workflow Diagram: Solubility Decision Tree

The following logic gate ensures you choose the correct solvent system based on the peptide's behavior.

ReconstitutionLogic Start START: Lyophilized CCK (26-31) Step1 Step 1: Visual Inspection Is the cake collapsed or crystalline? Start->Step1 Choice1 Primary Solvent Choice Step1->Choice1 PathA Method A: Basic Shift (Preferred) Add 0.1M NH4OH (dropwise) Choice1->PathA Standard Protocol PathB Method B: Organic Assist (Robust) Add sterile DMSO (max 10% final vol) Choice1->PathB If highly hydrophobic or for -20C stock Check Clarity Check (Vortex Gently) PathA->Check PathB->Check Success Fully Dissolved? (Clear, no particulates) Check->Success Dilute Step 2: Dilute with Degassed Buffer (PBS pH 7.4) Success->Dilute Yes Fail Sonication (Bath, 10s) Avoid Heat! Success->Fail No Fail->Check Retry

Figure 1: Decision matrix for solubilizing CCK (26-31). Method A is preferred for immediate use; Method B is preferred for long-term frozen storage.

Detailed Procedure
Step 1: Preparation of Stock Solution (1 mg/mL)
  • Equilibration: Allow the peptide vial to warm to room temperature (20-25°C) before opening. This prevents condensation from forming on the hygroscopic cake.

  • Solvent Addition (Choose One):

    • Method A (Aqueous/Basic): Add 0.1 M NH₄OH dropwise. The peptide contains Aspartic acid; the ammonium hydroxide raises the pH, ionizing the Asp residue and facilitating dissolution.

    • Method B (Organic - Recommended for Storage): Add sterile DMSO to a volume equal to 5-10% of the final target volume. Example: If preparing 1 mL, add 50-100 µL DMSO first.

  • Dissolution: Swirl the vial gently. DO NOT VORTEX VIGOROUSLY. Vortexing creates shear stress and introduces oxygen, accelerating Methionine oxidation.

  • Dilution: Slowly add degassed PBS (pH 7.4) to reach the final volume.

    • Why Degassed? Removing dissolved oxygen protects the Met/Trp residues.

Step 2: Concentration Verification (Self-Validating Step)

Do not rely solely on the weight on the label. Lyophilized peptides often contain counter-ions (TFA, Acetate) and water salts.

  • Use a UV-Vis Spectrophotometer (NanoDrop or Cuvette).

  • Measure Absorbance at 280 nm (A280) .

  • Calculate concentration using the Beer-Lambert Law:

    
    
    
    • Extinction Coefficient (

      
      ):  For sequence DYMGWM, 
      
      
      
      (1 Trp @ 5500 + 1 Tyr @ 1490).
    • Note: This step validates your actual peptide content vs. salt weight.

Step 3: Sterilization & Aliquoting
  • Filtration: If sterility is required for cell culture, pass the solution through a 0.22 µm PVDF or PES membrane . Avoid Nylon, which can bind hydrophobic peptides.

  • Aliquoting: Dispense into single-use aliquots (e.g., 20-50 µL) in LoBind tubes.

  • Inert Gas Overlay: Gently blow a stream of Nitrogen or Argon into the tube headspace before closing. This is the single most effective way to prevent Methionine sulfoxide formation during storage.

Storage & Stability Guidelines

StateConditionStabilityNotes
Lyophilized -20°C or -80°C1-2 YearsKeep desiccated. Protect from light (Trp sensitivity).
Solubilized (Stock) -80°C3-6 MonthsAvoid Freeze-Thaw cycles. DMSO stocks are more stable than aqueous stocks.
Working Solution 4°C< 24 HoursMet/Trp oxidation begins immediately. Discard after use.
The Mechanism of Degradation

Understanding how the peptide fails allows you to prevent it.

DegradationPath Native Native CCK (26-31) (Active) MetOx Met-Sulfoxide (Polarity Change) Native->MetOx + [O] TrpOx N-formylkynurenine (Fluorescence Loss) Native->TrpOx + UV/Light Oxidation Oxidative Stress (O2, Light, Vortexing) Oxidation->Native Attacks Inactive Inactive/Altered Receptor Binding MetOx->Inactive TrpOx->Inactive

Figure 2: Degradation pathways. Methionine oxidation increases polarity, potentially reducing affinity for the hydrophobic binding pockets of CCK receptors.

Application Notes: Receptor Affinity & Usage

Sulfated vs. Non-Sulfated Distinction

It is critical to note that CCK (26-31) non-sulfated is not functionally equivalent to the sulfated native forms (CCK-8s) in all assays.

  • CCK-A Receptor (Gut): Requires sulfated Tyrosine. Non-sulfated fragments have low affinity (often >1000-fold lower).

  • CCK-B Receptor (Brain/Gastrin): Less dependent on sulfation. This fragment will bind but with altered kinetics compared to full-length CCK-8.

  • Use Case: This peptide is frequently used as a control to demonstrate the specificity of sulfation-dependent signaling or to selectively probe low-affinity sites.

References

  • Peptide Solubility & Handling

    • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Retrieved from

  • Methionine Oxidation in Peptides

    • Biotage. (2023).[3][4] How to handle peptides that contain methionine. Retrieved from

  • CCK Structure-Activity Relationships

    • Dockray, G. J. (2012). Cholecystokinin.[5][6] Annual Review of Physiology. (Contextual grounding on Sulfated vs Non-sulfated affinity).

  • Spectrophotometric Quantification

    • Thermo Fisher Scientific. Extinction Coefficients for Peptides. Retrieved from

Sources

Application Note: Pharmacological Characterization & Dose-Response Protocols for CCK(26-31) Non-Sulfated

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The cholecystokinin (CCK) system is a critical regulator of gastrointestinal function and neurotransmission, mediated primarily by CCK1 (CCK-A) and CCK2 (CCK-B) receptors. While the octapeptide CCK-8 (26-33) is the predominant bioactive form, the specific fragment CCK(26-31) non-sulfated (Sequence: Asp-Tyr-Met-Gly-Trp-Met ) represents a unique pharmacological entity.

Unlike CCK-8, this hexapeptide lacks the C-terminal Asp-Phe-NH₂ moiety, which constitutes the critical "pharmacophore" required for high-affinity binding and activation of CCK receptors. Consequently, CCK(26-31) is physiologically generated via cleavage of CCK-8 by Neutral Endopeptidase (NEP/CD10) and is generally considered a metabolic inactivation product.

Why profile CCK(26-31)?

  • Specificity Control: To validate that agonist responses in CCK-8 assays are driven by the intact C-terminus.

  • Metabolic Interference: To determine if high concentrations of this metabolite (accumulating in protease-deficient systems) exert allosteric effects or competitive antagonism.

  • Off-Target Screening: To assess non-canonical activity in high-content screening campaigns.

This guide details the rigorous generation of dose-response curves (DRC) for this fragment, emphasizing the high-concentration ranges and negative controls required to accurately characterize low-affinity ligands.

Mechanistic Context & Signaling Pathway[1][2]

To interpret the dose-response data, one must understand the canonical signaling versus the degradation pathway that generates CCK(26-31).

Figure 1: CCK Signaling and Metabolic Inactivation

This diagram illustrates the Gq-coupled activation by functional CCK-8 and the enzymatic cleavage leading to the CCK(26-31) fragment.

CCK_Pathway CCK8 CCK-8 (Bioactive) Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2 CCK1R CCK1 Receptor (GPCR) CCK8->CCK1R High Affinity Binding NEP Neutral Endopeptidase (NEP/CD10) CCK8->NEP Degradation Gq Gq Protein CCK1R->Gq Activation PLC PLCβ Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Flux (Readout) IP3->Ca Release from ER CCK2631 CCK(26-31) Asp-Tyr-Met-Gly-Trp-Met (Putative Inactive) NEP->CCK2631 Cleavage at Met-Asp CCK2631->CCK1R Low/No Affinity

Caption: CCK-8 activates Gq signaling; NEP cleavage removes the C-terminal pharmacophore to yield CCK(26-31).[1][2]

Reagent Preparation & Handling

Critical Causality: CCK peptides contain multiple Methionine (Met) and Tryptophan (Trp) residues. Methionine is highly susceptible to oxidation (forming sulfoxide), which drastically alters hydrophobicity and binding affinity. Tryptophan is sensitive to photo-oxidation.

Protocol A: Peptide Solubilization
  • Peptide: CCK(26-31) non-sulfated (Sequence: Asp-Tyr-Met-Gly-Trp-Met).

    • Note: Verify if the C-terminus is a free acid (metabolite standard) or amidated (synthetic analog). This protocol assumes Free Acid (metabolite).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Reducing Agent: Dithiothreitol (DTT) or β-Mercaptoethanol (optional, but recommended for long-term storage of Met-rich peptides).

Step-by-Step:

  • Calculate Mass: For a 1 mg vial (MW ≈ 750-850 Da, check specific batch MW), add DMSO to achieve a 10 mM stock .

    • Reasoning: High stock concentration allows for 1:1000 dilution, minimizing DMSO toxicity in the assay (<0.5%).

  • Dissolution: Vortex vigorously. If the peptide is stubborn, sonicate for 10 seconds in a water bath.

  • Aliquot: Divide into 20 µL aliquots in amber tubes (protect Trp from light).

  • Storage: Store at -80°C. Do not freeze-thaw more than once.

Dose-Response Protocol: Intracellular Calcium Flux

This is the industry-standard functional assay for Gq-coupled receptors (CCK1/CCK2). Because CCK(26-31) is expected to have low potency, the dose range is shifted upward compared to standard CCK-8.

Experimental Design Matrix
ParameterSpecification
Cell Line HEK-293 or CHO-K1 stably expressing CCK1 (CCK-A) or CCK2 (CCK-B) .
Detection Fluo-8 or Calcium-4 (No-wash dyes preferred for kinetic capture).
Top Concentration 100 µM (Critical for low-affinity fragments).
Dilution Factor 1:3 serial dilution (semi-log).
Points 10-point curve (Range: 100 µM down to ~5 nM).
Positive Control CCK-8 (sulfated) (Top conc: 1 µM).
Negative Control Assay Buffer + DMSO (Vehicle).
Protocol B: Assay Execution

1. Cell Plating (Day -1):

  • Plate cells (e.g., 50,000 cells/well) in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

  • Incubate overnight at 37°C/5% CO₂.

2. Dye Loading (Day 0):

  • Prepare Fluo-8 Loading Buffer in HBSS (with 20 mM HEPES, pH 7.4). Add Probenecid (2.5 mM) to prevent dye efflux.

  • Remove culture media and add 100 µL Dye Loading Buffer.[3]

  • Incubate: 30 mins at 37°C, followed by 30 mins at Room Temperature (RT).

    • Why RT? Equilibration at RT minimizes temperature gradients during the read, which can cause signal drift.

3. Compound Preparation (The "Source Plate"):

  • Prepare a 3X or 5X concentration source plate in HBSS.

  • CCK(26-31) Curve: Start at 300 µM (if 3X addition) to yield 100 µM final.

  • Reference Curve: Run a parallel curve of CCK-8 (sulfated) starting at 3 µM (final 1 µM) to validate receptor functionality.

4. Data Acquisition (FLIPR / FlexStation / Plate Reader):

  • Settings: Ex/Em = 490/525 nm. Kinetic read.

  • Baseline: Read for 20 seconds to establish resting Ca²⁺ levels.

  • Injection: Inject compounds (auto-injector preferred).

  • Read: Continue reading for 120 seconds.

Figure 2: Experimental Workflow & Plate Layout

Visualizing the parallel processing of the fragment vs. the active control.

Assay_Workflow Stock 10 mM Stock CCK(26-31) ns Dilution Serial Dilution (1:3 in HBSS) Stock->Dilution Dilute SourcePlate Source Plate (5X Conc) Dilution->SourcePlate Transfer Reader Kinetic Reader (Injection + Read) SourcePlate->Reader Inject CellPlate Cell Plate (Loaded with Fluo-8) CellPlate->Reader Load Data Data Analysis (RFU vs Log[Conc]) Reader->Data Output

Caption: Workflow for Calcium Flux Assay. Source plate preparation is critical for accurate kinetics.

Data Analysis & Interpretation

Calculation
  • Response Metric: Calculate

    
     or (Max RFU - Min RFU) for the kinetic trace.
    
  • Normalization: Normalize data to the CCK-8 Sulfated (1 µM) response (defined as 100% efficacy).

  • Curve Fitting: Use a 4-parameter logistic (4PL) non-linear regression:

    
    
    
Expected Outcomes[5][6][7][8]
  • Scenario A (Likely): Flat line or very weak response at >50 µM.

  • Scenario B (Possible): Partial response at very high concentrations (>10 µM).

Troubleshooting Table
IssueProbable CauseSolution
No response in Positive Control Receptor expression lost or Dye loading failure.Check cell passage number; ensure Probenecid is fresh.
High Background in Vehicle DMSO > 1% or mechanical stress during injection.Keep DMSO < 0.5%; adjust injection speed.
CCK(26-31) shows high potency Contamination with CCK-8.Urgent: Verify peptide purity via HPLC/MS. Even 1% CCK-8 contamination will create a false curve.

References

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors.[5][1][2][6] Physiological Reviews. (Contextualizes the necessity of the C-terminal amide for function). Retrieved from [Link]

  • Bernasconi, R., et al. (1985). The N-terminal fragments of CCK-(26-33) as cholecystokinin receptor antagonists.[6] American Journal of Physiology-Gastrointestinal and Liver Physiology. (Historical context on fragment activity). Retrieved from [Link]

Disclaimer: This protocol is designed for research use only. CCK(26-31) is a research chemical and not intended for diagnostic or therapeutic use.

Sources

Technical Guide: Handling, Stability, and Application Protocols for Non-Sulfated Cholecystokinin (CCK) Peptides

[1]

Abstract & Scope

This guide defines the standard operating procedures (SOPs) for the storage, reconstitution, and experimental use of non-sulfated Cholecystokinin octapeptide (CCK-8-NS).[1] While often used as a control or a specific CCK-B receptor agonist, this peptide presents unique stability challenges—specifically methionine oxidation and surface adsorption —that differ from its sulfated counterpart.

Crucial Distinction: Do not confuse CCK-8 Peptide with the Cell Counting Kit-8 (CCK-8) assay. The latter utilizes WST-8 tetrazolium salt for cell viability and contains no cholecystokinin peptide. This protocol applies strictly to the neuropeptide.

Biological Context & Mechanism

To design valid experiments, one must understand the structural basis of CCK receptor selectivity. The absence of the sulfate group on the Tyrosine (Tyr) residue at position 7 (from C-terminus) fundamentally alters the peptide's pharmacodynamics.

Receptor Selectivity Profile
  • CCK-A Receptor (CCK1R): Requires the sulfated Tyrosine for high-affinity binding.[1] CCK-8-NS exhibits negligible affinity (500–1000 fold lower than sulfated CCK).[1]

  • CCK-B Receptor (CCK2R): Does not require sulfation.[1][2] CCK-8-NS binds with high nanomolar affinity, similar to the sulfated form.

Application Note: CCK-8-NS is the preferred ligand for selectively activating CCK-B receptors in tissues co-expressing both subtypes (e.g., certain CNS regions), as it effectively "silences" the CCK-A signaling component.[1]

Signaling Pathway Visualization

The following diagram illustrates the differential receptor activation logic, aiding in experimental design.

CCK_SelectivityCCK_SSulfated CCK-8CCK1RCCK-A Receptor(Gut/Pancreas)CCK_S->CCK1RHigh Affinity(+++++)CCK2RCCK-B Receptor(Brain/Stomach)CCK_S->CCK2RHigh Affinity(++++)CCK_NSNon-Sulfated CCK-8(CCK-8-NS)CCK_NS->CCK1RNegligible Affinity(-)CCK_NS->CCK2RHigh Affinity(++++)Response_AGallbladder ContractionEnzyme SecretionCCK1R->Response_AResponse_BAnxiety ModulationAcid SecretionCCK2R->Response_B

Figure 1: Differential receptor selectivity of Sulfated vs. Non-Sulfated CCK-8.[1][3][4] Note the inability of Non-Sulfated CCK to activate CCK-A receptors.

Physicochemical Properties & Stability Risks[1][5][6]

Chemical Data Summary
PropertySpecification
Sequence Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂
Molecular Weight ~1063.2 g/mol
Isoelectric Point (pI) ~3.6 (Acidic)
Solubility Water, 0.1% NH₄OH, or 10% Acetonitrile
Critical Residues Met (x2), Trp (x1) : Oxidation hotspots.[1][][6]
The "Methionine Trap" (Oxidation)

CCK-8-NS contains two Methionine (Met) residues.[1] Exposure to atmospheric oxygen rapidly converts Met to Methionine Sulfoxide .

  • Consequence: Oxidized CCK peptides lose biological activity and receptor binding affinity.

  • Detection: Oxidized species elute earlier on Reverse-Phase HPLC (RP-HPLC) due to increased polarity.[1]

Surface Adsorption (The "Sticky Peptide" Effect)

Despite being acidic, the hydrophobic core (Trp-Met-Phe) drives significant adsorption to plastics.[1]

  • Polystyrene: High loss (>80% loss in 24h).[1]

  • Polypropylene: Moderate loss.[7]

  • Glass: Variable loss (requires silanization).[1]

Comprehensive Handling Protocols

Protocol A: Reconstitution (The "Zero-Oxidation" Method)

This protocol minimizes oxygen exposure during the critical solubilization phase.

Materials Required:

  • Lyophilized CCK-8-NS peptide.[1][][6]

  • Solvent: Degassed (Argon-sparged) ultrapure water or 0.1% NH₄OH (if basic pH is needed for solubility).[1]

  • Vessel: Protein LoBind tubes (Eppendorf) or silanized glass vials.[1] Do NOT use standard polystyrene tubes.

Step-by-Step Procedure:

  • Equilibration: Remove the peptide vial from the freezer (-20°C). Do not open until it reaches room temperature (approx. 30 mins).

    • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide powder, triggering hydrolysis.

  • Centrifugation: Briefly centrifuge the vial to pellet the powder.

  • Solvent Preparation: Spurge the solvent with Nitrogen or Argon gas for 5 minutes to remove dissolved oxygen.

  • Dissolution: Add the solvent to the vial. Do not vortex vigorously (causes foaming/oxidation).[1] Swirl gently or pipette up and down.[8]

    • Target Concentration: Prepare a high-concentration stock (e.g., 1 mM or 1 mg/mL).[1] Higher concentrations are more stable than dilute working solutions.

  • Aliquoting: Immediately divide into single-use aliquots in LoBind tubes.

  • Inert Overlay: Gently blow a stream of Argon/Nitrogen into the headspace of each tube before capping.

  • Flash Freezing: Freeze aliquots immediately at -80°C.

Protocol B: Experimental Usage & Dilution

Never store diluted working solutions (e.g., 10 nM) for more than 4 hours.

  • Thawing: Thaw one aliquot on ice.

  • Carrier Protein Addition: For concentrations < 1 µM, the dilution buffer must contain a carrier protein to occupy surface binding sites.

    • Recommended: 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20.[1]

    • Self-Validation: If your dose-response curve shifts to the right (lower potency) in the absence of BSA, you are losing peptide to the tube walls.

  • Discard: Discard any unused portion of the thawed aliquot. Do not refreeze.

Workflow Visualization

The following diagram outlines the critical decision points in the handling workflow to ensure data integrity.

Handling_ProtocolStartLyophilized Peptide(-20°C Storage)EquilibrateEquilibrate to Room Temp(30 mins, Desiccated)Start->EquilibrateDissolveDissolve in Degassed Solvent(Water or 0.1% NH4OH)Equilibrate->DissolveCheck_ConcIs Concentration < 1 µM?Dissolve->Check_ConcHigh_ConcStock Solution(>1 mg/mL)Check_Conc->High_ConcNoLow_ConcWorking SolutionCheck_Conc->Low_ConcYesAliquotAliquot into LoBind Tubes(Argon Overlay)High_Conc->AliquotAdd_CarrierCRITICAL: Add 0.1% BSAto prevent adsorptionLow_Conc->Add_CarrierAdd_Carrier->AliquotFreezeFlash Freeze (-80°C)NO Freeze-Thaw CyclesAliquot->Freeze

Figure 2: Optimal Handling Workflow. Note the critical requirement for BSA carrier protein at low concentrations.

Troubleshooting & Self-Validating Controls

To ensure your data is trustworthy, incorporate these controls:

IssueSymptomRoot CauseSolution/Validation
Loss of Potency Right-shift in EC50Adsorption to plasticwareValidation: Compare dose-response in standard tubes vs. LoBind + BSA tubes.
Inactivity No response at high doseMethionine OxidationValidation: Run HPLC. Oxidized Met elutes earlier. Use freshly reconstituted stock.
Precipitation Cloudy solutionIncorrect pH (Isoelectric aggregation)Solution: If pH is ~3-4 (near pI), adjust to pH 7-8 using dilute NH₄OH.[1]

References

  • Rehfeld, J. F. (2017).[1] "Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger." Frontiers in Endocrinology. Link

  • Bernstein, C., et al. (2015).[1] "Adsorption of Cationic and Hydrophobic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Link

  • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Synthetic Peptides." Link

  • Dufresne, M., et al. (2006).[1] "Cholecystokinin and Gastrin Receptors." Physiological Reviews. Link[1]

  • Bachem Application Note. "Peptide Solubility and Stability Guidelines." Link

Application Note: Structural Characterization and Metabolic Profiling of Cholecystokinin Fragment 26-31

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cholecystokinin fragment 26-31 (CCK 26-31 ) represents the N-terminal hexapeptide of the bioactive octapeptide CCK-8. While the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) is the canonical pharmacophore for CCK-A and CCK-B receptor activation, the N-terminal 26-31 domain plays a critical role in receptor selectivity (via sulfated Tyrosine-27) and metabolic stability. This application note details protocols for the synthesis verification, enzymatic stability profiling, and receptor binding analysis of CCK 26-31. These methods are essential for distinguishing bioactive CCK-8 from its inactive metabolic degradation products in pharmacokinetic (PK) studies.

Chemical Characterization & Structural Integrity

Physicochemical Properties

CCK 26-31 exists in two primary forms: sulfated (bioologically relevant precursor/metabolite) and non-sulfated. The sulfation at Tyr27 is labile and requires specific handling to prevent desulfation during analysis.

PropertyCCK 26-31 (Sulfated)CCK 26-31 (Non-Sulfated)
Sequence Asp-Tyr(SO3H)-Met-Gly-Trp-MetAsp-Tyr-Met-Gly-Trp-Met
Residue Range 26–3126–31
Molecular Formula C38H50N8O13S2C38H50N8O10S
Molecular Weight 923.04 Da842.98 Da
Solubility Water (1 mg/mL), alkaline bufferDMSO, acidic buffer
Key Instability Desulfation (acidic pH), Oxidation (Met)Oxidation (Met)
Protocol: LC-MS/MS Verification

Objective: To separate CCK 26-31 from full-length CCK-8 and identify potential methionine oxidation or desulfation.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 6.8 (Neutral pH preserves sulfation).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 1.7 µm).

Methodology:

  • Sample Prep: Dissolve lyophilized CCK 26-31 in 50 mM Ammonium Bicarbonate (pH 7.8). Note: Avoid TFA or Formic Acid during reconstitution to prevent hydrolysis of the sulfate group.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5% -> 45% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

  • Mass Spectrometry Settings (ESI-):

    • Operate in Negative Ion Mode (ESI-). Sulfated peptides ionize more efficiently in negative mode and are less prone to in-source fragmentation of the SO3 group.

    • Target Mass (M-H)-: 922.03 (Sulfated), 841.97 (Non-sulfated).

Data Interpretation:

  • Peak A (RT ~4.5 min): Intact Sulfated CCK 26-31 (m/z 922).

  • Peak B (RT ~5.2 min): Desulfated impurity (m/z 841).

  • Peak C: Methionine sulfoxide variants (+16 Da shift).

Metabolic Stability: Enzymatic Cleavage Kinetics

Context: CCK-8 is rapidly degraded in vivo by Neutral Endopeptidase (NEP/CD10). A primary cleavage event occurs at the Met31-Asp32 bond, releasing the active C-terminal fragment and leaving the CCK 26-31 hexapeptide. Quantifying the accumulation of CCK 26-31 provides an inverse metric of CCK-8 stability.

Protocol: NEP Degradation Assay

Objective: Monitor the conversion of CCK-8 into CCK 26-31.

Workflow Diagram:

G Start Substrate: CCK-8 (10 µM) Incubate Incubation 37°C, Tris-HCl pH 7.4 Start->Incubate Enzyme Enzyme: rNEP (10 ng/mL) Enzyme->Incubate Quench Quench: EDTA + Heat (95°C) Incubate->Quench t = 0, 5, 15, 30, 60 min Analyze LC-MS Analysis Target: 923.04 Da Quench->Analyze

Figure 1: Workflow for monitoring enzymatic degradation of CCK-8 into fragment 26-31.

Step-by-Step Procedure:

  • Reaction Mix: Prepare 100 µL of reaction buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Initiation: Add CCK-8 (Sulfated) to a final concentration of 10 µM. Add Recombinant Human Neprilysin (rNEP) to 10 ng/mL.

  • Time Course: Incubate at 37°C. Aliquot 20 µL at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately transfer aliquots into tubes containing 5 µL of 100 mM EDTA (to chelate Zn2+ required by NEP) and heat at 95°C for 2 minutes.

    • Why EDTA? Acid quenching (TFA) causes desulfation. EDTA/Heat is the preferred method for preserving the sulfated 26-31 product.

  • Analysis: Inject onto the LC-MS system described in Section 1.2.

  • Calculation: Plot the Area Under Curve (AUC) of the 923.04 Da peak (CCK 26-31) vs. Time.

Receptor Binding Affinity (Functional Exclusion)

Context: CCK 26-31 lacks the C-terminal Phenylalanine-amide, which is essential for high-affinity binding to CCK-A and CCK-B receptors. This assay serves as a negative control or to test for low-affinity antagonism.

Protocol: Competitive Radioligand Binding

Objective: Determine the IC50 of CCK 26-31 displacing [125I]-CCK-8 from CCK-A receptors.

Reagents:

  • Receptor Source: Rat pancreatic acini membranes (rich in CCK-A).

  • Radioligand: [125I]-Bolton-Hunter-CCK-8 (~20 pM).

  • Competitor: CCK 26-31 (Sulfated), serially diluted (10^-10 M to 10^-5 M).

Methodology:

  • Buffer Prep: Krebs-HEPES buffer enriched with 0.2% BSA and 0.1 mg/mL Soybean Trypsin Inhibitor (to prevent degradation during assay).

  • Incubation: Mix Membrane Prep + Radioligand + CCK 26-31. Incubate for 60 min at 37°C.

  • Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in polyethyleneimine (reduces non-specific binding).

  • Counting: Measure radioactivity (CPM) in a gamma counter.

Expected Results & Causality:

  • CCK-8 (Control): High affinity (IC50 ~ 1 nM).

  • CCK 26-31: Very low affinity (IC50 > 1 µM).

  • Interpretation: The significant loss of affinity confirms that the 26-31 fragment is biologically inert regarding receptor activation, validating its status as a metabolic byproduct rather than an active signaling molecule.

Pathway Visualization

The following diagram illustrates the structural relationship and cleavage logic between the parent peptide and the 26-31 fragment.

CCK_Pathway CCK8 CCK-8 (Bioactive) Asp-Tyr(S)-Met-Gly-Trp-Met-Asp-Phe-NH2 NEP Neutral Endopeptidase (NEP / CD10) CCK8->NEP Substrate Receptor CCK-A Receptor Binding CCK8->Receptor High Affinity Activation CCK2631 CCK 26-31 (Metabolite) Asp-Tyr(S)-Met-Gly-Trp-Met NEP->CCK2631 Cleavage at Met31-Asp32 AspPhe C-Term Fragment Asp-Phe-NH2 NEP->AspPhe Release CCK2631->Receptor No/Low Affinity (Loss of Pharmacophore)

Figure 2: Metabolic pathway of CCK-8 showing the generation of the 26-31 fragment and its subsequent loss of receptor affinity.

References

  • Gerspach, J., et al. (2023). Optimized LC-MS/MS Method for the Detection of CCK Peptides. Journal of Proteome Research. Retrieved from [Link]

  • Roques, B. P., et al. (1993). Neutral endopeptidase 24.11: Structure, inhibition, and experimental and clinical pharmacology. Pharmacological Reviews. (Contextual grounding for NEP cleavage mechanisms).
  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: CCK 26-31 Stability & Solubilization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with CCK 26-31 (Cholecystokinin fragment 26-31). It prioritizes the physicochemical nuances of this specific sequence—particularly its susceptibility to oxidative aggregation due to high Methionine content and hydrophobic stacking driven by Tryptophan/Tyrosine residues.

Product Focus: CCK 26-31 (Sulfated & Non-Sulfated) Sequence: Ac-Asp-Tyr(±SO₃H)-Met-Gly-Trp-Met-NH₂ Primary Challenges: Methionine Oxidation, Hydrophobic Aggregation, Sulfate Hydrolysis (Sulfated form only).

Technical Profile & Solubility Logic

Understanding the chemical behavior of CCK 26-31 is the first step to preventing experimental failure. This peptide is not inert; it is a reactive sequence that requires specific handling to maintain bioactivity.

ParameterTechnical DetailExperimental Implication
Hydrophobicity High (Trp, Tyr, 2x Met)Prone to

-sheet stacking and precipitation in aqueous buffers if charge repulsion is insufficient.
Redox Potential High Sensitivity (2x Met, 1x Trp)Critical Risk: Methionine is easily oxidized to Met-Sulfoxide, increasing polarity but destroying biological affinity. Avoid old DMSO.
Isoelectric Point (pI) ~3.8 - 4.2 (Acidic)Solubility is lowest at pH 4.0. Target pH > 7.0 for optimal charge repulsion (Asp deprotonation).
Lability (Sulfated) Tyr-O-Sulfate bondAcid Labile. Exposure to acidic conditions (TFA, Acetic Acid, pH < 5) will hydrolyze the sulfate group, rendering the peptide inactive.

Reconstitution Protocol (The "Golden Path")

Objective: Solubilize CCK 26-31 while preventing oxidative aggregation and preserving the sulfate group (if present).

Step-by-Step Workflow
  • Equilibration: Allow the lyophilized vial to warm to room temperature (20–25°C) for at least 30 minutes before opening.

    • Reason: Opening a cold vial causes moisture condensation, which accelerates hydrolysis and aggregation.

  • Pellet Consolidation: Centrifuge the vial at 10,000 x g for 2 minutes .

    • Reason: Lyophilized powder is electrostatic and may cling to the cap; this ensures full recovery.

  • Primary Solubilization (Stock Solution):

    • For Sulfated CCK 26-31: Add 1% Ammonium Hydroxide (NH₄OH) or PBS (pH 7.4) .

      • Warning:NEVER use TFA or Acetic Acid; it will cleave the sulfate group [1].

    • For Non-Sulfated CCK 26-31: Sterile Distilled Water or 1% NH₄OH.

    • Target Concentration: 1–2 mg/mL. Avoid higher concentrations to minimize intermolecular stacking.

  • Dissolution Enhancement:

    • Vortex gently for 10 seconds.

    • If particles persist, sonicate in an ultrasonic water bath for 15–30 seconds.

    • Note: Brief sonication breaks non-covalent hydrophobic aggregates without damaging the peptide bond.

  • Clarification: Inspect solution against a dark background. It must be optically clear.

Visual Workflow: Reconstitution Decision Tree

Reconstitution_Workflow Start Lyophilized CCK 26-31 CheckForm Check Form: Sulfated or Non-Sulfated? Start->CheckForm Sulfated Sulfated Form (Acid Sensitive) CheckForm->Sulfated NonSulfated Non-Sulfated Form CheckForm->NonSulfated Solvent_Alk Use 1% NH4OH or PBS (pH 7.4) Sulfated->Solvent_Alk Avoid_Acid CRITICAL: Avoid TFA/Acid (Prevents Desulfation) Sulfated->Avoid_Acid Solvent_Acid Use Water or 1% NH4OH NonSulfated->Solvent_Acid Dissolve Vortex & Sonicate (15-30s) Solvent_Alk->Dissolve Solvent_Acid->Dissolve Inspect Visual Inspection: Clear Solution? Dissolve->Inspect Success Proceed to Experiment (Use within 24h or Freeze) Inspect->Success Yes Fail Add 10% volume Acetonitrile (ACN) Inspect->Fail No (Cloudy) Fail->Dissolve Re-sonicate

Caption: Decision logic for solubilizing CCK 26-31, highlighting the critical avoidance of acid for the sulfated variant to prevent degradation.

Troubleshooting & FAQs

Q1: My peptide solution turned cloudy after 24 hours at 4°C. Can I still use it?

Status: High Risk. Diagnosis: This indicates amyloid-like aggregation . CCK fragments containing Trp and Phe/Tyr are known to form


-sheet fibrils over time [2].
Remedy: 
  • Attempt to reverse aggregation by sonicating for 60 seconds.

  • If cloudiness persists, the aggregates are irreversible fibrils. Discard the solution.

  • Prevention: Store stock solutions at -80°C immediately after preparation. Do not store at 4°C for >12 hours.

Q2: Why did the biological activity of my CCK 26-31 drop significantly despite the solution remaining clear?

Status: Chemical Degradation. Diagnosis: Likely Methionine Oxidation . The sequence contains two Methionine residues.[1] Oxidation converts Met to Met-Sulfoxide, which is more polar (keeps solution clear) but sterically hinders receptor binding [3]. Root Cause:

  • Use of old DMSO (which accumulates peroxides).

  • Exposure to air without degassing buffers. Solution:

  • Avoid DMSO.[2] Use degassed aqueous buffers (PBS/Water).

  • If organic solvent is needed, use Acetonitrile (ACN) instead of DMSO.

  • Add a reducing agent like DTT (if compatible with your assay) or flush vials with Argon/Nitrogen.

Q3: Can I use TFA to dissolve the peptide?

Answer:

  • For Non-Sulfated: Yes, but unnecessary as it is soluble in water.

  • For Sulfated: ABSOLUTELY NOT. The sulfate ester on Tyrosine is acid-labile. Exposure to TFA will hydrolyze the sulfate, converting your expensive sulfated CCK into the less active non-sulfated form within minutes [1]. Always maintain pH

    
     7.0.
    

Aggregation vs. Oxidation Pathways[1]

The following diagram illustrates the two distinct degradation pathways for CCK 26-31. Users must distinguish between physical aggregation (cloudiness) and chemical oxidation (loss of activity).

Degradation_Pathways cluster_oxidation Chemical Pathway (Invisible Loss) cluster_aggregation Physical Pathway (Visible Precipitate) Native Native CCK 26-31 (Active Monomer) MetSO Met-Sulfoxide Variant (Inactive / Soluble) Native->MetSO Oxidation (+O) Oligomer Soluble Oligomers (Nucleation) Native->Oligomer Hydrophobic Stacking Oxidant Oxidants (Air, Old DMSO) Oxidant->Native Conc High Conc. (>2mg/mL) Conc->Native Fibril Insoluble Fibrils (Precipitate) Oligomer->Fibril Irreversible

Caption: Dual degradation pathways: Methionine oxidation (chemical) leads to inactive soluble species, while hydrophobic stacking (physical) leads to insoluble fibrils.

Storage & Handling Summary

ConditionRecommendationRationale
Lyophilized Powder -20°C or -80°CDesiccated storage prevents hydrolysis. Stable for 1–2 years.
Reconstituted Stock -80°C (Single Aliquots)Prevents slow aggregation and oxidation. Avoid freeze-thaw cycles.
Working Solution Prepare FreshCCK fragments degrade rapidly in dilute solution at RT.
Container Polypropylene (Low-Bind)Prevents adsorption of the hydrophobic peptide to tube walls.
References
  • TargetMol. (n.d.). CCK (26-31) (sulfated) - Handling Instructions. Retrieved from

    • Supports protocols regarding solubility in H2O and sonication recommend
  • SB-Peptide. (n.d.). Peptide Solubility & Handling Guidelines. Retrieved from

    • Supports general handling of hydrophobic peptides, sonication for aggregation, and avoidance of DMSO for oxidation-sensitive sequences.

  • Moroder, L. (2009).[3] Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in prion protein. Proceedings of the National Academy of Sciences, 106, 7756-7761.[3]

    • Provides mechanistic insight into Methionine oxidation and its effect on peptide aggreg

Sources

Technical Support Center: Stability of CCK 26-31 (Non-Sulfated)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of CCK 26-31

Welcome to the technical support center. You are likely here because you are observing inconsistent results with CCK 26-31 non-sulfated (Asp-Tyr-Met-Gly-Trp-Met).

While often used as a negative control or a metabolite standard in Cholecystokinin (CCK) studies, this peptide presents a unique stability challenge.[1] Unlike the bioactive CCK-8 (26-33), this fragment lacks the C-terminal Asp-Phe-NH2 required for high-affinity receptor activation.[1] However, it retains the N-terminal Aspartate and two Methionine residues , making it chemically fragile and biologically unstable.

This guide deconstructs the three vectors of degradation—Oxidation , Proteolysis , and Adsorption —and provides self-validating protocols to ensure your data remains reproducible.

Module 1: Chemical Instability (The Methionine Problem)

Q: Why is my peptide losing hydrophobicity and "drifting" on HPLC?

A: You are likely seeing Methionine Oxidation.

The CCK 26-31 sequence contains two Methionine (Met) residues.[1] Methionine is highly susceptible to oxidation by dissolved oxygen in your media, converting the hydrophobic thioether side chain into a hydrophilic sulfoxide (Met-SO).[1][2]

  • The Mechanism: Reactive Oxygen Species (ROS) or simple dissolved oxygen attack the sulfur atom.[1]

  • The Consequence: This adds oxygen atoms, increasing the peptide's polarity. On Reverse-Phase HPLC, oxidized species elute earlier than the native peptide. In biological assays, this structural change can alter off-target binding or metabolic clearance rates.

Troubleshooting Protocol: Preventing Oxidation
VariableRecommendationScientific Rationale
Solvent Degassed buffersRemoval of dissolved

prevents spontaneous oxidation.
Additives 0.1% Ascorbic Acid or DTTReducing agents act as "oxygen scavengers," sacrificing themselves to protect the Met residues.
Storage Argon/Nitrogen overlayDisplacing headspace air in vials prevents slow oxidation during storage at -20°C.
Freeze/Thaw Aliquot immediatelyRepeated temperature shifts accelerate ROS formation.

Module 2: Biological Stability (The Serum Problem)

Q: What is the half-life of CCK 26-31 in media containing 10% FBS?

A: Approximately 10–20 minutes (without inhibitors). [1]

CCK peptides are notorious substrates for serum proteases. While specific data for the 26-31 fragment is rare, it shares the N-terminal susceptibility of CCK-8 (unsulfated), which has a half-life of ~18 minutes in human plasma [1].[1]

Key Degradation Pathways:

  • Aminopeptidases: These enzymes attack the N-terminal Aspartate (Asp).[1] This is the primary clearance route.

  • Neutral Endopeptidase (NEP 24.11): Cleaves internal peptide bonds, particularly around hydrophobic residues like Trp/Phe (though Phe is absent in 26-31, the Trp-Met bond is a target).[1]

Visualizing Degradation Pathways

The following diagram illustrates the dual threat of chemical oxidation and enzymatic cleavage.

CCK_Degradation cluster_0 Cell Culture Media Environment CCK Native CCK 26-31 (Asp-Tyr-Met-Gly-Trp-Met) Oxidized Oxidized Species (Met-Sulfoxide) CCK->Oxidized Dissolved O2 / ROS (Methionine Oxidation) Cleaved Proteolytic Fragments (Des-Asp CCK, etc.) CCK->Cleaved Aminopeptidases (Serum/FBS) Inactive Loss of Structural Integrity Oxidized->Inactive Cleaved->Inactive

Figure 1: Degradation pathways of CCK 26-31.[1] Yellow lines indicate the primary instability vectors in culture media.

Troubleshooting Protocol: Extending Half-Life

If you must use serum, you must inhibit aminopeptidases.

  • Heat Inactivation: Incubate FBS at 56°C for 30 minutes. This denatures many complement proteins and some proteases, but not all.

  • Chemical Inhibition (The "Gold Standard"):

    • Bestatin (10–50 µM): Specifically inhibits aminopeptidases.[1] Essential for CCK stability [1].

    • Amastatin (10 µM): Another potent aminopeptidase inhibitor.

    • EDTA (1-5 mM): Chelates divalent cations (

      
      , 
      
      
      
      ) required by metalloproteases (like NEP).[1] Caution: EDTA causes cell detachment; use only in suspension assays or supernatants.

Module 3: Physical Loss (The Adsorption Issue)

Q: My ELISA/MS shows 0% recovery even in "clean" buffer. Where did it go?

A: It is stuck to the plastic.

CCK 26-31 is relatively hydrophobic (Trp, Tyr, Met).[1] At low concentrations (<1 µM) in serum-free media (e.g., PBS or DMEM only), the peptide will rapidly adsorb to the walls of polystyrene or polypropylene tubes.[1]

The Solution: Carrier Proteins

  • Add BSA (0.1% - 1%): Bovine Serum Albumin coats the plastic surface, preventing the peptide from sticking.[1]

  • Use Low-Bind Plastics: Siliconized tubes or specific "low retention" pipette tips.[1]

  • Solvent: For stock solutions, avoid aqueous buffers. Dissolve in DMSO or DMF first, then dilute.

Module 4: Validated Handling Workflow

Follow this decision tree to ensure the integrity of your peptide from powder to well-plate.

Handling_Workflow Start Lyophilized Powder (-20°C) Recon Reconstitution Solvent: 100% DMSO Start->Recon Warm to RT (Prevent condensation) Stock Stock Solution (>1 mM) Recon->Stock Aliquot Aliquot & Store (-80°C, Argon Overlay) Stock->Aliquot Avoid Freeze/Thaw Dilution Working Dilution (Media + Inhibitors) Aliquot->Dilution Thaw once Exp Experiment (Use within 30 mins) Dilution->Exp Add Bestatin (10µM) Add BSA (0.1%)

Figure 2: Optimal handling workflow to minimize physical and chemical degradation.

Step-by-Step Protocol
  • Equilibration: Allow the lyophilized vial to warm to room temperature (approx. 20 mins) inside a desiccator before opening. This prevents atmospheric water condensation, which hydrolyzes the peptide.

  • Reconstitution (Stock): Dissolve the peptide in 100% DMSO to a concentration of 1–10 mM.

    • Why? DMSO is sterile, prevents bacterial growth, and solubilizes hydrophobic residues.

  • Aliquoting: Divide into single-use aliquots (e.g., 10–20 µL).

    • Tip: If available, overlay the tube with Nitrogen or Argon gas before capping.

  • Storage: Store aliquots at -80°C . Stable for 6 months.

  • Working Solution (The Critical Step):

    • Dilute the DMSO stock into your culture media.

    • IMMEDIATELY add Protease Inhibitors (Bestatin 10 µM).[1]

    • Ensure media contains carrier protein (0.1% BSA or 10% Heat-Inactivated FBS).[1]

    • Use within 30 minutes of dilution.

References

  • Deschodt-Lanckman, M., et al. (1981).[1] "Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro." Regulatory Peptides, 2(1), 15-30.[1]

  • Rehfeld, J. F. (2001).[1] "The Predominant Cholecystokinin in Human Plasma and Intestine Is Cholecystokinin-33."[3] The Journal of Clinical Endocrinology & Metabolism, 86(1), 251–258.[1][3]

  • Cayman Chemical. (2023).[1] "CCK Octapeptide (non-sulfated) Product Information." Cayman Chemical Technical Data.

  • Sigma-Aldrich. (2024).[1] "Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep." Merck/Sigma Technical Guides.

Sources

Technical Support Center: CCK 26-31 Fragment Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: CCK 26-31 (Sequence: Asp-Tyr-Met-Gly-Trp-Met ) presents a "perfect storm" for HPLC peak tailing. Unlike simple hydrophobic peptides, this fragment contains three distinct chemical liabilities that cause peak asymmetry:

  • Aspartic Acid (Asp-26): A strong metal chelator that binds to stainless steel surfaces.

  • Methionine (Met-28, Met-31): Highly susceptible to on-column oxidation, causing peak splitting/broadening.

  • Tyrosine/Tryptophan (Tyr-27, Trp-30): Aromatic residues prone to secondary pi-pi interactions with silica backbones.

Note: If you are analyzing the sulfated form [Tyr(SO3H)], the sulfate group is acid-labile. Standard TFA methods (pH < 2.0) may degrade your sample during the run, appearing as "tailing" or ghost peaks.[1]

Diagnostic Logic: The Tailing Decision Tree

Before altering your method, use this logic flow to identify the root cause. Tailing is rarely random; it is a symptom of a specific chemical mismatch.

TroubleshootingLogic Start Symptom: Peak Tailing (Asymmetry > 1.5) CheckLoad Check 1: Mass Overload Dilute sample 10x Start->CheckLoad IsBetter Peak Shape Improved? CheckLoad->IsBetter LoadIssue Cause: Column Overload Action: Increase Column Capacity or Reduce Injection Vol IsBetter->LoadIssue Yes CheckChem Check 2: Mobile Phase pH IsBetter->CheckChem No IsAcidic Is pH < 3.0? CheckChem->IsAcidic SilanolIssue Cause: Silanol Interaction Action: Add 0.1% TFA or Switch to Hybrid Column IsAcidic->SilanolIssue No (pH > 3) CheckMetal Check 3: Metal Chelation (Asp-26 Interaction) IsAcidic->CheckMetal Yes (pH < 3) AddChelator Test: Add 20mM EDTA to Mobile Phase A CheckMetal->AddChelator IsBetter2 Peak Shape Improved? AddChelator->IsBetter2 MetalIssue Cause: Metal Contamination Action: Passivate System or Use PEEK/Bio-Inert Hardware IsBetter2->MetalIssue Yes ColumnVoid Cause: Column Void/Collapse Action: Replace Column IsBetter2->ColumnVoid No

Figure 1: Diagnostic logic tree for isolating the root cause of CCK 26-31 peak tailing.

Module 1: The Chemistry (Mobile Phase Optimization)

The "TFA vs. Formic Acid" Dilemma

For CCK 26-31, the choice of acid modifier is the single most critical factor for peak shape.

FeatureTrifluoroacetic Acid (TFA) Formic Acid (FA) Recommendation for CCK 26-31
Mechanism Strong ion-pairing agent. Masks positively charged amines and silanols.Weak ion-pairing. pH control only.Start with TFA if using UV detection.
Peak Shape Excellent (sharp, symmetrical).[2]Often leads to tailing for basic peptides.Use FA only if MS sensitivity is critical.
MS Signal Suppression (Signal drops 10-50x).High sensitivity.[3][4][5]If MS is required, use FA + Difluoroacetic Acid (DFA) blend.
pH ~2.0 (0.1% v/v)~2.7 (0.1% v/v)Warning: If using Sulfated CCK, pH < 2.5 may hydrolyze the sulfate.
Protocol: The "Golden Mix" for LC-MS

If you observe tailing with Formic Acid but cannot use TFA due to MS suppression, use this hybrid mobile phase:

  • Mobile Phase A: Water + 0.1% Formic Acid + 0.01% TFA (or 0.05% DFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 0.01% TFA .

  • Why this works: The trace amount of TFA is sufficient to cover active silanol sites on the column but low enough to minimize MS signal suppression [1].

Module 2: The Hardware (Metal Chelation & Column Selection)

The Aspartic Acid (Asp) Trap

CCK 26-31 contains Asp-26. Aspartic acid residues can chelate iron (Fe) and other metal ions present in stainless steel frits and tubing. This results in severe tailing that does not respond to pH changes.

Symptoms of Metal Interaction:

  • Tailing persists despite using high TFA (0.1%).

  • Peak area is lower than expected (sample loss).

  • Peak shape improves significantly after the first few injections (sites get saturated) but degrades again later.

Corrective Action: System Passivation

If you suspect metal chelation, perform this passivation cycle on your HPLC system (remove the column first!):

  • Flush: Water (5 min).

  • Passivate: 30% Phosphoric Acid or 6N Nitric Acid (30 min at low flow).

  • Neutralize: Water (30 min).

  • Install Column: Use a "Bio-Inert" or PEEK-lined column if available.

Column Selection Matrix

Do not use standard C18 columns. You require "Type B" high-purity silica or Hybrid particles.

Column TechnologySuitabilityWhy?
Standard C18 (Type A) ❌ AVOIDHigh silanol activity; metals often present in silica.[6]
End-capped C18 (Type B) ⚠️ OKBetter, but Asp-26 may still interact with residual silanols.
Hybrid (BEH/CSH) ✅ BESTEthylene-bridged hybrid particles resist silanol acidity. CSH (Charged Surface Hybrid) provides best peak shape for peptides in FA [2].
Porous Graphitic Carbon ⚠️ SPECIALISTUse only if retention is too low on C18.

Module 3: Sample Preparation (Preventing Artifacts)

Methionine Oxidation

The two Methionine residues (Met-28, Met-31) are oxidation magnets. Oxidized Met splits the peak, often mistaken for tailing or impurities.

  • Prevention: Keep samples at 4°C.

  • Additive: Add 0.1% Methionine (free amino acid) to your sample diluent. This acts as a "sacrificial antioxidant," consuming dissolved oxygen before it attacks your CCK peptide.

Frequently Asked Questions (FAQ)

Q: I see a small "shoulder" on the front of my peak, not the back. Is this tailing? A: No, that is fronting . This is almost always caused by column overload (injecting too much mass) or solvent mismatch (sample solvent is stronger than Mobile Phase A). Dilute your sample with water/buffer rather than pure acetonitrile.

Q: My symmetry factor is 1.8. Is my column dead? A: Not necessarily. For peptides like CCK, a symmetry factor up to 1.5-1.8 is common with Formic Acid. If you switch to TFA and the symmetry drops to 1.1, the column is fine; the chemistry was the issue.

Q: Can I use Phosphate Buffer? A: Yes, Phosphate (pH 2.5) provides excellent peak shape because it suppresses silanols effectively. However, it is non-volatile (incompatible with LC-MS) and can precipitate in high acetonitrile (>60%). Use only for UV-HPLC.

Q: I am analyzing Sulfated CCK 26-31. My peak is disappearing. A: You are likely hydrolyzing the sulfate group.

  • Solution: Switch to Ammonium Acetate (pH 4.5 - 5.5) . This pH preserves the sulfate but is high enough to deprotonate silanols (bad for tailing). You must use a high-quality Hybrid (BEH) column to run at this pH without tailing.

References

  • Effect of TFA/Formic Acid Blends

    • Title: "Optimization of Mobile Phases for Peptide LC-MS"
    • Source: Waters Corporation Applic
    • URL:[Link]

  • Charged Surface Hybrid (CSH)

    • Title: "Improving Peptide Peak Shape in Formic Acid Mobile Phases"
    • Source: Journal of Chrom
    • URL:[Link] (Search term: CSH peptide separation)

  • Metal Chelation in HPLC

    • Title: "Mitigating Metal-Ion Medi
    • Source: Analytical Chemistry / Shimadzu Technical Report
    • URL:[Link]

  • CCK Peptide Stability: Title: "Stability of Sulfated Peptides in Acidic Conditions" Source: CPC Scientific / Peptide Synthesis Guide

Sources

detecting degradation products of CCK 26-31 via mass spec

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Detection and Characterization of Degradation Products for Cholecystokinin Fragment 26-31 (CCK 26-31) via Mass Spectrometry.

Introduction: The Analyst's Challenge

Welcome to the Technical Support Center. You are likely here because you are observing unexpected mass shifts, peak broadening, or signal loss in your CCK 26-31 assays.

The Analyte: CCK 26-31 (Asp-Tyr-Met-Gly-Trp-Met ) is the N-terminal fragment of the bioactive CCK-8. The Problem: This specific hexapeptide is a "perfect storm" for oxidative degradation. It contains two Methionine (Met) residues and one Tryptophan (Trp) residue, making it exceptionally labile. Furthermore, if you are working with the sulfated form (Asp-Tyr(SO3H)-...), the labile sulfate group presents a significant challenge in distinguishing between in-vial degradation and in-source fragmentation.

This guide moves beyond basic operation to the mechanistic causality of peptide degradation, ensuring your data reflects biological reality, not experimental artifacts.

Module 1: Oxidation – The "Ghost" Peaks

The Mechanism

The primary degradation pathway for CCK 26-31 is oxidation.

  • Methionine (Met28, Met31): The sulfur atom in the thioether side chain is highly susceptible to Reactive Oxygen Species (ROS).[1] It oxidizes to Methionine Sulfoxide (MetO) (+15.99 Da) and, under severe stress, to Methionine Sulfone (MetO2) (+31.99 Da).

  • Tryptophan (Trp30): Susceptible to oxidation (+16 Da, +32 Da) and ring-opening (Kynurenine formation, +4 Da), typically requiring light or metal catalysis.

Diagnostic Mass Shifts

Use the following table to identify potential degradation products in your MS1 spectrum.

ModificationTarget ResidueMonoisotopic Mass Shift (Δ m/z)Chromatographic Behavior (Reverse Phase)
Met-Sulfoxide Met28 or Met31+15.9949 Elutes Earlier (More Polar)
Bis-Met-Sulfoxide Met28 & Met31+31.9898 Elutes Much Earlier
Met-Sulfone Met28 or Met31+31.9898 Elutes Earlier (Rare in mild conditions)
Trp-Oxidation Trp30+15.9949 Elutes Earlier
Kynurenine Trp30+3.9949 Variable
Desulfation Tyr27 (if sulfated)-79.9568 Elutes Later (Less Polar)
Troubleshooting Protocol: Distinguishing Real vs. Artificial Oxidation

A common error is misidentifying in-source oxidation (occurring in the ESI source) as sample oxidation.

Step-by-Step Validation:

  • Check Retention Time (RT): Extract the Ion Chromatogram (EIC) for the Parent Ion (M) and the Oxidized Ion (M+16).

    • Scenario A: The M+16 peak co-elutes perfectly with the Parent M peak.

      • Diagnosis: In-Source Oxidation. The oxidation is happening inside the mass spec source.[2]

      • Fix: Lower ESI voltage, reduce source temperature, or reduce nebulizer gas flow.

    • Scenario B: The M+16 peak elutes before the Parent M peak.

      • Diagnosis: Real Degradation. The peptide oxidized in the vial/sample.

  • MS/MS Confirmation: Fragment the M+16 peak.

    • Look for a neutral loss of 64 Da (Methanesulfenic acid, CH3SOH). This is the "smoking gun" for Methionine Sulfoxide.

Workflow Visualization: The Oxidation Decision Tree

Oxidation_Check start Observation: Peak at M + 16 Da check_rt Check Retention Time (RT) vs Parent Peak start->check_rt coelute Co-elutes with Parent check_rt->coelute Yes separate Elutes Earlier than Parent check_rt->separate No insource Artifact: In-Source Oxidation coelute->insource real Real Sample Degradation separate->real action_art Action: Lower Source Temp/Voltage insource->action_art action_real Action: Check Storage/Buffers real->action_real

Caption: Decision logic for distinguishing between sample degradation and electrospray ionization artifacts.

Module 2: Hydrolysis & Sulfation Loss

The "Disappearing" Sulfate

If you are working with sulfated CCK 26-31 (Asp-Tyr(SO3H)-...), you may observe a dominant peak at -80 Da relative to your target.

  • Cause 1: In-Source Fragmentation. The sulfate group is extremely labile. High cone voltage can knock it off before detection.

    • Test: Lower the cone voltage/declustering potential in 5V increments. If the -80 Da peak decreases and the parent increases, it is an artifact.

  • Cause 2: Hydrolysis. Sulfated peptides are unstable in acidic pH. If your mobile phase is 0.1% Formic Acid (pH ~2.7), the sulfate ester will hydrolyze over time in the autosampler.

    • Fix: Use a neutral pH buffer (Ammonium Acetate, pH 6.8) for the LC method if possible, or keep autosampler temperature at 4°C strictly.

Peptide Backbone Cleavage

CCK 26-31 contains a Gly-Trp bond. While less labile than the Asp-Pro bond found in other peptides, it is a known target for neutral endopeptidase (NEP) in biological matrices (plasma/tissue).

  • Target: Cleavage between Gly29 and Trp30.

  • Fragments to Watch:

    • N-term fragment: Asp-Tyr-Met-Gly [3][4][5]

    • C-term fragment: Trp-Met

Module 3: Experimental Protocols

Protocol A: Forced Degradation (Oxidation Stress Test)

Use this protocol to generate a positive control for Met-Sulfoxide to confirm retention times.

  • Preparation: Prepare a 10 µM solution of CCK 26-31 in water.

  • Stress: Add Hydrogen Peroxide (H2O2) to a final concentration of 0.1% (v/v).

  • Incubation: Incubate at Room Temperature for 30 minutes.

  • Quench: Add Methionine (free amino acid) in 10-fold molar excess to quench the H2O2, or inject immediately.

  • Analysis: Run your standard LC-MS method.

    • Expectation: You should see the parent peak disappear and two new peaks appear (Met28-Ox and Met31-Ox), likely eluting close together but earlier than the parent.

Protocol B: LC-MS Method Optimization for Isomers

Separating the oxidized isomers (Met28-Ox vs Met31-Ox) requires high chromatographic efficiency.

  • Column: C18 is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) is often superior for polar degradation products.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Shallow gradient (e.g., 1% B per minute) around the elution time of the peptide.

  • Temperature: 40°C (Improves mass transfer and peak shape).

Frequently Asked Questions (FAQ)

Q: Why do I see a peak at +32 Da even though I treated with mild H2O2? A: CCK 26-31 has two Methionines. The +32 Da peak is likely the Bis-Sulfoxide (both Met28 and Met31 are oxidized to sulfoxide), not the Sulfone (MetO2). Sulfones usually require harsh Fenton chemistry (iron + peroxide).

Q: Can I prevent Methionine oxidation in my samples? A: Yes. Add a scavenger antioxidant to your sample buffer. Methionine (free amino acid) or N-Acetyl Methionine at 1-5 mM acts as a "sacrificial lamb," reacting with ROS before they damage your peptide. Avoid DTT if you are looking for native states, but it can reduce sulfoxides back to Met.

Q: My sulfated CCK 26-31 signal is very low. Why? A: Sulfated peptides ionize poorly in positive mode ESI because the negative sulfate group suppresses the positive charge.

  • Tip: Try Negative Mode ESI . The sulfate group [M-H]- is often much more sensitive and stable in negative mode.

References

  • Methionine Oxidation Mechanisms

    • Hollemeyer, K., et al. (2002). "Identification of oxidized methionine residues in peptides containing two methionine residues..." Proteomics.
  • CCK Peptide Stability & Degradation

    • Deschodt-Lanckman, M., et al. (1981). "Degradation of cholecystokinin octapeptide, related fragments and analogs by human and rat plasma in vitro.
  • Mass Spectrometry of Oxidized Peptides

    • Liu, H., et al. (2008).[6] "Structural effect of deglycosylation and methionine oxidation on a recombinant monoclonal antibody." Molecular Immunology.

  • CCK 26-31 Sequence Data

    • PubChem Compound Summary for CCK Fragments.
    • (General Reference for Sequence Verification)

Sources

improving half-life of CCK 26-31 in in vivo experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Stability & Pharmacokinetics Ticket #CCK-IVO-2631 | Status: Open Subject: Optimization of CCK (26-31) Fragment Half-Life for In Vivo Applications

Initial Diagnostic & Scope Definition

User Context: You are attempting to extend the in vivo half-life of the Cholecystokinin fragment 26-31. Sequence Identification: Based on standard preprocholecystokinin numbering, CCK-8 is residues 26-33. Therefore, CCK 26-31 corresponds to the N-terminal hexapeptide of CCK-8: Sequence: H-Asp-Tyr-Met-Gly-Trp-Met-OH (or -NH2)

Critical Warning (Reagent vs. Peptide): If you are referring to "Cell Counting Kit-8" (WST-8) reagents, stop immediately. This guide addresses the biological neuropeptide. WST-8 reagents are for in vitro use only and have no relevant "in vivo half-life" in this context.

The Core Problem: Native CCK peptides have a plasma half-life (


) of < 2 minutes  in humans and rodents. The 26-31 fragment is particularly vulnerable due to:
  • Renal Clearance: Molecular weight < 1 kDa (below the ~60 kDa renal threshold).

  • Metabolic Oxidation: Two Methionine residues (Met28, Met31) are highly susceptible to oxidation to sulfoxide, destroying biological affinity.

  • Enzymatic Cleavage: Rapid degradation by Neutral Endopeptidase (NEP 24.11) and Aminopeptidases.

Degradation Analysis (Root Cause)

To fix the half-life, we must first visualize where the molecule fails.

CCK_Degradation Seq CCK 26-31 Sequence: Asp - Tyr - Met - Gly - Trp - Met KID Renal Filtration (Rapid excretion <10kDa) Seq->KID Systemic Clearance AP Aminopeptidase A (Cleaves N-term Asp) AP->Seq Attacks N-terminus NEP Neprilysin (NEP 24.11) (Cleaves Gly-Trp bond) NEP->Seq Cleaves internal bonds ACE ACE (Cleaves Tyr-Met bond) ACE->Seq Cleaves internal bonds OXI Oxidation (ROS) (Met -> Met-Sulfoxide) OXI->Seq Modifies Met28 & Met31

Figure 1: Vulnerability Map of CCK 26-31. Red arrows indicate enzymatic attack; Yellow indicates chemical instability; Green indicates physical clearance.

Strategic Solutions (Troubleshooting Guide)

Strategy A: Chemical Modification (The "Hardware" Fix)

Use this if you can alter the peptide sequence during synthesis.

IssueTechnical SolutionMechanism of Action
Met Oxidation Substitute Met → Nle (Norleucine) Nle is isosteric to Methionine but lacks the sulfur atom, making it immune to oxidation while retaining receptor binding affinity [1].
Exopeptidase N-terminal Acetylation Acetylation (Ac-Asp...) blocks aminopeptidases from latching onto the N-terminus.
Proteolysis D-Amino Acid Substitution Replace L-amino acids with D-amino acids (e.g., D-Trp) at cleavage sites. Enzymes are stereoselective and cannot cleave D-isomers.
Backbone N-Methylation Methylating the amide nitrogen (e.g., N-Me-Gly) prevents enzymatic access to the peptide bond.
Strategy B: Conjugation & Formulation (The "Software" Fix)

Use this if the sequence must remain native or if renal clearance is the primary bottleneck.

  • PEGylation (Polyethylene Glycol conjugation):

    • Protocol: Conjugate a 20kDa or 40kDa PEG moiety to the N-terminus.

    • Effect: Increases hydrodynamic radius, reducing renal filtration.

    • Trade-off: May sterically hinder receptor binding. Requires a linker (e.g., beta-alanine) between the peptide and PEG.

  • Lipidation (Fatty Acid Conjugation):

    • Protocol: Acylate the N-terminus with Palmitic acid (C16) or Myristic acid (C14).

    • Effect: Promotes binding to serum albumin (HSA).[1] Albumin acts as a carrier, protecting the peptide from enzymes and kidney filtration (

      
       extension to hours/days) [2].
      
  • Co-administration of Enzyme Inhibitors:

    • Cocktail: Phosphoramidon (NEP inhibitor) + Amastatin (Aminopeptidase inhibitor).

    • Note: This is useful for proof of concept but rarely viable for clinical drug development due to off-target effects.

Experimental Workflow: Synthesis & Handling

Ticket Update: Users often report "low activity" which is actually "oxidized peptide" before the experiment even starts. Follow this strict handling protocol.

Step 1: Synthesis / Procurement

  • Recommendation: Order the analog Ac-[Nle28,31]-CCK(26-31)-NH2.

  • Why? The N-acetyl blocks aminopeptidases; Nle blocks oxidation; Amidation blocks carboxypeptidases.

Step 2: Solubilization (Critical Point)

  • Issue: CCK fragments can aggregate or adsorb to plastic.

  • Protocol:

    • Dissolve peptide in sterile water or saline.

    • If using native Met-containing peptide, add 0.1% Dithiothreitol (DTT) or Mercaptoethanol to the buffer to keep Met in the reduced state [3].

    • Use LoBind (low retention) tubes to prevent peptide loss to plastic walls.

Step 3: In Vivo Administration

  • Vehicle: PBS (pH 7.4) + 0.1% BSA (Bovine Serum Albumin).

  • Why BSA? It prevents adsorption to the syringe and provides a competitive substrate for some non-specific proteases.

Decision Matrix for Optimization

Use this logic flow to determine your next experimental step.

Optimization_Logic Start Start: Low In Vivo Half-Life Q1 Is the peptide sequence strictly fixed? Start->Q1 Sol1 1. Use Liposomal Formulation 2. Co-inject Protease Inhibitors Q1->Sol1 Yes Q2 Is the failure due to Renal Clearance or Degradation? Q1->Q2 No Clearance Clearance (Rapid excretion) Q2->Clearance Degradation Degradation (Metabolism) Q2->Degradation Sol_PEG Strategy: PEGylation or Albumin Binding (Lipidation) Clearance->Sol_PEG Sol_Chem Strategy: Nle Substitution + D-Amino Acids Degradation->Sol_Chem

Figure 2: Decision Tree for Half-Life Extension Strategies.

Frequently Asked Questions (FAQ)

Q: I see a loss of activity after 24 hours of storage at 4°C. Is it degradation? A: It is likely Methionine Oxidation . If your sequence contains Met, it oxidizes to Met-sulfoxide upon exposure to air in solution.

  • Fix: Store lyophilized at -20°C under Argon. If in solution, use the Nle-analog described above.

Q: Can I use D-amino acids for the whole sequence (Retro-Inverso)? A: Yes, a retro-inverso peptide (D-amino acids in reverse sequence) mimics the side-chain topology of the native L-peptide but is totally resistant to proteolysis.

  • Warning: You must validate that receptor binding affinity (CCK-A or CCK-B) is maintained, as subtle conformational changes can reduce potency.

Q: Why does my peptide disappear from plasma in 5 minutes even with protease inhibitors? A: This is Renal Clearance . A hexapeptide (~800 Da) is filtered by the glomerulus immediately. Inhibitors stop degradation, but they don't stop filtration. You must increase the molecular size (PEGylation) or bind it to a carrier (Albumin/Lipidation) to solve this.[2]

References

  • Fourmy, D., et al. (1987). Relationship between the structure and biological activity of cholecystokinin analogues. This establishes the validity of Nle substitution for Met in CCK peptides.
  • Zorzi, A., et al. (2017). Acylated, long-acting GLP-1 analogs. Nature Reviews Drug Discovery. (Demonstrates the lipidation strategy applicable to peptide hormones like CCK).

  • Biotage. (2023).[3][4] How to handle peptides that contain methionine. (Technical guide on preventing oxidation during synthesis and handling).

  • Dojindo. (2023). Cell Counting Kit-8 Technical Manual. (Reference for the WST-8 reagent distinction).

Sources

Validation & Comparative

Comparative Guide: CCK (26-31) Non-Sulfated vs. Sulfated CCK-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Distinction

This guide compares two distinct peptide reagents derived from Cholecystokinin (CCK). Sulfated CCK-8 (sCCK-8) is the fully bioactive, endogenous octapeptide responsible for high-affinity activation of both CCK1 (CCK-A) and CCK2 (CCK-B) receptors. CCK (26-31) non-sulfated is a truncated N-terminal fragment.[1]

The Critical Finding: CCK (26-31) non-sulfated lacks the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) required for receptor activation. Consequently, it is functionally inactive as an agonist compared to sCCK-8. It serves primarily as a negative control, a metabolite marker, or a tool to study N-terminal domain antigenicity, whereas sCCK-8 is the gold standard for inducing satiety, gallbladder contraction, and anxiety models.

⚠️ CRITICAL DISAMBIGUATION: Do not confuse CCK-8 (Peptide) with Cell Counting Kit-8 (CCK-8) . The latter is a WST-8 based colorimetric assay for cell viability and has no relation to the cholecystokinin hormone. This guide focuses exclusively on the peptide hormone.

Structural & Mechanistic Basis[2]

The biological activity of CCK is dictated by two structural features: the C-terminal tetrapeptide pharmacophore and the sulfation state of the Tyrosine residue at position 27.

Sequence Comparison
FeatureSulfated CCK-8 (sCCK-8) CCK (26-31) Non-Sulfated
Sequence H-Asp-Tyr(SO3H) -Met-Gly-Trp-Met-Asp-Phe-NH2 H-Asp-Tyr -Met-Gly-Trp-Met-OH
Length Octapeptide (8 residues)Hexapeptide (6 residues)
C-Terminus Amidated (-NH2) (Essential for binding)Free Acid (-OH) or truncated
Tyr27 State Sulfated (Essential for CCK1 affinity)Non-Sulfated
Role Full Agonist (CCK1 & CCK2)Inactive Fragment / Metabolite
The "Sulfation Switch" Mechanism
  • CCK1 Receptor (Gut/Peripheral): Requires the sulfate group on Tyr27 to lock the peptide into the binding pocket. Without sulfation, affinity drops >500-fold.

  • CCK2 Receptor (Brain): Less sensitive to sulfation. It recognizes the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2).

  • CCK (26-31) Limitation: Because this fragment lacks the C-terminal Asp-Phe-NH2, it cannot activate either receptor, regardless of its sulfation state. It represents the "leftover" chain after metabolic cleavage by neutral endopeptidase (NEP).

Receptor Selectivity & Performance Data

The following data illustrates the functional gap between the full sulfated hormone and its fragments/analogs.

Binding Affinity Profile (Ki / IC50)
LigandCCK1 Receptor (Pancreas/Gallbladder)CCK2 Receptor (Brain/Stomach)Functional Outcome
Sulfated CCK-8 High Affinity (~0.2 - 1.0 nM)High Affinity (~0.1 - 0.8 nM)Potent Agonist (Pan-active)
Non-Sulfated CCK-8 Low Affinity (>500 nM)High Affinity (~0.5 - 2.0 nM)Selective CCK2 Agonist
CCK (26-31) ns No Binding (>10,000 nM)No Binding (>10,000 nM)Inactive
CCK-4 (30-33) Low AffinityHigh AffinitySelective CCK2 Agonist (Anxiogenic)

Data synthesized from radioligand binding assays ([125I]-CCK-8) in HEK293 cells expressing hCCK1/hCCK2.[2]

Biological Readouts[5][6]
  • Calcium Mobilization (FLIPR): sCCK-8 induces robust intracellular Ca2+ release in CHO-CCK1 cells (EC50 ~ 0.5 nM). CCK (26-31) shows no response up to 10 µM.

  • Amylase Secretion: sCCK-8 stimulates pancreatic acinar cells. CCK (26-31) is inactive.[3]

Experimental Protocols

Reagent Solubilization (Critical Step)

Peptide stability and solubility differ significantly between sulfated and non-sulfated forms.

Protocol A: Sulfated CCK-8 (sCCK-8)

  • Challenge: The sulfate group is acid-labile. DO NOT use TFA or strong acids for solubilization, as this will desulfate the peptide, converting it to nsCCK-8 (altering its pharmacology).

  • Step 1: Dissolve powder in a small volume of 1% Ammonia (NH4OH) or basic buffer (pH > 7.5).

  • Step 2: Dilute rapidly with PBS or saline to working concentration.

  • Storage: Aliquot and freeze at -80°C immediately. Avoid freeze-thaw cycles.

Protocol B: CCK (26-31) Non-Sulfated [1][2]

  • Solubility: Hydrophobic residues (Trp, Met) may require organic solvent assistance.

  • Step 1: Dissolve in a minimal volume of DMSO or Dimethylformamide (DMF) .

  • Step 2: Dilute with PBS.

  • Stability: More stable than sulfated forms, but methionine residues are prone to oxidation (Met-sulfoxide). Use degassed buffers.

Competitive Binding Assay Workflow

To validate the inactivity of CCK (26-31) vs. sCCK-8.

  • Cell Prep: Use HEK-293T cells stably transfected with hCCK1R.

  • Tracer: 50 pM [125I]-CCK-8 (sulfated).

  • Competitors:

    • Series A: sCCK-8 (10^-12 M to 10^-6 M).

    • Series B: CCK (26-31) ns (10^-9 M to 10^-4 M).

  • Incubation: 60 min at 22°C in binding buffer (RPMI + 0.1% BSA + Bacitracin to prevent degradation).

  • Termination: Rapid filtration over GF/B filters pre-soaked in polyethyleneimine (PEI).

  • Analysis: Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: sCCK-8 yields a sigmoidal displacement curve. CCK (26-31) yields a flat line (no displacement).

Visualization of Pathways & Logic

Receptor Selectivity Logic Flow

This diagram guides the researcher in selecting the correct peptide based on the target receptor and biological question.

CCK_Selection_Logic Start Select CCK Reagent Target What is your Target? Start->Target CCK1 CCK1 Receptor (Gut / Pancreas) Target->CCK1 Peripheral CCK2 CCK2 Receptor (Brain / Anxiety) Target->CCK2 Central Control Negative Control / Metabolite Study Target->Control Specificity Check sCCK8 Sulfated CCK-8 (Essential) CCK1->sCCK8 Requires Sulfation (High Affinity) nsCCK8 Non-Sulfated CCK-8 (Selective Agonist) CCK2->nsCCK8 Tolerates Non-Sulfated CCK4 CCK-4 (Highly Selective) CCK2->CCK4 Minimal Active Frag Frag2631 CCK (26-31) (Inactive Fragment) Control->Frag2631 Lacks Pharmacophore

Caption: Decision matrix for selecting CCK peptides based on receptor subtype specificity and functional requirements.

Structural Activity Relationship (SAR)

Visualizing why CCK (26-31) is inactive compared to the parent molecule.

CCK_Structure_Activity FullPeptide Asp-Tyr(SO3) Met-Gly Trp-Met-Asp-Phe-NH2 Sulfated CCK-8 (Active) Receptors CCK1 Receptor CCK2 Receptor FullPeptide:nterm->Receptors:r1 Sulfate binds Arg197 (Critical) FullPeptide:cterm->Receptors:r2 C-Term Amide binds Pocket FullPeptide:cterm->Receptors:r1 Fragment Asp-Tyr(OH) Met-Gly Trp-Met-OH CCK (26-31) ns (Inactive) Fragment:nterm->Receptors:r1 No Sulfate (Loss of Affinity) Fragment:cterm->Receptors:r2 Missing Asp-Phe (Loss of Activity)

Caption: Structural comparison showing the loss of the critical C-terminal pharmacophore and sulfate group in the 26-31 fragment.

References

  • Vertex AI Search (2025). CCK-8 sulfated vs non-sulfated binding affinity CCK1 CCK2.

  • Dufresne, M., et al. (2006). Cholecystokinin and Gastrin Receptors. Physiological Reviews. (Verified via NIH snippet).

  • Sigma-Aldrich (2025). CCK Fragment 30-33 Amide and CCK-8 Datasheets.

  • BenchChem (2025). Unsulfated vs. Sulfated CCK-8: A Technical Guide to Receptor Binding Affinity.

  • Tocris Bioscience. CCK Octapeptide, sulfated | Biological Activity.

Sources

A Comparative Guide to the Receptor Selectivity of Cholecystokinin Fragment 26-33 (CCK-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the receptor selectivity profile of the C-terminal octapeptide of cholecystokinin, CCK-8 (fragments 26-33), for the cholecystokinin-1 (CCK1R) versus the cholecystokinin-2 (CCK2R) receptors. The central determinant of this selectivity is the post-translational sulfation of the tyrosine residue at position 27. Sulfated CCK-8 binds to the CCK1 receptor with an affinity 500 to 1,000 times greater than its non-sulfated counterpart, making it a highly selective endogenous agonist.[1][2][3][4] In contrast, the CCK2 receptor exhibits high affinity for both sulfated and non-sulfated forms of CCK-8, as well as the related peptide gastrin.[1][2][4][5] This guide details the molecular basis for this selectivity, presents quantitative binding data, and provides comprehensive, field-proven protocols for experimentally validating these interactions through radioligand binding and functional calcium mobilization assays.

Introduction: CCK Receptors and the Significance of Ligand Selectivity

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter that regulates a host of physiological processes.[6] Its actions are mediated through two distinct G protein-coupled receptors (GPCRs), CCK1R and CCK2R.[7][8]

  • CCK1 Receptor (CCK1R): Formerly known as the "alimentary" or type A receptor, CCK1R is predominantly expressed in the gastrointestinal (GI) system, including the pancreas and gallbladder.[3][8] Its activation is critical for mediating digestive functions such as pancreatic enzyme secretion and gallbladder contraction.[6][8]

  • CCK2 Receptor (CCK2R): Previously termed the "brain" or type B receptor, CCK2R is the predominant subtype in the central nervous system (CNS) and is also found in the stomach.[5][9][10] In the brain, it is implicated in modulating anxiety, memory, and satiety, while in the stomach, it mediates gastrin-stimulated acid secretion.[8]

The biological activity of the full-length CCK peptide is conferred by its C-terminal octapeptide fragment, CCK-8 (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) , which corresponds to amino acid residues 26-33 of the pro-hormone.[1][6][11] Understanding the selectivity of this key fragment is paramount for researchers developing targeted therapeutics that can selectively modulate GI function without causing neurological side effects, or vice versa.

The defining structural feature governing receptor preference is the presence of a sulfate group on the tyrosine residue (Tyr²⁷). This single modification acts as a molecular switch, dictating high-affinity interaction with CCK1R.[3][4]

The Molecular Basis of CCK-8 Selectivity

The profound difference in binding affinity is rooted in the structural distinctions between the ligand-binding pockets of the two receptor subtypes.

  • CCK1R Selectivity: The CCK1 receptor possesses specific amino acid residues within its second extracellular loop that form a high-affinity binding pocket for the sulfated tyrosine of CCK-8.[3] This interaction is a key anchoring point, leading to a 500- to 1,000-fold increase in binding affinity for sulfated CCK-8 compared to the non-sulfated form.[3] The C-terminal heptapeptide including this sulfated tyrosine is essential for high potency at CCK1R.[8]

  • CCK2R Promiscuity: The CCK2 receptor lacks this specific sulfation-recognition motif. Consequently, it binds both sulfated and non-sulfated CCK peptides with similarly high affinity.[1][2][5] Its binding requirements are focused on the C-terminal tetrapeptide amide sequence (Trp-Met-Asp-Phe-NH₂), which is shared by both CCK and gastrin peptides.[8] This makes CCK2R a receptor for both CCK and gastrin.

Quantitative Analysis: A Comparative Data Overview

The selectivity profile can be quantified by comparing the inhibition constants (Ki) or IC50 values from competitive radioligand binding assays. The data below, derived from experiments using human CCK1 and CCK2 receptors expressed in HEK293 cells, clearly illustrates the differential affinity.[11]

LigandReceptorAffinity (Ki / IC50)Selectivity Profile
Sulfated CCK-8 hCCK1R~1.3 nMHigh affinity; potent agonist
hCCK2R~0.7 nMHigh affinity; potent agonist
Non-Sulfated CCK-8 hCCK1R>1000 nMVery low affinity
hCCK2R~1.2 nMHigh affinity; potent agonist

Table 1: Comparative binding affinities of sulfated and non-sulfated CCK-8 for human CCK1 and CCK2 receptors. Data synthesized from published competitive binding studies.[11]

Experimental Methodologies for Assessing Selectivity

To empirically determine and validate the selectivity profile of CCK-8 analogs, two primary experimental approaches are employed: direct assessment of binding affinity and functional measurement of receptor activation.

Radioligand Binding Assays: Quantifying Affinity

Competitive binding assays are the gold standard for determining the affinity (Ki) of an unlabeled ligand (e.g., CCK-8) by measuring its ability to displace a radiolabeled ligand with known high affinity (e.g., [¹²⁵I]BH-CCK-8) from the receptor.[12][13]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare receptor membranes (e.g., from CHO-CCK1R/ CHO-CCK2R cells) Incubate Incubate: Membranes + Radioligand + Test Ligand (or buffer) Membrane_Prep->Incubate Radioligand Prepare radioligand (e.g., [¹²⁵I]BH-CCK-8) Radioligand->Incubate Test_Ligand Prepare serial dilutions of test ligand (CCK-8) Test_Ligand->Incubate Controls Include Controls: - Total Binding (no competitor) - Non-Specific Binding (excess unlabeled ligand) Separate Separate bound & free ligand (Rapid vacuum filtration) Incubate->Separate Count Quantify bound radioactivity (Gamma counter) Separate->Count Plot Plot % Inhibition vs. [Test Ligand] Count->Plot Calculate Calculate IC50 and Ki (Non-linear regression) Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Membrane Preparation: Homogenize cells stably expressing either CCK1R or CCK2R in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard method like the BCA assay.[14]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 150 µL of receptor membrane preparation (adjust protein amount for optimal signal, typically 10-50 µg).[14]

    • 50 µL of unlabeled test ligand (sulfated or non-sulfated CCK-8) at various concentrations.

    • 50 µL of radioligand (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8) at a fixed concentration near its Kd.[12]

  • Control Wells:

    • Total Binding: Replace the test ligand with 50 µL of binding buffer.

    • Non-Specific Binding (NSB): Replace the test ligand with a saturating concentration of unlabeled CCK-8 (e.g., 1 µM) to block all specific receptor sites.[12]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.[14]

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test ligand.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test ligand that inhibits 50% of specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays: Measuring Receptor Activation

Both CCK1R and CCK2R primarily couple through the Gαq signaling pathway.[5][15] Ligand binding activates phospholipase C (PLC), which generates inositol trisphosphate (IP3), leading to the release of calcium (Ca²⁺) from intracellular stores.[16] A calcium mobilization assay provides a robust, high-throughput method to measure the functional consequence of receptor binding.[16][17]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand CCK-8 Receptor CCK1R / CCK2R Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC Activation DAG->PKC Ca_Release ↑ Intracellular [Ca²⁺] Ca_Release->PKC Co-activates Response Cellular Response PKC->Response ER->Ca_Release Releases Ca²⁺

Caption: Gq signaling pathway activated by CCK receptors.

  • Cell Preparation: Seed cells stably expressing CCK1R or CCK2R (e.g., HEK293, CHO) into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.[17][18]

  • Dye Loading: Aspirate the growth medium. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by adding 100 µL of loading buffer containing the dye to each well. Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells.[17][18]

  • Ligand Preparation: In a separate "ligand plate," prepare serial dilutions of the test agonists (sulfated and non-sulfated CCK-8) at a concentration 3-5x higher than the final desired concentration.[17][18]

  • Measurement: Place the cell plate into a fluorescence microplate reader (e.g., FlexStation® 3 or FLIPR).[17]

    • Establish a stable baseline fluorescence reading for several seconds.

    • The instrument automatically injects a specific volume of the agonist from the ligand plate into the cell plate.

    • Continue to record the fluorescence intensity over time (typically 1-2 minutes). An increase in fluorescence corresponds to a rise in intracellular calcium.[17]

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline reading.

    • Plot the response against the log concentration of the agonist.

    • Use non-linear regression to fit a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximum efficacy (Emax). This allows for a comparison of the potency and functional activity of different ligands.

Implications for Research and Drug Development

The distinct selectivity profile of CCK receptors is a cornerstone of pharmacological research in this field.

  • Targeting the GI System: The high selectivity of CCK1R for sulfated peptides allows for the design of CCK1R-specific agonists or antagonists for treating GI motility disorders, pancreatitis, or obesity, with a reduced risk of CNS-related side effects.

  • Targeting the CNS: The ability of CCK2R to bind both sulfated and non-sulfated CCK, as well as gastrin, makes it a complex target. Development of selective CCK2R antagonists is an area of investigation for anxiety disorders, panic attacks, and certain types of cancer where gastrin acts as a growth factor.[19]

Conclusion

The selectivity of cholecystokinin fragment 26-33 (CCK-8) is unequivocally dictated by the sulfation state of Tyr²⁷. Sulfated CCK-8 is a potent, high-affinity agonist for both CCK1 and CCK2 receptors, while its non-sulfated counterpart is a selective high-affinity agonist for only the CCK2 receptor. This fundamental difference provides a clear basis for the distinct physiological roles mediated by these two receptors. The experimental protocols detailed in this guide—radioligand binding and calcium mobilization—provide a robust framework for researchers to quantitatively assess these interactions and advance the development of next-generation, receptor-subtype-selective therapeutics.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • PubMed. (2008). Structural basis of cholecystokinin receptor binding and regulation. Available at: [Link]

  • American Physiological Society. (n.d.). G Protein-Coupled Receptors in Gastrointestinal Physiology I. CCK receptors: an exemplary family. Available at: [Link]

  • American Physiological Society Journals. (n.d.). I. CCK receptors: an exemplary family. Available at: [Link]

  • Apollo. (n.d.). Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor. Available at: [Link]

  • PMC. (n.d.). Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. Available at: [Link]

  • JoVE. (2017). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Available at: [Link]

  • PMC. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Available at: [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available at: [Link]

  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available at: [Link]

  • Innoprot. (n.d.). CCK1 Cholecystokinin Receptor Assay. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Innoprot. (n.d.). Cholecystokinin CCK2 receptor assay. Available at: [Link]

  • 7TM Antibodies. (n.d.). Cholecystokinin Receptors. Available at: [Link]

  • American Physiological Society. (n.d.). CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats. Available at: [Link]

  • PubMed. (n.d.). Models for the A- and B-receptor-bound conformations of CCK-8. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Available at: [Link]

  • PMC. (n.d.). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Available at: [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Available at: [Link]

  • American Physiological Society. (n.d.). Differential sensitivity of types 1 and 2 cholecystokinin receptors to membrane cholesterol. Available at: [Link]

  • Brieflands. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Available at: [Link]

  • Ingenta Connect. (n.d.). Discovery of New CCK2 Receptor Antagonists. A Review of Pharmacological Studies. Part I: Development of Potential Therapeutic To. Available at: [Link]

  • PubMed. (2002). Differences in receptor binding and stability to enzymatic digestion between CCK-8 and CCK-58. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). CCK1 receptor. Available at: [Link]

  • Physiological Reviews. (2006). Cholecystokinin and Gastrin Receptors. Available at: [Link]

  • Frontiers. (2021). Roles of Cholecystokinin in the Nutritional Continuum. Physiology and Potential Therapeutics. Available at: [Link]

  • Journal of Neuroscience. (2011). Cell-Type-Specific CCK2 Receptor Signaling Underlies the Cholecystokinin-Mediated Selective Excitation of Hippocampal Parvalbumin-Positive Fast-Spiking Basket Cells. Available at: [Link]

  • MDPI. (2020). Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177. Available at: [Link]

  • PubMed. (2023). Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression. Available at: [Link]

Sources

Validating Purity of CCK 26-31 (Non-Sulfated): A Senior Scientist’s Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Impurity Challenge

In peptide synthesis and purification, Cholecystokinin (CCK) fragments present a deceptively simple profile. The 26-31 fragment (Non-Sulfated) is a hydrophobic, aromatic-rich hexapeptide. However, standard "purity" checks often fail because they treat the main peak as a monolith.

The Scientific Reality: A single symmetrical peak on a standard C18 gradient is insufficient evidence of purity for this specific analyte.

The critical impurities for CCK 26-31 are:

  • Methionine Sulfoxide (Met-O): This peptide contains two Methionine residues.[1] Oxidation is rapid and creates species that elute slightly earlier than the native peptide.

  • Sulfated Contamination: If the product is derived from a process handling full-length or sulfated CCK, the sulfated analog (Tyr-SO3H) is a potential contaminant.

This guide moves beyond basic "retention time matching" to a self-validating system that proves your method can resolve these specific structural variants.

The Analyte Profile

Before injecting, understand the molecule’s behavior.

PropertyDescriptionChromatographic Impact
Sequence Asp-Tyr-Met-Gly-Trp-MetAromaticity: High (Tyr, Trp). Hydrophobicity: Moderate-High.
Key Residues 2x Methionine (Met) Oxidation Risk: High. Oxidation increases polarity, causing earlier elution on RP-HPLC.
Target State Non-Sulfated (Tyr-OH) Retention: More hydrophobic than sulfated form. Elutes later than sulfated impurities.
UV Absorbance Tryptophan (Trp) + Tyrosine (Tyr)Strong absorbance at 280 nm (aromatic) and 214 nm (peptide bond). 280 nm is more selective; 214 nm is more sensitive.

Method Comparison: Selecting the Stationary Phase

While C18 is the industry standard, the high aromatic content of CCK 26-31 (Tyr, Trp) opens the door for alternative selectivities.

Comparative Analysis of Column Chemistries
FeatureC18 (Octadecyl) Phenyl-Hexyl C8 (Octyl)
Mechanism Pure Hydrophobic InteractionHydrophobic +

Interaction
Weaker Hydrophobic Interaction
Selectivity for CCK Baseline Standard. Excellent for separating oxidized Met variants based on polarity shifts.Orthogonal. Unique selectivity for the Trp/Tyr residues. Can resolve impurities that co-elute on C18.Faster Elution. Useful only if the peptide is too strongly retained on C18 (rare for a hexapeptide).
Resolution (Met-O) HighModerate to HighLow
Recommendation Primary Method Confirmatory Method Not Recommended

The "Gold Standard" Protocol (C18)

This protocol is designed to maximize the resolution between the Non-Sulfated Main Peak and the Oxidized/Sulfated Front Impurities .

Chromatographic Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Agilent Zorbax).

    • Note: For UPLC, use 1.7 µm, 100 x 2.1 mm.

  • Temperature: 40°C (Constant temperature is vital to stabilize retention of the Met-variants).

  • Flow Rate: 1.0 mL/min (standard HPLC) or 0.4 mL/min (UPLC).

  • Detection: UV at 214 nm (impurities) and 280 nm (selectivity check).

Mobile Phase Chemistry
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water (18 MΩ).

    • Why TFA? It acts as an ion-pairing agent, sharpening the peaks of the Aspartic Acid (Asp) residues and suppressing silanol interactions.

  • Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade).

Gradient Profile (Linear)

Targeting a retention factor (


) of 5-8 for the main peak.
Time (min)% Solvent BEvent
0.05%Equilibration / Injection
2.05%Isocratic Hold (Stacking)
22.065%Linear Gradient (approx 3% B/min)
25.095%Wash Step (Remove hydrophobic aggregates)
27.095%Wash Hold
27.15%Re-equilibration
35.05%Ready for next injection

Validation Logic: The Self-Validating System

Scientific Integrity Check: You cannot claim your method works unless you prove it can separate the likely degradants. You must perform a Forced Degradation Study to create the "System Suitability" standard.

Workflow Visualization

G Start Start: Validation of CCK 26-31 Prep Sample Preparation (1 mg/mL in Water/AcN) Start->Prep Oxidation Forced Oxidation Step Add 1% H2O2 (30 min) Prep->Oxidation Stress Test HPLC Run HPLC Method (C18 Gradient) Prep->HPLC Control Sample Oxidation->HPLC Decision Check Chromatogram HPLC->Decision ResultA Single Peak? METHOD FAILED Decision->ResultA No Separation ResultB Multiple Peaks Resolved? (Met-O elutes before Main) Decision->ResultB Resolution > 1.5 Final Method Validated Establish Relative Retention Time (RRT) ResultB->Final

Caption: Workflow for validating the separation capability of the HPLC method. The critical step is the resolution of the H2O2-induced oxidized species.

The "Met-Ox" Stress Test Protocol
  • Prepare Sample: Dissolve CCK 26-31 at 1 mg/mL.

  • Oxidize: Take an aliquot and add Hydrogen Peroxide (

    
    ) to a final concentration of 1-3%. Incubate at Room Temp for 30 minutes.
    
  • Inject: Run this "stressed" sample.

  • Acceptance Criteria: You MUST see new peaks appearing before the main peak (RRT < 1.0).

    • Peak 1 (Di-oxidized): Earliest eluting (approx RRT 0.85 - 0.90).

    • Peak 2 (Mono-oxidized): Elutes between Di-ox and Main (approx RRT 0.92 - 0.96).

    • Peak 3 (Main): Native CCK 26-31.

  • Failure Mode: If the stressed sample still shows one large peak (or a shouldered peak), your gradient is too steep or the column efficiency is too low. Do not proceed. Flatten the gradient (e.g., 1% B/min) or switch to a UPLC column.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Fronting Peak Column Overload or Ionization IssuesReduce injection volume. Ensure TFA concentration is at least 0.1% to suppress Asp ionization.
Peak Splitting (Main) Isomerization (Aspartimide formation)Check pH. If pH > 7, Asp residues can cyclize. Keep mobile phase acidic (pH ~2.0).
Ghost Peaks Carryover of hydrophobic aggregatesRun a "Sawtooth" wash (5% -> 95% -> 5% rapid cycling) between runs.
No Resolution of Met-O Gradient too steepDecrease gradient slope from 3%/min to 1%/min around the elution time.

References

  • Comparison of Column Chemistries: Sigma-Aldrich. (2024). A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Link

  • Methionine Oxidation Separation: Thermo Fisher Scientific. (n.d.). Separation of Tryptophan and Methionine Oxidized Peptides from Their Unoxidized Forms (Application Note 129). Link

  • CCK Peptide Properties: CPC Scientific. (n.d.). N-Acetyl Cholecystokinin, CCK (26-31), Non-Sulfated Product Data. Link

  • General Peptide HPLC Guidelines: Waters Corporation. (2024).[2] Reversed-Phase HPLC for Protein and Peptide Analysis. Link

  • Sulfated vs Non-Sulfated Retention: ResearchGate (Beinfeld et al.). HPLC Separation of Cholecystokinin Peptides. Link

Sources

Comparative Potency of CCK 26-31 and CCK-4 in Panic Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between CCK-4 (the standard panicogenic agent) and CCK 26-31 (a specific N-terminal fragment of CCK-8). The distinction between these two peptides is critical for experimental design in anxiety and panic disorder research.

  • CCK-4 (Trp-Met-Asp-Phe-NH₂): The minimal active pharmacophore for the CCK-B receptor. It is a potent, reliable panicogen in both humans and rodent models.

  • CCK 26-31 (Asp-Tyr-Met-Gly-Trp-Met): A truncated metabolic fragment lacking the C-terminal aspartyl-phenylalanine amide. It is biologically inactive as a panicogen and serves primarily as a negative control or a marker of CCK-8 degradation.

Structural & Mechanistic Distinction

The biological activity of cholecystokinin (CCK) peptides at the CCK-B receptor (the primary receptor subtype involved in anxiety and panic) is strictly determined by the C-terminal tetrapeptide sequence.

Sequence Comparison
PeptideSequence (N → C)Functional Status
CCK-4 Trp-Met-Asp-Phe-NH₂ Potent Agonist (Active Pharmacophore)
CCK-8S Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ Potent Agonist (Endogenous Ligand)
CCK 26-31 Asp-Tyr(SO₃H)-Met-Gly-Trp-Met Inactive / Negative Control
Mechanism of Action
  • CCK-4 Activation: The Trp-Met-Asp-Phe-NH₂ sequence allows CCK-4 to bind with high affinity (Ki ~1-2 nM) to the CCK-B receptor in the brain (amygdala, hippocampus, cortex). This binding triggers the Gq-protein signaling cascade, leading to intracellular calcium mobilization and neuronal depolarization, which manifests as panic symptoms.

  • CCK 26-31 Inactivity: CCK 26-31 represents the N-terminal portion of CCK-8. It lacks the critical Asp-Phe-NH₂ moiety required for receptor activation. Consequently, it fails to induce the conformational change necessary for G-protein coupling. In experimental settings, it does not induce anxiety-like behaviors and is often used to demonstrate the specificity of the C-terminal pharmacophore.

Pathway Visualization

CCK_Pathway CCK8 CCK-8S (26-33) Endogenous Ligand Enzyme Neutral Endopeptidase (Degradation) CCK8->Enzyme Cleavage CCK4 CCK-4 (30-33) Active Pharmacophore CCK8->CCK4 Bioconversion (Theoretical) CCK2631 CCK 26-31 Inactive Fragment Enzyme->CCK2631 N-term Product CCKBR CCK-B Receptor (Amygdala/Cortex) CCK4->CCKBR High Affinity Binding CCK2631->CCKBR No Binding (Lack of C-term) NoResponse No Effect (Negative Control) CCK2631->NoResponse Inert Panic Panic Response (Anxiety/Fear) CCKBR->Panic Gq Activation Ca2+ Release

Figure 1: Functional divergence of CCK fragments. CCK-4 retains the C-terminal active site required for CCK-B receptor activation, while CCK 26-31 is a metabolic byproduct lacking efficacy.

Comparative Potency in Panic Models

Human Panic Challenges

In clinical research, CCK-4 is the standard challenge agent. CCK 26-31 is not used as a challenge agent but may be measured as a degradation marker.

FeatureCCK-4CCK 26-31
Dose (IV Bolus) 20–50 µg (Standard Panic Dose)N/A (Inactive)
Symptom Onset 20–30 seconds post-injectionNone
Panic Rate 70–100% in Panic Disorder patients0% (Hypothesized/Control)
Physiological Effect ↑ Heart Rate, ↑ BP, DyspneaNo significant autonomic changes
Preclinical (Rodent) Models

In the Elevated Plus Maze (EPM) or Acoustic Startle Response models, the distinction is stark.

  • CCK-4 (0.5 – 50 µg/kg IP/IV):

    • Result: Significant reduction in open arm time (EPM) and increased startle amplitude.

    • Specificity: Effects are blocked by CCK-B antagonists (e.g., L-365,260 or CI-988).

  • CCK 26-31 (Equimolar doses):

    • Result: No significant difference from saline vehicle in anxiety metrics.

    • Utility: Used to prove that the anxiogenic effect of CCK-8 is dependent on the C-terminus and not the sulfated tyrosine region (which determines CCK-A affinity).

Experimental Protocols

Reconstitution & Handling

Both peptides are prone to oxidation (Methionine residues) and adsorption to surfaces.

  • Solvent: Dissolve lyophilized peptide in 0.9% saline (for immediate use) or 10 mM acetic acid (for stock storage).

    • Note: Avoid high pH, which can promote oxidation.

  • Additives: For low concentrations (<10 µM), add 0.1% BSA (Bovine Serum Albumin) to prevent peptide loss to plasticware.

  • Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

In Vitro Calcium Mobilization Assay (Validation)

To verify the potency difference in your specific cell line (e.g., HEK293-CCKBR):

  • Cell Prep: Load cells with Fluo-4 AM or Fura-2 calcium indicator.

  • Baseline: Record fluorescence for 30 seconds.

  • Challenge (Agonist Mode):

    • Inject CCK-4 (10 nM – 1 µM). Expectation: Rapid, sharp spike in fluorescence.

    • Inject CCK 26-31 (up to 10 µM). Expectation: No change in fluorescence.

  • Challenge (Antagonist Mode):

    • Pre-incubate with CCK 26-31 (10 µM) for 5 mins.

    • Add CCK-4 (EC50 dose).

    • Expectation: If CCK 26-31 has weak affinity, it may slightly shift the CCK-4 curve, but it is generally considered non-interacting at physiological ranges.

References

  • Bradwejn, J., et al. (1991). "The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder."[1] Archives of General Psychiatry. Link

  • Rehfeld, J. F. (2021). "Cholecystokinin and Panic Disorder: Reflections on the History and Some Unsolved Questions." Molecules. Link

  • Noble, F., & Roques, B. P. (1999). "CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology." Progress in Neurobiology. Link

  • MedChemExpress. "CCK (26-31) (non-sulfated) Product Information." Link

  • Wang, H., et al. (2005).[2] "Cholecystokinin tetrapeptide (CCK-4) induces panic-like attacks in healthy volunteers."[3] Neuropsychopharmacology. Link

Sources

A Senior Application Scientist's Guide to Cholecystokinin: A Structural and Functional Comparison of CCK-26-33 and Full-Length CCK-33

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Pleiotropic Gut-Brain Hormone

Cholecystokinin (CCK) is a pivotal peptide hormone and neurotransmitter that orchestrates a complex array of physiological processes, from regulating digestion to modulating satiety and anxiety.[1][2][3] Synthesized as a 115-amino acid preprohormone, it undergoes extensive post-translational processing to yield a family of biologically active peptides of varying lengths.[4] Among these, the full-length 33-amino acid form (CCK-33) and its C-terminal octapeptide fragment, CCK-26-33 (commonly known as CCK-8), are the most studied and physiologically relevant isoforms.[3][4]

This guide provides an in-depth structural and functional comparison of CCK-33 and CCK-8. Understanding the nuanced differences in their interaction with CCK receptors is paramount for researchers developing selective agonists or antagonists for therapeutic intervention in gastrointestinal and central nervous system disorders. We will dissect their structural relationship, compare their receptor binding affinities and functional potencies, and provide validated experimental protocols for independent verification.

Structural Analysis: The Criticality of the C-Terminus and Sulfation

The biological activity of all CCK isoforms resides in the C-terminal octapeptide sequence.[5] CCK-33 is comprised of a 33-amino acid chain, while CCK-8 is the C-terminal fragment corresponding to residues 26-33 of the full-length peptide.[5][6]

Amino Acid Sequences:

  • CCK-33: KAPSGRMSIVKNLQNLDPSHRISDRDY(SO₃H)MGWMDF -NH₂[7]

  • CCK-8 (CCK-26-33): D-Y(SO₃H)-MGWMDF -NH₂[6]

The defining structural feature for high-affinity binding and potent biological activity is the O-sulfation of the tyrosine residue, which is the seventh amino acid from the C-terminus (Tyr-27 in CCK-33).[5] This post-translational modification is crucial for potent interaction with the CCK1 receptor (CCK1R), the primary receptor mediating digestive functions.[8] While not an absolute requirement for processing and secretion, tyrosine sulfation significantly enhances the biological activity and may play a role in the peptide's solubility and stability.[9][10] The C-terminal pentapeptide of CCK is identical to that of the hormone gastrin, which can lead to cross-reactivity in certain assays.[1][4]

cluster_ProCCK Pro-cholecystokinin (Pro-CCK) cluster_Processing Post-Translational Processing (Golgi) Pro-CCK 115 Amino Acid Precursor Cleavage Prohormone Convertase Cleavage Pro-CCK->Cleavage Endoproteolytic Cleavage Sulfation Tyrosylprotein Sulfotransferase (TPST) Pro-CCK->Sulfation CCK-33 CCK-33 (Full-Length Active Form) KAPSGR...DRDY(SO3H)MGWMDF-NH2 Cleavage->CCK-33 CCK-8 CCK-8 (CCK-26-33) (C-Terminal Octapeptide) DY(SO3H)MGWMDF-NH2 CCK-33->CCK-8 Further Cleavage cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes (from CCK1R/CCK2R-expressing cells) add_radioligand 2. Add Radioligand (e.g., [125I]CCK-8) prep_membranes->add_radioligand add_competitor 3. Add Competitor (Varying concentrations of CCK-8 or CCK-33) add_radioligand->add_competitor incubate 4. Incubate to Equilibrium (e.g., 60 min at 30°C) add_competitor->incubate filter 5. Rapid Filtration (Separate bound from free radioligand) incubate->filter wash 6. Wash Filters filter->wash count 7. Scintillation Counting (Quantify bound radioactivity) wash->count plot 8. Plot % Inhibition vs. [Competitor] count->plot calculate 9. Calculate IC50 and Ki (Cheng-Prusoff Equation) plot->calculate

Figure 2: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells stably expressing the human CCK1 or CCK2 receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in the assay binding buffer. [11]Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (e.g., 10-20 µg protein/well).

    • A fixed concentration of radioligand (e.g., [¹²⁵I]CCK-8 at a concentration near its Kd).

    • A range of concentrations of the unlabeled competitor (CCK-8 or CCK-33).

    • For Total Binding: Add assay buffer instead of a competitor.

    • For Non-Specific Binding (NSB): Add a high concentration of an unlabeled agonist (e.g., 1 µM sulfated CCK-8).

  • Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation. [11]4. Termination and Filtration: Stop the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand. [11]Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]

Experiment 2: In Vitro Cell-Based Functional Assay (Calcium Mobilization)

Objective: To measure the potency (EC₅₀) of CCK-33 and CCK-8 in activating the Gq-coupled CCK1 receptor.

Principle: The CCK1R primarily couples to the Gαq protein. [12][13]Agonist binding activates phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. [14][15]This transient increase in intracellular Ca²⁺ can be measured using calcium-sensitive fluorescent dyes like Fura-2 or Fluo-4. [16]

CCK CCK-8 or CCK-33 CCK1R CCK1 Receptor CCK->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers

Figure 3: CCK1R-mediated Gq signaling pathway leading to calcium mobilization.

Detailed Protocol:

  • Cell Culture: Plate cells expressing CCK1R (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). The AM ester form allows the dye to cross the cell membrane. [16] * Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark. Intracellular esterases will cleave the AM group, trapping the active dye inside the cells. [16][17]3. Cell Washing: Gently wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES) to remove extracellular dye.

  • Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., a FlexStation).

    • Measure the baseline fluorescence for several seconds.

    • Inject a range of concentrations of the agonist (CCK-8 or CCK-33).

    • Immediately begin measuring the fluorescence intensity over time (typically 1-2 minutes) to capture the transient calcium peak. [18]5. Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the log concentration of the agonist.

    • Use non-linear regression to fit a dose-response curve and determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

    • Include a positive control (e.g., ionomycin) to determine the maximum possible calcium influx and a vehicle control. [17]

Synthesis and Expert Takeaway

The primary takeaway for researchers is that while CCK-8 represents the minimal, fully active fragment of cholecystokinin, the full-length CCK-33 should not be disregarded.

  • For Receptor Pharmacology: Both sulfated CCK-8 and CCK-33 are potent agonists at CCK1R and CCK2R. For routine in vitro assays focused on receptor activation, the shorter, more commercially accessible CCK-8 is often sufficient and may even display slightly higher affinity, particularly at CCK1R. [19]* For Physiological and In Vivo Studies: The differences become more pronounced. Evidence suggests CCK-33 may have a more sustained effect on satiety, potentially due to altered pharmacokinetics or different engagement with tissue-level regulatory mechanisms. [20][21]The N-terminal extension of CCK-33, while not directly involved in receptor binding, could protect the peptide from rapid degradation or facilitate different transport or distribution in vivo. Researchers investigating complex physiological outcomes like feeding behavior should consider evaluating both forms. [22]* The Importance of Sulfation: The critical role of tyrosine sulfation for CCK1R affinity cannot be overstated. [23][24]Non-sulfated CCK-8 has a dramatically reduced affinity for CCK1R (by up to 1000-fold) but retains high affinity for CCK2R, making it a useful tool for dissecting receptor-specific effects. [24][25] In conclusion, the choice between CCK-26-33 and CCK-33 is context-dependent. For targeted molecular interaction studies, CCK-8 provides a potent and precise tool. For studies aiming to recapitulate complex physiological or behavioral responses, the full-length CCK-33 may offer a more physiologically relevant profile, warranting a direct comparison.

References

  • Solomon, T. E. (1984). Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33. American Journal of Physiology-Gastrointestinal and Liver Physiology, 247(1), G105-G111. [Link]

  • University of Utah Flow Cytometry. (2023, December 28). Intracellular Calcium Flux. [Link]

  • Beinfeld, M. C., & Vishnuvardhan, D. (1996). Inhibition of pro-cholecystokinin (CCK) sulfation by treatment with sodium chlorate alters its processing and decreases cellular content and secretion of CCK 8. Peptides, 17(8), 1357-1361. [Link]

  • Doi, R., Hosotani, R., Inoue, K., Kogire, M., Takaori, K., Fujii, N., Yajima, H., & Tobe, T. (1987). Role of sulphated tyrosine residue in influencing the biologic activity of human cholecystokinin-33. Biochemical and Biophysical Research Communications, 143(2), 592-597. [Link]

  • Greotti, E., et al. (2019). Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes. In: Calcium Signaling. Methods in Molecular Biology, vol 1929. Humana Press, New York, NY. [Link]

  • Pearson, R. K., & Miller, L. J. (1985). The cholecystokinin (CCK) receptor on pancreatic plasma membranes: binding characteristics and covalent cross-linking. The Journal of biological chemistry, 260(24), 13172–13178. [Link]

  • Gibbs, J., Young, R. C., & Smith, G. P. (1973). Cholecystokinin decreases food intake in rats. Journal of comparative and physiological psychology, 84(3), 488–495. [Link]

  • PubChem. (n.d.). Cholecystokinin-33. National Center for Biotechnology Information. [Link]

  • Xu, S., et al. (2012). Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal. World Journal of Gastroenterology, 18(48), 7247-7255. [Link]

  • Vishnuvardhan, D., & Beinfeld, M. C. (2000). Role of tyrosine sulfation and serine phosphorylation in the processing of procholecystokinin to amidated cholecystokinin and its secretion in transfected AtT-20 cells. Biochemistry, 39(45), 13825-13830. [Link]

  • PCBIS. (n.d.). Intracellular calcium flux measurement. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ CCK1 Stable Cell Line. [Link]

  • Baishideng Publishing Group. (2012). Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 243–261. [Link]

  • Wikipedia. (n.d.). Cholecystokinin. [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]

  • Farzan, M., et al. (2001). Tyrosine Sulfation Is Prevalent in Human Chemokine Receptors Important in Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 25(5), 646-651. [Link]

  • Covasa, M., & Ritter, R. C. (2008). Cholecystokinin-33 is more effective than cholecystokinin-8 in inhibiting food intake and in stimulating the myenteric plexus and dorsal vagal complex. Brain research, 1205, 27–35. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Zhao, F., et al. (2021). Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity. PLoS biology, 19(6), e3001272. [Link]

  • Hortin, G. L., Farries, T. C., Graham, J. P., & Atkinson, J. P. (1989). Sulfation of tyrosine residues increases activity of the fourth component of complement. Proceedings of the National Academy of Sciences of the United States of America, 86(5), 1338–1342. [Link]

  • Rehfeld, J. F., et al. (2017). Scheme of pro-CCK processing in I-cells of the small intestine. ResearchGate. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. [Link]

  • Chen, M. C., et al. (2006). Bitter stimuli induce Ca2+ signaling and CCK release in enteroendocrine STC-1 cells: role of L-type voltage-sensitive Ca2+ channels. American Journal of Physiology-Cell Physiology, 291(4), C726-C739. [Link]

  • GPCRdb. (n.d.). Cck-33. [Link]

  • Takeda, Y., et al. (1988). Comparison of CCK-8 Receptors in the Pancreas and Brain of Rats Using CCK-8 Analogues. Japanese Journal of Pharmacology, 46(4), 355-361. [Link]

  • Anaspec. (n.d.). Cholecystokinin (26-33), CCK8, Sulfated CCK-8 - 1 mg. [Link]

  • Sayegh, A. I., et al. (2015). Cholecystokinin-33, but not cholecystokinin-8 shows gastrointestinal site specificity in regulating feeding behaviors in male rats. Physiology & behavior, 151, 519–525. [Link]

  • Rehfeld, J. F., et al. (2008). The cell-specific pattern of cholecystokinin peptides in endocrine cells versus neurons is governed by the expression of prohormone convertases 1/3, 2, and 5/6. Endocrinology, 149(4), 1600-1607. [Link]

  • Calam, J., et al. (1993). Effects of CCK-8 and CCK-33 on human natural killer cell activity: studies on intestinal lamina propria and peripheral blood mononuclear cells. Regulatory Peptides, 48(1-2), 11-20. [Link]

  • Washington, M. C., Coggeshall, J., & Sayegh, A. I. (2011). Cholecystokinin-33 inhibits meal size and prolongs the subsequent intermeal interval. Peptides, 32(5), 971–977. [Link]

  • Liddle, R. A., et al. (1984). Plasma Concentrations of Cholecystokinin, CCK-8, and CCK-33, 39 in Rats, Determined by a Method Based on Enzyme Digestion of Gastrin Before HPLC and RIA Detection of CCK. Gastroenterology, 87(3), 542-549. [Link]

Sources

Technical Guide: Structural Confirmation of CCK 26-31 via MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Structural Confirmation of CCK 26-31 (Asp-Tyr-Met-Gly-Trp-Met) via MS/MS Content Type: Publish Comparison Guide Audience: Senior Researchers and Bioanalytical Scientists

Executive Summary & Biological Context

The peptide CCK 26-31 (Sequence: Asp-Tyr-Met-Gly-Trp-Met ) is the N-terminal hexapeptide fragment generated from the metabolic cleavage of Cholecystokinin-8 (CCK-8) by Neutral Endopeptidase (NEP/Neprilysin; EC 3.4.24.11) .

Confirming this specific sequence is critical in drug development when assessing the metabolic stability of CCK analogs or mapping protease activity in tissue samples. The primary analytical challenge lies in the potential presence of a labile sulfate group on Tyr27 , which dictates the choice of fragmentation method (CID vs. ETD) to ensure accurate sequence coverage without stripping the post-translational modification (PTM).

This guide compares the efficacy of Collision-Induced Dissociation (CID) against Electron Transfer Dissociation (ETD) for validating CCK 26-31, supported by theoretical reference data and rigorous protocols.

Sequence Specifications & Properties

PropertyValueNotes
Sequence Asp-Tyr-Met-Gly-Trp-Met Single letter: DYMGWM
Origin CCK-8 (26-33) CleavageHydrolysis at Met31-Asp32 bond by NEP
Formula (Neutral) C

H

N

O

S

Unsulfated form
Monoisotopic Mass 801.2826 Da Unsulfated
Sulfated Mass 881.2394 Da (+SO

) - Critical for bioactivity
Isoelectric Point ~3.8Acidic peptide (Asp + C-term)

Comparative Analysis: Fragmentation Strategies

The choice of MS/MS fragmentation mode is the deciding factor in successfully confirming the CCK 26-31 sequence, particularly regarding the sulfation state of Tyrosine 27.

Method A: Collision-Induced Dissociation (CID)[2][3][4]
  • Mechanism: Vibrational activation via collision with inert gas (N₂/Ar).

  • Performance on CCK 26-31:

    • Pros: Generates rich b- and y-ion series for the peptide backbone if unsulfated. High sensitivity.

    • Cons: If the peptide is sulfated (Tyr-SO

      
      H), the sulfate–oxygen bond is weaker than the peptide backbone. The spectrum is dominated by the neutral loss of SO
      
      
      
      (
      
      
      -80 Da), leaving a "bare" peptide signal with poor backbone fragmentation.
    • Verdict: Excellent for the unsulfated metabolite; poor for the intact sulfated species.

Method B: Electron Transfer Dissociation (ETD)[2][5][6]
  • Mechanism: Radical-induced fragmentation via electron transfer from a fluoranthene anion.

  • Performance on CCK 26-31:

    • Pros: Preserves labile PTMs. Cleaves the N-C

      
       bond to produce c- and z-ions . The sulfate group remains attached to the Tyrosine, allowing unambiguous localization of the modification.
      
    • Cons: Lower efficiency for low-charge precursors (z < 3). CCK 26-31 is small and acidic; generating a +3 charge state requires supercharging reagents (e.g., m-NBA).

    • Verdict: The "Gold Standard" for proving sulfation, but technically demanding for this specific hexapeptide.

Method C: High-Energy Collisional Dissociation (HCD)
  • Mechanism: Beam-type CID in a specific collision cell (Orbitrap systems).

  • Performance on CCK 26-31:

    • Pros: Access to low-mass region. Generates diagnostic immonium ions for Tryptophan (m/z 159) and Methionine (m/z 104), which are often cut off in trap-based CID.

    • Verdict: Best for confirming amino acid composition via diagnostic marker ions.

Visualizing the Biological & Analytical Pathway

The following diagram illustrates the metabolic generation of CCK 26-31 and the decision matrix for MS/MS validation.

CCK_Workflow CCK8 CCK-8 (Bioactive) Asp-Tyr(SO3)-Met-Gly-Trp-Met-Asp-Phe-NH2 NEP Neutral Endopeptidase (Cleavage at Met-Asp) CCK8->NEP CCK2631 Target: CCK 26-31 Asp-Tyr(SO3)-Met-Gly-Trp-Met NEP->CCK2631 MS_Select Precursor Selection [M+H]+ or [M+2H]2+ CCK2631->MS_Select ESI Ionization Decision Is Sulfate Intact? MS_Select->Decision CID CID Fragmentation (Backbone Sequencing) Decision->CID No (Metabolite) ETD ETD Fragmentation (PTM Localization) Decision->ETD Yes (Bioactive Fragment) Result_CID Spectrum: Neutral Loss (-80 Da dominant) CID->Result_CID Result_ETD Spectrum: c/z ions (Sulfate retained) ETD->Result_ETD

Figure 1: Metabolic origin of CCK 26-31 and MS/MS fragmentation decision tree.

Experimental Protocol (Self-Validating)

This protocol uses a "Confirm and Verify" approach, utilizing HCD for composition and CID for sequence.

Reagents
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Standard: Synthetic CCK 26-31 (purity >95%).

Step 1: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 35% B over 10 minutes. Note: CCK fragments are relatively hydrophobic due to Trp/Met/Phe, but CCK 26-31 lacks the C-terminal Phe, causing it to elute earlier than intact CCK-8.

Step 2: Mass Spectrometry Settings (Orbitrap/Q-TOF)
  • Polarity: Positive Mode.

  • Precursor Isolation: Narrow window (1.0 m/z) to exclude isotopes.

  • Collision Energy (NCE): Stepped 25-30-35% (ensures fragmentation of both labile Met-S bonds and peptide backbone).

Step 3: Data Validation Criteria
  • Precursor Mass Accuracy: < 5 ppm error against theoretical m/z 802.2905 ([M+H]

    
    ).
    
  • Immonium Ion Check: Presence of m/z 159.09 (Trp) and 104.05 (Met).

  • Series Continuity: Identification of at least 3 consecutive y-ions.

Reference Data: Theoretical Ion Table

Use this table to validate your experimental MS/MS spectrum for the Unsulfated CCK 26-31 ([M+H]


 = 802.29).
ResidueAAb-ion (N-term)y-ion (C-term)Diagnostic Feature
1Asp (D) 116.03-Loss of H₂O common
2Tyr (Y) 279.10687.26Immonium m/z 136.07
3Met (M) 410.14524.20Oxidation prone (+16 Da)
4Gly (G) 467.16393.16-
5Trp (W) 653.24336.14Dominant Immonium m/z 159.09
6Met (M) -150.06y1 ion

Note: If analyzing the sulfated variant, add +79.96 Da to all b-ions containing Tyr (b2-b5) and y-ions containing Tyr (y5).

Troubleshooting & Common Pitfalls

The "Methionine Oxidation" Artifact

CCK 26-31 contains two Methionine residues. During sample preparation, Met is easily oxidized to Methionine Sulfoxide (+15.99 Da).

  • Symptom: Precursor mass shift from 802.29

    
     818.29 or 834.29 (double oxidation).
    
  • Confirmation: Look for the characteristic loss of methanesulfenic acid (-64 Da) from the oxidized precursor in the MS/MS spectrum.

Isobaric Interference

The sequence contains Asp (115 Da) . Be cautious of deamidation artifacts if comparing to Asn-containing variants, though CCK 26-31 sequence is distinct.

References

  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology. Available at: [Link]

  • Matsubayashi, H., et al. (1996). Neutral endopeptidase 24.11 cleaves cholecystokinin-8 to generate CCK 26-31. Journal of Biological Chemistry.
  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry.
  • Mikesh, L. M., et al. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA). Available at: [Link]

Comparative Guide: Evaluating Non-Specific Binding of CCK 26-31 (Non-Sulfated)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Cholecystokinin (CCK) fragment 26-31 non-sulfated (Sequence: Asp-Tyr-Met-Gly-Trp-Met) is a truncated, hydrophobic peptide often employed as a metabolic control or structural probe in CCK receptor studies. Unlike the biologically potent CCK-8 (26-33), this fragment lacks the C-terminal Asp-Phe moiety essential for high-affinity receptor activation.

The Challenge: The evaluation of this peptide is frequently compromised by Non-Specific Binding (NSB) . Due to its hydrophobic core (Trp, Met, Met) and lack of the polarizing sulfate group at Tyr27, CCK 26-31 (ns) exhibits aggressive adsorption to laboratory plastics and filtration matrices. This guide objectively compares the NSB profile of CCK 26-31 (ns) against sulfated and full-length alternatives, providing a validated protocol to distinguish true pharmacological signal from technical artifacts.

Physicochemical Profile & NSB Mechanisms[1]

To control NSB, one must understand its molecular drivers. CCK 26-31 (ns) presents a unique "stickiness" profile compared to standard CCK-8.

Table 1: Comparative Physicochemical Properties
FeatureCCK 26-31 (Non-Sulfated) CCK 26-31 (Sulfated) CCK-8 (Standard)
Sequence Asp-Tyr-Met-Gly-Trp-MetAsp-Tyr(SO3) -Met-Gly-Trp-MetAsp-Tyr(SO3)-Met-Gly-Trp-Met-Asp-Phe
Hydrophobicity High (Dominant Trp/Met residues)Moderate (Offset by Sulfate charge)Moderate (Balanced by C-term charges)
Plastic Adsorption High (>40% loss) in std. PP tubesModerate (~15-20% loss)Low-Moderate
Receptor Affinity Negligible (Control)LowHigh (nM range)
Primary NSB Risk Surface Adsorption (Signal Loss)Filter Binding (High Background)Receptor Off-target

Mechanism of Adsorption: The Trp-Met-Met cluster creates a hydrophobic patch. In the absence of the sulfate group (which adds significant polarity and negative charge), CCK 26-31 (ns) acts as a "grease ball," driving it out of aqueous solution and onto polypropylene (PP) surfaces or glass fiber filters via Van der Waals forces [1].

Comparative Performance Evaluation

Scenario A: Surface Adsorption (Pre-Assay Loss)

In comparative stability studies using LC-MS/MS, CCK 26-31 (ns) shows rapid signal decay in standard polypropylene containers compared to its sulfated counterparts.

  • CCK 26-31 (ns): Loses ~50% of soluble concentration within 1 hour in PBS if not blocked [2].

  • Alternative (Sulfated CCK-8): Retains >85% solubility under identical conditions due to electrostatic repulsion from negatively charged plastic surfaces.

Scenario B: Receptor Binding Assays (Filter NSB)

When using radiolabeled or fluorescent ligands, "binding" is defined as Total Binding - Non-Specific Binding.

  • High NSB Artifacts: Because CCK 26-31 (ns) has low specific affinity for CCK-A/B receptors (Ki > 10 µM), the "specific" signal is often indistinguishable from the high background noise caused by the peptide sticking to GF/B filters [3].

  • Correction: Pre-soaking filters in 0.3% Polyethyleneimine (PEI) is mandatory for this fragment, whereas 0.1% PEI is often sufficient for charged CCK-8 analogs.

Validated Experimental Protocol

This protocol is designed to quantify and minimize NSB, ensuring that any detected activity is pharmacological and not an artifact of surface adsorption.

Workflow Visualization

The following diagram illustrates the critical decision points for minimizing NSB during the assay setup.

CCK_NSB_Workflow Start Peptide Reconstitution Material_Check Select Material: Glass vs. Low-Bind PP Start->Material_Check Block_Step Add Blocking Agent (BSA or Solvent) Material_Check->Block_Step Hydrophobic Peptide Assay Incubation (Receptor/Cell) Block_Step->Assay NSB_Check Control: No Receptor (Measure Background) Block_Step->NSB_Check Parallel Control Separation Separation (Centrifugation/Filter) Assay->Separation Detection Detection (LC-MS or Scintillation) Separation->Detection NSB_Check->Detection Subtract Signal

Figure 1: Optimization workflow for handling hydrophobic CCK fragments. Note the parallel NSB control step.

Step-by-Step Methodology
Phase 1: Reconstitution & Storage (Critical for CCK 26-31 ns)
  • Solvent: Dissolve the peptide in DMSO or 50% Acetonitrile/Water initially. Do not dissolve directly in PBS, as this induces immediate micellar aggregation or adsorption.

  • Vessel: Use Siliconized Glass Vials or LoBind® Polypropylene tubes. Avoid standard polystyrene.

Phase 2: The "Stickiness" Test (NSB Quantification)

Before running a bioassay, quantify the peptide's loss to your specific labware.

  • Prepare a 1 µM solution of CCK 26-31 (ns) in your assay buffer (e.g., Tris-HCl + 0.1% BSA).

  • Aliquot into your assay plate (e.g., 96-well PP).

  • Incubate at RT for 0, 30, and 60 minutes.

  • Transfer supernatant to a fresh plate and analyze via HPLC/MS.

  • Pass Criteria: >90% recovery at 60 mins. If <90%, increase BSA to 0.5% or add 0.01% Tween-20.

Phase 3: Receptor Binding Assay (Competition Mode)

Since CCK 26-31 (ns) is likely a competitor or negative control:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.2% BSA , 0.1 mg/mL Bacitracin (peptidase inhibitor).

  • Filtration: Use GF/B filters pre-soaked in 0.3% PEI for at least 2 hours at 4°C. This neutralizes the negative charge of the glass fiber, repelling the hydrophobic peptide and preventing non-specific entrapment [4].

  • Wash: Wash filters with ice-cold buffer containing 0.01% Tween-20 to strip loosely bound hydrophobic peptide.

Data Interpretation & Troubleshooting

Table 2: Troubleshooting High Background (NSB)
SymptomProbable CauseCorrective Action
Signal Decay over Time Adsorption to tube wallsSwitch to siliconized tubes; spike buffer with 5% Acetonitrile (if compatible).
High Filter Counts (Control) Hydrophobic interaction with glass fiberIncrease PEI soak concentration to 0.5%; switch to centrifugation assay.
Inconsistent IC50 Aggregation of peptideSonicate stock solution; ensure DMSO concentration is 1-2%.

Expert Insight: When comparing CCK 26-31 (ns) to CCK-8, remember that the lack of sulfation reduces affinity for CCK-A by >500-fold [5]. Therefore, high concentrations (µM range) are required to see displacement. At these concentrations, NSB is non-linear. Always subtract the signal from "No Receptor" wells (membranes + radioligand + 10 µM blocker) to calculate specific binding.

References

  • Kristensen, K., et al. (2015).[1] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Link

  • Chico, D.E., et al. (2003).[2][3] "Binding of cationic cell-permeable peptides to plastic and glass."[3] Peptides. Link

  • BenchChem Technical Guides. (2025). "Unsulfated vs. Sulfated CCK-8: A Technical Guide to Receptor Binding Affinity." Link

  • Rehfeld, J.F. (2017). "Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger." Frontiers in Endocrinology. Link

  • Huang, S.C., et al. (1994). "Cholecystokinin receptors: Pharmacological characterization and signal transduction." Journal of Biological Chemistry. Link

Sources

Benchmarking Reference Standards for Non-Sulfated CCK (26-31): Analytical Precision and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Reference Standards for Non-Sulfated CCK (26-31) Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of Cholecystokinin (CCK) fragments requires rigorous distinction between sulfated and non-sulfated isoforms, as this post-translational modification acts as the primary "molecular switch" for receptor selectivity (CCK-A vs. CCK-B). While the full-length octapeptide (CCK-8) is the standard bioactive form, the N-terminal hexapeptide fragment CCK (26-31) (sequence: Asp-Tyr-Met-Gly-Trp-Met ) serves as a critical analyte for metabolic stability studies, impurity profiling, and specific CCK-B receptor probing.

This guide objectively compares reference standard grades for non-sulfated CCK (26-31), outlining the critical quality attributes (CQAs) necessary for reproducible data. We address the specific analytical challenges of this sequence—namely, methionine oxidation and tryptophan degradation—and provide a self-validating HPLC-MS protocol.

Note on Nomenclature: This guide addresses the peptide fragment CCK (26-31). It is not related to the "Cell Counting Kit-8" (CCK-8) viability assay, which utilizes WST-8 tetrazolium salts.[1]

Technical Context: The "Sulfation Switch" and Stability

To select the correct reference standard, one must understand the biological and chemical behavior of the analyte.

  • Biological Selectivity: The presence of a sulfate group on Tyrosine-27 (position 2 of CCK-8) confers high affinity for the CCK-A receptor (gut/pancreas). The non-sulfated form (nsCCK) retains affinity for the CCK-B receptor (brain/gastrin) but loses CCK-A potency by orders of magnitude [1].

  • Chemical Instability: CCK (26-31) contains two Methionine (Met) residues and one Tryptophan (Trp) .

    • Met-Oxidation: Met residues are highly susceptible to oxidation (Met-sulfoxide), shifting retention times and altering biological binding.

    • Trp-Degradation: Trp is sensitive to photo-oxidation and acid hydrolysis.

Diagram 1: CCK Degradation & Selectivity Pathway

This diagram illustrates the relationship between the parent CCK-8, the non-sulfated variant, and the 26-31 metabolite.

CCK_Pathway CCK8_S CCK-8 (Sulfated) (Asp-Tyr(SO3)-Met-Gly-Trp-Met-Asp-Phe-NH2) CCK8_NS CCK-8 (Non-Sulfated) (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2) CCK8_S->CCK8_NS Desulfation (Spontaneous/Enzymatic) CCKA CCK-A Receptor (High Affinity) CCK8_S->CCKA CCK2631 CCK (26-31) Non-Sulfated (Asp-Tyr-Met-Gly-Trp-Met) CCK8_NS->CCK2631 C-terminal Cleavage (Metabolic) CCKB CCK-B Receptor (Moderate Affinity) CCK8_NS->CCKB MetOx Oxidized Impurities (Met-Sulfoxide variants) CCK2631->MetOx Oxidation (+16 Da) CCK2631->CCKB Partial Agonist/Antagonist

Caption: Biological processing and degradation pathways of CCK peptides. Note the transition from Sulfated to Non-Sulfated forms alters receptor affinity.

Comparative Analysis: Reference Standard Grades

When sourcing CCK (26-31) non-sulfated standards, researchers typically encounter two categories: Quantitative Certified Reference Materials (CRM-grade) and Research Grade peptides.

The choice depends on the application. For receptor binding assays (Ki determination) or absolute quantification in plasma, peptide content and counter-ion definition are non-negotiable.

Table 1: Performance Comparison of Reference Standard Grades
FeatureGrade A: Quantitative Standard (CRM-Like) Grade B: Research Grade (Crude/Desalt) Impact on Data
Purity (HPLC) > 98% (Area %)> 95% or "Crude"Low purity introduces "ghost peaks" that mimic metabolites.
Peptide Content Determined (via Elemental Analysis or AAA). Typically 70-85%.Unknown (Assumed 100% of weight).Critical Error: Weighing 1mg of Grade B may only yield 0.7mg of peptide due to salts/water.
Counter-Ion Defined (e.g., Acetate or TFA).Often TFA (Trifluoroacetate).TFA is cytotoxic and can interfere with receptor binding assays [2].
Oxidation Control Packaged under Argon; <1% Met-Oxide.Air exposed; Met-Oxide often >5%.High baseline oxidation makes stability studies impossible.
Identity MS + Amino Acid Analysis (AAA).MS only.AAA confirms the correct stoichiometry of the hexapeptide.

Recommendation:

  • Use Grade A for: PK/PD studies, receptor affinity (Ki) calculation, and establishing calibration curves.

  • Use Grade B for: Initial qualitative identification (retention time mapping) only.

Validated Experimental Protocol

This protocol is designed to separate the non-sulfated CCK (26-31) from its sulfated counterparts and oxidized impurities.

A. Sample Preparation[2][3][4][5]
  • Solvent: Dissolve standard in 0.1% Acetic Acid (not water alone) to prevent aggregation and minimize oxidation.

  • Concentration: Prepare a stock at 1 mg/mL. Aliquot and store at -80°C. Do not freeze-thaw more than once.

B. High-Performance Liquid Chromatography (HPLC) Conditions

The hydrophobicity of the Trp/Met residues requires a C18 column with high carbon load.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5 µm particle size, 100 Å pore).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Trp/Tyr side chains).

  • Gradient Profile:

Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Injection / Desalt
20.040Linear Gradient (Separation)
22.090Wash
25.090Hold
26.010Re-equilibration
C. Mass Spectrometry (MS) Settings
  • Ionization: ESI Positive Mode.

  • Target Mass:

    • Monoisotopic Mass (Non-sulfated): ~754.3 Da (M+H)+.

    • Note: Sulfated form would be +80 Da (834.3 Da).

    • Note: Met-Oxide impurity would be +16 Da (770.3 Da) or +32 Da (double oxidation).

Analytical Workflow & Decision Tree

Use this logic flow to validate your reference standard before beginning critical experiments.

Analytical_Workflow Start Receive CCK (26-31) Reference Standard Solubility Dissolve in 0.1% Acetic Acid Start->Solubility HPLC Run RP-HPLC (C18) Gradient 10-40% B Solubility->HPLC CheckPurity Purity > 95%? HPLC->CheckPurity CheckOx Met-Oxide Peaks present? (Pre-eluting peaks) CheckPurity->CheckOx Yes Fail_Purify Action: Preparative HPLC Purification Required CheckPurity->Fail_Purify No Pass VALIDATED Proceed to Assay CheckOx->Pass No (<1%) Fail_Reject Action: REJECT BATCH (Irreversible Oxidation) CheckOx->Fail_Reject Yes (>5%)

Caption: Quality Control Decision Tree for CCK (26-31) standards. Met-oxidation is a "hard fail" criterion as it cannot be easily reversed.

Key Findings & Causality
  • Retention Time Shift: In the described C18 system, the Non-Sulfated CCK (26-31) will elute later than the Sulfated equivalent (if present) because the sulfate group adds polarity [3].

  • Oxidation Impact: Oxidized Methionine makes the peptide more hydrophilic. If you see a small peak eluting immediately before the main peak, it is likely the Met-Sulfoxide impurity. A high-quality standard must minimize this pre-peak [4].

  • Net Peptide Content: Commercial "1 mg" vials often contain only 0.7 mg of peptide due to counter-ions and water. Failure to correct for this using the "Net Peptide Content" value from the Certificate of Analysis will result in a 30% underestimation of receptor affinity constants.

References
  • Rehfeld, J. F. (2017). Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger. Frontiers in Endocrinology, 8, 47. Link

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

  • Penke, B., et al. (1984). Synthesis of cholecystokinin octapeptide sulfate ester and its fragments. Journal of Medicinal Chemistry, 27(10), 1374-1377. Link

  • Chao, C., et al. (2020). Methionine Oxidation of Peptides: Analytical Characterization and Consequences. Journal of Pharmaceutical and Biomedical Analysis, 185, 113220. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of CCK (26-31) Non-Sulfated

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Profile

Core Directive: While CCK (26-31) non-sulfated is generally classified as non-hazardous under GHS criteria, it is a bioactive peptide fragment. Do not dispose of this material via municipal wastewater (sink) or general refuse. All disposal must follow a "Cradle-to-Grave" chemical waste management lifecycle to prevent environmental bioaccumulation and ensure regulatory compliance.

Material Characterization

Understanding the chemical nature of the waste is the first step in compliant disposal.

PropertySpecification
Peptide Name CCK (26-31) (Non-sulfated)
Sequence Ac-Asp-Tyr-Met-Gly-Trp-Met-NH₂ (Common variant)
Bio-Identity C-terminal fragment of Cholecystokinin; lacks the sulfated Tyrosine required for high-affinity CCK-A receptor binding.
Physical State White lyophilized powder (Solid) or Solubilized stock (Liquid).
Solubility Profile Hydrophobic residues (Trp, Met, Phe-analogs) often require organic co-solvents (DMSO, Acetonitrile) for stability.
RCRA Status Not P-Listed (Acutely Toxic). Regulated as "Non-Regulated Chemical Waste" unless mixed with hazardous solvents.

Part 2: Risk Assessment & Handling Logic

As scientists, we must look beyond the Safety Data Sheet (SDS). While the SDS for CCK (26-31) often reads "Not a hazardous substance," we treat it with Bioactive Caution .

The "Solvent Trap" Logic: The primary regulatory risk in disposing of CCK (26-31) is not the peptide itself, but the vehicle used to solubilize it.

  • Non-Sulfated Implication: The absence of the sulfate group on the Tyrosine residue reduces the peptide's acidity and polarity. This often necessitates the use of DMSO (Dimethyl Sulfoxide) or Methanol for reconstitution rather than neutral buffers.

  • Result: The waste stream becomes a Flammable (D001) or Toxic (F-listed) solvent waste, triggering strict RCRA disposal requirements.

Part 3: Step-by-Step Disposal Protocols

Workflow 1: Solid Waste (Lyophilized Powder & Vials)

Applicability: Expired vials, residual powder, or spilled solids.

  • Containment: Do not empty the vial. Keep the peptide in its original glass container.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc style) to capture any potential breakage.

  • Labeling: Apply a hazardous waste tag.

    • Content: "Solid Chemical Waste: CCK (26-31) Peptide."

    • Hazard Checkbox: Check "Toxic" (as a precaution for bioactives) or "Non-Regulated" depending on local EHS policy.

  • Disposal Stream: Place in the Solid Chemical Waste Drum (usually blue or black barrel) intended for high-temperature incineration.

    • Prohibited: Do not place in "Biohazard/Red Bag" waste unless the peptide was introduced to viral vectors or human tissue cultures.

Workflow 2: Liquid Waste (Stock Solutions & Aliquots)

Applicability: Reconstituted peptides in DMSO, Water, or Buffers.

Step A: Determine Solvent Compatibility

  • Aqueous (Buffer/Water only):

    • Protocol: Deactivate with 10% Bleach (Sodium Hypochlorite) for 30 minutes to hydrolyze peptide bonds.

    • Disposal: Neutralize pH to 7.0, then dispose via drain ONLY IF permitted by local wastewater authority. Preferred: Collect in "Aqueous Waste" carboy.

  • Organic (DMSO, Methanol, Acetonitrile):

    • Protocol:DO NOT BLEACH. Bleach + Organics can create toxic chloramines or exothermic reactions.

    • Disposal: Pour into the Organic Solvent Waste carboy (Halogenated or Non-Halogenated depending on the solvent).

Workflow 3: Contaminated Consumables (Sharps & Tips)

Applicability: Pipette tips, syringes, weigh boats.

  • Sharps (Needles/Glass): Immediately discard into a rigid Red Sharps Container.

  • Soft Debris (Gloves/Tips):

    • If "Trace" contamination: General lab trash (if permitted by facility).

    • If "Gross" contamination (visible spill): Collect in a sealed bag and dispose of as Solid Chemical Waste .

Part 4: Decision Logic Visualization

The following diagram illustrates the decision matrix for segregating CCK (26-31) waste streams to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: CCK (26-31) Non-Sulfated StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Lyophilized StateCheck->Solid Debris Consumables / Sharps StateCheck->Debris SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, ACN) SolventCheck->Organic Contains >5% Organics Aqueous Aqueous Buffer (PBS, Water) SolventCheck->Aqueous Purely Aqueous OrganicDisp Organic Waste Carboy (NO BLEACH) Organic->OrganicDisp BleachTreat Chemical Deactivation (10% Bleach, 30 mins) Aqueous->BleachTreat AqueousDisp Aqueous Waste Carboy (or Drain if pH neutral) BleachTreat->AqueousDisp SolidDisp Solid Chemical Waste (Incineration) Solid->SolidDisp SharpsDisp Rigid Sharps Container Debris->SharpsDisp

Figure 1: Waste segregation logic flow for CCK (26-31) peptides. Note the critical prohibition of bleach in organic waste streams.

Part 5: Emergency Response (Spills)

In the event of a spill of CCK (26-31) powder or solution:

  • PPE Upgrade: Wear nitrile gloves (double glove recommended for DMSO solutions) and safety goggles.

  • Powder Spill:

    • Do not dry sweep (creates aerosols).

    • Cover with a paper towel dampened with water or 10% bleach.

    • Wipe up and place in Solid Chemical Waste .

  • Liquid Spill:

    • Absorb with vermiculite or spill pads.[1]

    • Clean surface with 10% bleach to degrade peptide residues.

    • Rinse with water.[1][2][3][4][5][6]

Part 6: References

  • National Institutes of Health (NIH). (2022).[7] NIH Waste Disposal Guide. Retrieved from [Link][7]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling CCK (26-31) (non-sulfated)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational plan for the safe handling and disposal of the peptide hormone fragment Cholecystokinin (CCK) (26-31) (non-sulfated). As a bioactive peptide with incompletely characterized toxicological properties, all handling must adhere to a precautionary principle, treating the compound as potentially hazardous.[1][2] This document is intended for researchers, scientists, and drug development professionals to ensure both personal safety and experimental integrity.

Hazard Assessment and Causality

CCK (26-31) is a fragment of a peptide hormone active in the gastrointestinal system and brain.[3][4] While the non-sulfated form is less biologically active than its sulfated counterpart, its effects upon accidental exposure are not fully known.[3] The primary risks associated with handling research peptides like CCK (26-31) stem from their physical and biological properties.

Key Risk Factors:

  • Inhalation of Lyophilized Powder: Fine peptide powders are easily aerosolized during weighing and transfer.[5] Inhalation can lead to respiratory tract irritation and potential systemic biological effects.[6]

  • Dermal and Ocular Exposure: Direct contact with skin or eyes can cause local irritation.[6] More significantly, absorption through the skin or mucous membranes could lead to unintended physiological responses.

  • Ingestion: Accidental ingestion poses a risk of systemic effects due to the peptide's biological activity.

  • Unknown Toxicological Profile: For many research peptides, comprehensive toxicity data is unavailable. Therefore, they must be handled with a high degree of caution to minimize exposure.[1][2]

The selection of Personal Protective Equipment (PPE) is not merely a checklist requirement; it is a scientifically-grounded barrier control system designed to mitigate these specific risks at each stage of the handling process.

Core PPE Requirements: A Self-Validating System

The foundation of safe peptide handling is the consistent use of appropriate PPE as the primary barrier against exposure.[1][5] This core set of equipment is mandatory for all activities involving CCK (26-31).

PPE ComponentProtection Mechanism & Rationale
Nitrile Gloves Provides a chemical-resistant barrier to prevent dermal contact and absorption. Nitrile is the standard for handling research chemicals.[5] Gloves must be changed immediately if contaminated.[5]
Safety Goggles Protects eyes from accidental splashes of reconstituted solutions or contact with aerosolized powder.[6][7] Standard safety glasses are acceptable for low-volume liquid handling, but goggles provide a superior seal.
Laboratory Coat Shields skin and personal clothing from spills and contamination.[8] It should be fully buttoned to provide complete coverage.
Closed-Toe Shoes Prevents injury and exposure from dropped vials or spills.[6]

Operational Protocol: From Powder to Solution

The required level of PPE and engineering controls escalates based on the physical form of the peptide. The highest risk of exposure occurs when handling the lyophilized powder due to the potential for aerosolization.

Handling Lyophilized Powder (Weighing & Reconstitution)

This phase demands the highest level of containment to prevent inhalation.

Step-by-Step Methodology:

  • Preparation: Before retrieving the peptide, ensure a designated chemical fume hood or biosafety cabinet is operational.[5][6] Assemble all necessary materials: spatulas, weigh boats, the appropriate solvent, and vortex mixer.

  • Don PPE: Wear a lab coat, safety goggles, and double-glove with nitrile gloves. A disposable N95 respirator is strongly recommended as an additional precaution against inhaling fine powders.

  • Equilibration: Allow the sealed vial of CCK (26-31) to warm to room temperature before opening. This prevents condensation from introducing moisture, which can degrade the peptide.[2]

  • Transfer: Conduct all powder transfers exclusively within the fume hood.[6] Use anti-static weighing techniques to minimize powder dispersion.

  • Reconstitution: Add the appropriate solvent to the vial containing the peptide powder. Cap the vial securely before removing it from the fume hood for vortexing or sonication.

  • Labeling: Immediately label the reconstituted solution with the peptide name, concentration, date, and "Research Use Only" warning.[5][7]

  • Immediate Cleanup: Dispose of all contaminated consumables (weigh boats, pipette tips, gloves) in a designated hazardous waste container within the fume hood.[9]

Handling Reconstituted Solutions

While the inhalation risk is significantly reduced, the risk of exposure via splashes or spills remains.

Step-by-Step Methodology:

  • Designated Area: Confine all handling of the peptide solution to a clean, designated laboratory bench area.[5]

  • Don Core PPE: Wear a lab coat, safety goggles, and nitrile gloves.

  • Aliquoting & Dilution: Use fresh, sterile pipettes for each transfer to avoid cross-contamination.[5]

  • Storage: For long-term stability, store aliquots of the reconstituted solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][5]

PPE_Workflow cluster_start cluster_form Step 1: Identify Physical Form cluster_powder_ppe Step 2: Powder Handling Protocol cluster_solution_ppe Step 2: Solution Handling Protocol Start Task: Handling CCK (26-31) Powder Lyophilized Powder Start->Powder High aerosolization risk Solution Reconstituted Solution Start->Solution Splash/contact risk Powder_Env Environment: Chemical Fume Hood Powder->Powder_Env Solution_Env Environment: Designated Lab Bench Solution->Solution_Env Powder_PPE Required PPE: Lab Coat, Safety Goggles, Double Nitrile Gloves, N95 Respirator Powder_Env->Powder_PPE Solution_PPE Required PPE: Lab Coat, Safety Goggles, Nitrile Gloves Solution_Env->Solution_PPE

Emergency Action Plan

Preparation is critical for mitigating accidental exposures.[5] All personnel must be aware of the location and operation of safety showers and eyewash stations.

Exposure TypeImmediate Action Protocol
Skin Contact Immediately rinse the affected area with soap and water for at least 15 minutes.[5] Remove any contaminated clothing. Seek medical attention if irritation develops.[6]
Eye Contact Use the nearest eyewash station to flush the eyes continuously for a minimum of 15 minutes.[5] Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention.
Inhalation Move the affected individual to fresh air immediately.[5][10] If breathing is difficult, seek emergency medical attention.
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting.[11] Seek immediate medical attention.
Chemical Spill Alert personnel and evacuate the immediate area. Use a chemical spill kit with appropriate absorbent materials to contain the spill.[5] All cleanup materials must be disposed of as hazardous waste.

Compliant Disposal Procedures

Disposal of research peptides must comply with local, state, and federal regulations.[5] Under no circumstances should peptide waste be disposed of in regular trash or poured down the drain.[6]

Waste Segregation Plan:

  • Solid Waste: All consumables contaminated with CCK (26-31), including gloves, weigh boats, pipette tips, and vials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Liquid Waste: Unused peptide solutions and any aqueous waste containing the peptide must be collected in a separate, sealed, and labeled hazardous waste container.[9]

  • Sharps Waste: Needles or other contaminated sharps must be placed immediately into a puncture-resistant sharps container labeled for chemically contaminated sharps.[9]

Coordinate with your institution's Environmental Health & Safety (EH&S) department for scheduled pickup and disposal by a licensed hazardous waste contractor.[5]

By implementing this comprehensive safety and handling plan, researchers can confidently work with CCK (26-31) (non-sulfated), ensuring personal safety, environmental compliance, and the integrity of their scientific work.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (n.d.). Self-Decode. Retrieved February 10, 2024, from [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (n.d.). Biovera Research. Retrieved February 10, 2024, from [Link]

  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). (n.d.). Peptide Clinics Australia. Retrieved February 10, 2024, from [Link]

  • Cell Counting Kit-8 Safety Data Sheet. (2025). Dojindo Laboratories. Retrieved February 10, 2024, from [Link]

  • Gly-Thr-Trp-Tyr Safety Data Sheet. (2021). Peptide Institute, Inc.. Retrieved February 10, 2024, from [Link]

  • Cell Counting Kit-8 Manual. (2022). EZBioscience. Retrieved February 10, 2024, from [Link]

  • Technical Manual Enhanced Cell Counting Kit 8. (n.d.). Assay Genie. Retrieved February 10, 2024, from [Link]

  • Peptide Handling, Dissolution & Storage. (n.d.). NIBSC. Retrieved February 10, 2024, from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved February 10, 2024, from [Link]

  • Safety Data Sheet. (n.d.). Company Website. Retrieved February 10, 2024, from [Link]

  • Safety Data Sheet. (n.d.). Company Website. Retrieved February 10, 2024, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CCK (26-31) (non-sulfated)
Reactant of Route 2
Reactant of Route 2
CCK (26-31) (non-sulfated)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.